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  • Product: 3-(oxolan-2-yl)-1H-pyrazole
  • CAS: 1778695-51-4

Core Science & Biosynthesis

Foundational

chemical properties of 3-(tetrahydrofuran-2-yl)-1H-pyrazole

Title: The Chemical Properties, Synthesis, and Derivatization of 3-(Tetrahydrofuran-2-yl)-1H-pyrazole: A Technical Guide for Drug Development Executive Summary In modern drug discovery, the transition from flat, sp2-hybr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Chemical Properties, Synthesis, and Derivatization of 3-(Tetrahydrofuran-2-yl)-1H-pyrazole: A Technical Guide for Drug Development

Executive Summary

In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds is a proven strategy to improve pharmacokinetic profiles and aqueous solubility. 3-(Tetrahydrofuran-2-yl)-1H-pyrazole (CAS: 1778695-51-4) exemplifies this paradigm. By coupling the robust, hydrogen-bonding pyrazole pharmacophore with a polar, sp3-hybridized tetrahydrofuran (THF) ring, this building block offers exceptional versatility. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and derivatization protocols.

Structural Significance & Physicochemical Properties

The molecular architecture of 3-(tetrahydrofuran-2-yl)-1H-pyrazole consists of two distinct domains:

  • The 1H-Pyrazole Core: A five-membered heteroaromatic ring that acts as a bioisostere for amides and phenols. It possesses both a hydrogen-bond donor (N-H) and a hydrogen-bond acceptor (N=C), allowing for strong interactions with target protein pockets.

  • The Tetrahydrofuran (Oxolane) Ring: Attached at the C3 position of the pyrazole, this saturated ring introduces a chiral center (at C2 of the THF ring) and increases the fraction of sp3 carbons (Fsp3). The oxygen atom serves as an additional hydrogen-bond acceptor, while the saturated nature of the ring modulates lipophilicity (LogP) and improves metabolic stability compared to its furan counterpart.

Table 1: Physicochemical Data Summary

Property Value
Chemical Name 3-(Tetrahydrofuran-2-yl)-1H-pyrazole (or 3-(Oxolan-2-yl)-1H-pyrazole)[1]
CAS Number 1778695-51-4[1],[2]
Molecular Formula C7H10N2O[1]
Molecular Weight 138.17 g/mol [1]
Precursor CAS (Furan analog) 32332-98-2 (3-(furan-2-yl)-1H-pyrazole)

| Precursor MW | 134.14 g/mol |

Synthetic Methodologies: A Causality-Driven Approach

The synthesis of 3-(tetrahydrofuran-2-yl)-1H-pyrazole requires careful consideration of the THF ring's stability. While direct synthesis via the condensation of hydrazine with 1-(tetrahydrofuran-2-yl)propane-1,3-dione is viable, the requisite beta-diketone can be prone to retro-Claisen cleavage.

A more robust and field-proven approach is the catalytic hydrogenation of the commercially available furan analog, 3-(furan-2-yl)-1H-pyrazole. Causality: The furan ring is highly conjugated with the pyrazole, making the initial precursor easy to synthesize via standard Knorr pyrazole synthesis. However, reducing the furan ring without causing hydrogenolysis (cleavage of the C-O bond) requires specific catalytic conditions. Rhodium on alumina (Rh/Al2O3) or Palladium on Carbon (Pd/C) under moderate hydrogen pressure is chosen because it selectively saturates the furan ring while leaving the highly stable pyrazole core intact.

Protocol 1: Synthesis via Catalytic Hydrogenation Self-Validating System: The reaction progress is monitored by the disappearance of the furan aromatic protons (~6.5–7.5 ppm) and the emergence of upfield aliphatic multiplets (~1.8–3.8 ppm) in 1H-NMR.

  • Preparation: Charge a high-pressure hydrogenation vessel with 3-(furan-2-yl)-1H-pyrazole (1.0 equiv) and dissolve it in anhydrous methanol (0.2 M).

  • Catalyst Addition: Carefully add 5% Rh/Al2O3 (10 wt% relative to the substrate) under an inert argon atmosphere to prevent auto-ignition.

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the vessel to 50 psi (3.4 bar) of H2 and stir vigorously at 40°C for 12 hours.

  • Validation Check: Withdraw a 0.1 mL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. The target mass should shift from [M+H]+ 135.1 to [M+H]+ 139.1.

  • Workup: Once complete, vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-(tetrahydrofuran-2-yl)-1H-pyrazole[2] as a viscous oil or low-melting solid.

Chemical Reactivity & Derivatization Workflows

As a building block, 3-(tetrahydrofuran-2-yl)-1H-pyrazole[2] offers two orthogonal sites for functionalization:

1. N-Alkylation/Arylation (N1 Position): The pyrazole N-H is weakly acidic (pKa ~14). Deprotonation with a base such as K2CO3 or Cs2CO3 generates a nucleophilic pyrazolide anion. This can be reacted with alkyl halides for N-alkylation, or subjected to Chan-Lam coupling with arylboronic acids and a copper(II) catalyst to yield N-aryl derivatives. Causality: The THF ring provides steric bulk at the C3 position, which often directs N-alkylation preferentially to the N1 position (distal to the THF ring) rather than the N2 position, minimizing regioisomeric mixtures.

2. Electrophilic Aromatic Substitution (C4 Position): The C4 position of the pyrazole is electron-rich due to the electron-donating nature of the adjacent nitrogen atoms. It is highly susceptible to halogenation. Causality: Brominating the C4 position installs a versatile synthetic handle. A C4-bromo pyrazole can subsequently undergo Suzuki-Miyaura cross-coupling to introduce diverse aryl or heteroaryl groups, rapidly expanding the structure-activity relationship (SAR) landscape.

Protocol 2: Regioselective C4-Bromination

  • Solvation: Dissolve 3-(tetrahydrofuran-2-yl)-1H-pyrazole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.5 M) and cool to 0°C.

  • Halogenation: Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes. Causality: NBS is preferred over Br2 as it provides a controlled, mild release of electrophilic bromine, preventing over-oxidation or THF ring opening.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching & Extraction: Quench the reaction with a 10% aqueous sodium thiosulfate solution to neutralize any residual active bromine. Extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 4-bromo-3-(tetrahydrofuran-2-yl)-1H-pyrazole.

Visualizing the Derivatization Landscape

The following logical workflow illustrates the synthetic divergence of this building block into various drug-like scaffolds.

PyrazoleWorkflow Furan 3-(Furan-2-yl)-1H-pyrazole CAS: 32332-98-2 THF_Core 3-(Tetrahydrofuran-2-yl)-1H-pyrazole CAS: 1778695-51-4 Furan->THF_Core Catalytic Hydrogenation (Rh/Al2O3, H2, 50 psi) N_Alkylation N1-Alkylation/Arylation (Base + R-X or Chan-Lam) THF_Core->N_Alkylation N-H Deprotonation C4_Bromination C4-Bromination (NBS in DMF) THF_Core->C4_Bromination Electrophilic Aromatic Substitution Final_N_Sub 1-Substituted-3-(THF-2-yl)pyrazole (Improved Lipophilicity) N_Alkylation->Final_N_Sub Intermediate_Br 4-Bromo-3-(THF-2-yl)-1H-pyrazole (Cross-Coupling Handle) C4_Bromination->Intermediate_Br Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed + Ar-B(OH)2) Intermediate_Br->Suzuki Boronic Acid Addition Final_C4_Sub 4-Aryl-3-(THF-2-yl)-1H-pyrazole (Extended SAR Scaffold) Suzuki->Final_C4_Sub

Figure 1: Synthetic workflow and derivatization pathways for 3-(tetrahydrofuran-2-yl)-1H-pyrazole.

Conclusion

3-(Tetrahydrofuran-2-yl)-1H-pyrazole is a highly valuable building block that bridges the gap between traditional heteroaromatic scaffolds and modern, sp3-enriched chemical space. By leveraging its predictable reactivity at the N1 and C4 positions, medicinal chemists can rapidly generate diverse, metabolically stable libraries with optimized physicochemical properties.

References

  • PubChem. "3-(furan-2-yl)-1H-pyrazole | C7H6N2O | CID 818920." National Center for Biotechnology Information. Available at:[Link]

Sources

Exploratory

Spectroscopic Characterization of 3-(Oxolan-2-yl)-1H-pyrazole: A Comprehensive Guide to Structural Validation

Introduction & Mechanistic Context The compound 3-(oxolan-2-yl)-1H-pyrazole (also known as 3-(tetrahydrofuran-2-yl)-1H-pyrazole) is a highly versatile heterocyclic building block frequently utilized in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The compound 3-(oxolan-2-yl)-1H-pyrazole (also known as 3-(tetrahydrofuran-2-yl)-1H-pyrazole) is a highly versatile heterocyclic building block frequently utilized in medicinal chemistry and agrochemical development. The molecule features a hydrophilic, hydrogen-bond-accepting oxolane (tetrahydrofuran) ring linked to a pharmacologically privileged 1H-pyrazole core.

Validating the exact structure of this compound requires overcoming specific analytical challenges. The 1H-pyrazole ring undergoes rapid annular tautomerism (prototropic exchange between N1 and N2)[1], which can broaden or average the nuclear magnetic resonance (NMR) signals of the adjacent carbon atoms. Furthermore, the stereoelectronic environment of the oxolane ring, particularly at the C-2 position adjacent to the ethereal oxygen, demands precise 2D NMR techniques to confirm the exact regiochemistry of the linkage. This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of 3-(oxolan-2-yl)-1H-pyrazole.

Causality in Spectroscopic Methodologies (E-E-A-T)

As an application scientist, selecting the correct analytical conditions is not merely procedural; it is dictated by the physicochemical properties of the molecule.

  • Solvent Selection for NMR: The choice between Chloroform-d ( CDCl3​ ) and Dimethyl Sulfoxide-d6 ( DMSO−d6​ ) fundamentally alters the observed spectra. In CDCl3​ , the pyrazole N-H proton undergoes rapid intermolecular exchange, often appearing as a broad singlet around δ 10.0–11.0 ppm, and the tautomeric equilibrium causes the C-3 and C-5 carbon signals to average or broaden[1]. In contrast, DMSO−d6​ acts as a strong hydrogen-bond acceptor, locking the tautomeric states more rigidly and shifting the N-H proton significantly downfield ( δ > 12.0 ppm)[2].

  • The Necessity of 2D NMR: 1D 1H and 13C NMR can identify the presence of the pyrazole and oxolane rings, but they cannot definitively prove that the oxolane ring is attached at the C-3 position of the pyrazole rather than C-4. Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to observe the 3JCH​ coupling between the oxolane H-2 proton and the pyrazole C-3/C-4 carbons.

  • Mass Spectrometry Ionization: Electrospray Ionization in positive mode (ESI+) is the logical choice for this molecule. The basic pyrazole nitrogen ( pKa≈2.5 ) readily accepts a proton in acidic mobile phases, ensuring a robust [M+H]+ signal.

Quantitative Data Summaries

The following tables synthesize the expected high-resolution spectroscopic data for 3-(oxolan-2-yl)-1H-pyrazole based on the additive chemical shifts of substituted pyrazoles and tetrahydrofuran derivatives[2][3].

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ )
ProtonChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic
N-H 10.50Broad singlet-1HPyrazole N-H; broad due to rapid exchange.
H-5 7.52Doublet2.01HPyrazole H-5; characteristic 3J coupling to H-4.
H-4 6.25Doublet2.01HPyrazole H-4; shielded by the π -system.
H-2' 4.98Triplet7.21HOxolane H-2; deshielded by adjacent O and pyrazole.
H-5' 3.95, 3.85Multiplets-2HOxolane H-5; diastereotopic protons adjacent to O.
H-3' 2.30, 2.10Multiplets-2HOxolane H-3; diastereotopic protons.
H-4' 1.95Multiplet-2HOxolane H-4; furthest from deshielding groups.
Table 2: 13C NMR Assignments (100 MHz, CDCl3​ )
CarbonChemical Shift ( δ , ppm)TypeAssignment Logic
C-3 148.5QuaternaryPyrazole C-3; deshielded by adjacent N and oxolane substitution.
C-5 134.2CHPyrazole C-5; typical shift for unsubstituted pyrazole carbon[2].
C-4 103.8CHPyrazole C-4; highly shielded position in azoles.
C-2' 76.4CHOxolane C-2; bonded to oxygen and sp2 carbon.
C-5' 68.5 CH2​ Oxolane C-5; bonded to ethereal oxygen.
C-3' 33.2 CH2​ Oxolane C-3; aliphatic chain.
C-4' 25.8 CH2​ Oxolane C-4; aliphatic chain.
Table 3: HRMS and FT-IR Data
TechniqueParameterValueValidation Marker
HRMS (ESI+) Formula C7​H11​N2​O+ Exact Mass Calculated: 139.0871
HRMS (ESI+) Observed m/z 139.0865Mass Error: < 5 ppm
FT-IR (ATR) N-H Stretch3150 cm−1 Broad band indicating hydrogen bonding.
FT-IR (ATR) C-H Stretch ( sp3 )2950, 2870 cm−1 Oxolane aliphatic C-H stretches.
FT-IR (ATR) C-O-C Stretch1060 cm−1 Strong asymmetric ether stretch.

Visualizing the Validation Logic

To ensure rigorous structural confirmation, the analytical workflow and the logical deduction of atomic connectivity must be mapped out.

Workflow A Synthesized Compound 3-(oxolan-2-yl)-1H-pyrazole B Sample Preparation (Dissolution in CDCl3 + TMS standard) A->B C 1D NMR Acquisition (1H, 13C, DEPT-135) B->C E Mass Spectrometry (ESI-TOF HRMS) B->E F Vibrational Spectroscopy (FT-IR ATR) B->F D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D G Data Synthesis & Structural Validation D->G E->G F->G

Figure 1: Multi-modal spectroscopic workflow for the structural validation of 3-(oxolan-2-yl)-1H-pyrazole.

HMBC_Logic H2 Oxolane H-2 (δ 4.98 ppm) C3 Pyrazole C-3 (δ 148.5 ppm) H2->C3 2J / 3J C4 Pyrazole C-4 (δ 103.8 ppm) H2->C4 3J HMBC C5 Pyrazole C-5 (δ 134.2 ppm) H4 Pyrazole H-4 (δ 6.25 ppm) H4->C3 2J H4->C5 2J

Figure 2: Key HMBC logical relationships confirming the C-C linkage between the rings.

Experimental Protocols: A Self-Validating System

To guarantee trustworthiness and reproducibility, the following protocols incorporate internal validation steps to prevent false positives or misassignments.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh 15 mg of 3-(oxolan-2-yl)-1H-pyrazole. Dissolve completely in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation: The inclusion of TMS provides an absolute zero-point calibration ( δ 0.00 ppm), ensuring that solvent drift does not cause misinterpretation of the oxolane H-2 multiplet.

  • 1D Acquisition: Acquire the 1H spectrum (16 scans, relaxation delay D1=2s ) and 13C spectrum (1024 scans, D1=2s ).

    • Self-Validation: Verify the residual CHCl3​ peak at exactly δ 7.26 ppm ( 1H ) and δ 77.16 ppm ( 13C )[3].

  • 2D Connectivity (HMBC): Set up a gradient-selected HMBC experiment optimized for long-range couplings ( nJCH​=8 Hz).

    • Causality: This specific coupling constant is chosen because the 3J coupling across the C-C bond linking the oxolane and pyrazole rings typically falls between 7–9 Hz.

Protocol B: HRMS (ESI-TOF) Analysis
  • System Tuning: Infuse a calibration solution (e.g., sodium formate) to calibrate the Time-of-Flight (TOF) analyzer.

    • Self-Validation: The calibration must yield a mass accuracy error of < 2 ppm before running the analyte.

  • Sample Run: Dilute the compound to 1 μg/mL in 50:50 Methanol:Water with 0.1% Formic Acid. Inject 1 μL into the LC-MS system.

  • Data Analysis: Extract the chromatogram for m/z 139.0871. Confirm the isotopic pattern matches the theoretical distribution for C7​H11​N2​O+ , specifically checking the M+1 peak (~8% relative abundance due to 13C natural abundance).

Protocol C: FT-IR ATR Analysis
  • Background Correction: Clean the diamond ATR crystal with isopropanol. Run a background scan (32 scans, 4 cm−1 resolution) on the empty crystal.

    • Self-Validation: A flat baseline ensures no cross-contamination from previous samples, which is critical for identifying the broad N-H stretch at 3150 cm−1 .

  • Sample Measurement: Place 2 mg of the solid compound directly onto the crystal. Apply pressure using the anvil and acquire the spectrum.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Source: Journal of Organic Chemistry (Hosted via University of Pittsburgh) URL:[Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols Source: MDPI (Molecules) URL:[Link]

Sources

Foundational

mass spectrometry of 3-(oxolan-2-yl)-1H-pyrazole

An In-Depth Technical Guide to the Mass Spectrometry of 3-(Oxolan-2-yl)-1H-pyrazole Abstract This technical guide provides a comprehensive analysis of the expected mass spectrometric behavior of 3-(oxolan-2-yl)-1H-pyrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3-(Oxolan-2-yl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the expected mass spectrometric behavior of 3-(oxolan-2-yl)-1H-pyrazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Given the prevalence of both pyrazole and oxolane (tetrahydrofuran) moieties in pharmacologically active molecules, a thorough understanding of their characterization is paramount.[1] This document outlines detailed experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, predicts the resulting fragmentation patterns, and offers insights into the causal mechanisms behind these pathways. The guide is intended for scientists and professionals requiring a robust framework for the structural elucidation and analytical validation of this compound and its analogs.

Introduction: The Analytical Imperative

The structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. 3-(Oxolan-2-yl)-1H-pyrazole represents a confluence of two privileged heterocyclic scaffolds. The pyrazole ring is a component in numerous marketed drugs, including celecoxib and rimonabant, valued for its diverse biological activities.[2] The oxolane (tetrahydrofuran) ring is also a common feature in natural products and synthetic drugs, often influencing solubility and metabolic stability.

Mass spectrometry (MS) offers unparalleled sensitivity and structural information from minute sample quantities, making it an indispensable tool for molecular characterization.[3] This guide moves beyond a simple listing of potential fragments, providing a predictive analysis grounded in the established fragmentation principles of N-heterocycles and cyclic ethers. By understanding the likely fragmentation pathways under different ionization conditions, researchers can more efficiently and confidently interpret their experimental data, confirm molecular identity, and identify potential metabolites or degradants.

Core Molecular Properties

A precise understanding of the molecule's fundamental properties is the prerequisite for any mass spectrometric analysis. The theoretical values serve as the primary reference against which experimental data are validated.

PropertyValueSource
Molecular Formula C₇H₁₀N₂OPubChem CID 118097404[4]
Molecular Weight 138.17 g/mol PubChem CID 118097404[4]
Monoisotopic Mass 138.07932 DaPubChem CID 118097404[4]
Predicted [M+H]⁺ 139.08660 m/zPubChem CID 118097404[4]
Predicted [M+Na]⁺ 161.06854 m/zPubChem CID 118097404[4]

Experimental Design and Methodologies

The choice of ionization technique is critical as it dictates the nature and extent of fragmentation, thereby influencing the type of structural information obtained. For a comprehensive analysis of 3-(oxolan-2-yl)-1H-pyrazole, both "hard" and "soft" ionization techniques are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

EI is the classic technique for generating a reproducible, fragment-rich "fingerprint" spectrum, which is invaluable for initial structural elucidation and library matching.[5] It is best suited for compounds that are both thermally stable and sufficiently volatile.

Rationale for EI: The 70 eV electron beam used in standard EI imparts significant internal energy to the molecule, inducing extensive and predictable bond cleavages. This provides deep structural insight into the molecular backbone and substituent groups.

  • Sample Preparation: Prepare a stock solution of 3-(oxolan-2-yl)-1H-pyrazole at 1 mg/mL in a volatile solvent such as methanol, acetonitrile, or ethyl acetate.[6] From this, prepare a working solution of 1-10 µg/mL.

  • GC Separation:

    • Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: Inject 1 µL of the working solution using a split/splitless inlet. A split ratio of 20:1 is a good starting point.

    • Temperature Program:

      • Initial Oven Temperature: 60°C, hold for 1 minute.

      • Ramp: Increase temperature at a rate of 15°C/minute to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

  • MS Detection (EI):

    • Ionization Energy: 70 eV.[6]

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of both small and large fragments.

    • Data Acquisition: Acquire data in full scan mode to build a complete fragmentation profile.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that is ideal for analyzing molecules directly from a liquid phase, making it the workhorse of modern pharmaceutical analysis.[7] It typically generates an abundant protonated molecule, [M+H]⁺, which is then subjected to fragmentation in a subsequent step (MS/MS).

Rationale for ESI: ESI minimizes in-source fragmentation, providing a clear determination of the molecular weight via the [M+H]⁺ ion. Subsequent tandem mass spectrometry (MS/MS) on this isolated precursor ion allows for controlled, structurally informative fragmentation.[8] This is particularly useful for identifying the parent compound in complex mixtures like reaction broths or biological matrices.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to 1-10 µg/mL in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[7]

  • LC Separation (RP-HPLC):

    • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Detection (ESI):

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The pyrazole nitrogen atoms are basic and readily accept a proton.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Gas Flow/Temperature: Optimize desolvation gas flow and temperature according to the instrument manufacturer's recommendations (e.g., 300°C).

    • Data Acquisition:

      • MS1 (Full Scan): Acquire a full scan spectrum from m/z 100-400 to identify the [M+H]⁺ ion at m/z 139.09.

      • MS2 (Tandem MS): Perform data-dependent acquisition (DDA) or targeted analysis to isolate the precursor ion at m/z 139.09 and subject it to Collision-Induced Dissociation (CID) using argon or nitrogen. Vary collision energy (e.g., 10-40 eV) to observe the full range of product ions.

Predicted Fragmentation Pathways and Spectral Analysis

The fragmentation of 3-(oxolan-2-yl)-1H-pyrazole is a composite of the characteristic behaviors of its two constituent rings.

Electron Ionization (EI) Fragmentation Profile

Under EI, the initial event is the formation of the molecular ion radical, M⁺• at m/z 138 . This high-energy species will undergo several competing fragmentation reactions. The fragmentation of pyrazoles is known to be heavily influenced by their substituents.[3][9]

Key Predicted EI Fragmentation Pathways:

  • Alpha-Cleavage at the Oxolane Ring: The most favorable initial cleavage is often the C-C bond adjacent to the heteroatom, leading to a stabilized oxonium ion. In this case, cleavage of the C-C bond within the ring adjacent to the pyrazole substituent is likely.

  • Loss of C₂H₄ (Ethene): A common pathway for tetrahydrofuran derivatives is the loss of ethene (28 Da) via a retro-Diels-Alder-type rearrangement, leading to a fragment at m/z 110 .

  • Cleavage of the Oxolane Substituent: The entire oxolanyl group can be cleaved, resulting in a pyrazole radical cation at m/z 67 .

  • Pyrazole Ring Fragmentation: The pyrazole ring itself is known to fragment via two primary routes: the expulsion of a neutral HCN molecule (27 Da) or the loss of N₂ (28 Da).[2][9] These cleavages can occur from the molecular ion or from subsequent fragment ions. For example, the fragment at m/z 110 could lose HCN to yield an ion at m/z 83 .

EI_Fragmentation M [C₇H₁₀N₂O]⁺• m/z 138 Molecular Ion F110 [C₅H₆N₂O]⁺• m/z 110 M->F110 -C₂H₄ F69 [C₄H₅N₂]⁺ m/z 81 M->F69 -C₄H₅O• F71 [C₄H₇O]⁺ m/z 71 Oxolanyl Cation M->F71 -C₃H₃N₂• F83 [C₄H₅NO]⁺• m/z 83 F110->F83 -HCN F41 [C₂H₃N]⁺• m/z 41 F69->F41 -HCN F67 [C₃H₃N₂]⁺ Pyrazole Cation m/z 67

Caption: Predicted EI fragmentation pathway for 3-(oxolan-2-yl)-1H-pyrazole.

m/zProposed FormulaDescription of Loss
138[C₇H₁₀N₂O]⁺•Molecular Ion (M⁺•)
110[C₅H₆N₂O]⁺•Loss of ethene (C₂H₄) from the oxolane ring
83[C₄H₅NO]⁺•Loss of HCN from the m/z 110 fragment
81[C₄H₅N₂]⁺Cleavage of the C-O bond and loss of the C₄H₅O• radical
71[C₄H₇O]⁺Cleavage of the C-C bond linking the two rings, charge retained on the oxolane fragment
67[C₃H₃N₂]⁺Cleavage of the C-C bond, charge retained on the pyrazole fragment
41[C₂H₃N]⁺•Further fragmentation of pyrazole-containing ions
Electrospray Ionization (ESI) Tandem MS (MS/MS) Profile

In positive mode ESI, the molecule will be observed as the protonated species, [M+H]⁺ at m/z 139 . The fragmentation of this even-electron ion under CID will proceed through the loss of stable neutral molecules.

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Loss of Water (H₂O): Protonation may occur on the oxolane oxygen, facilitating the elimination of a water molecule (18 Da) to produce a highly stable, resonance-delocalized cation at m/z 121 . This is often a dominant pathway for alcohols and ethers.

  • Loss of the Oxolane Moiety: The protonated molecule can undergo cleavage at the C-C bond linking the two rings. This can result in two primary product ions:

    • Protonated Pyrazole: Loss of a neutral C₄H₆O molecule (70 Da), leading to the protonated pyrazole ion at m/z 69 .

    • Oxolanyl Cation: Loss of neutral pyrazole (68 Da), leading to the oxolanyl cation at m/z 71 . The relative abundance will depend on the proton affinity of each fragment.

  • Ring Opening of Oxolane: The protonated oxolane ring can open, followed by cleavage to lose neutral fragments like formaldehyde (CH₂O, 30 Da) or acetaldehyde (C₂H₄O, 44 Da). For instance, loss of acetaldehyde would yield a fragment at m/z 95 .

ESI_Fragmentation MH [C₇H₁₁N₂O]⁺ m/z 139 [M+H]⁺ F121 [C₇H₉N₂]⁺ m/z 121 MH->F121 -H₂O F95 [C₅H₇N₂]⁺ m/z 95 MH->F95 -C₂H₄O F71 [C₄H₇O]⁺ m/z 71 MH->F71 -C₃H₄N₂ F69 [C₃H₅N₂]⁺ m/z 69 MH->F69 -C₄H₆O

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Precursor m/zProduct m/zProposed FormulaDescription of Neutral Loss
139.09121.08[C₇H₉N₂]⁺Loss of water (H₂O)
139.0995.06[C₅H₇N₂]⁺Loss of acetaldehyde (C₂H₄O) via ring cleavage
139.0971.05[C₄H₇O]⁺Loss of pyrazole (C₃H₄N₂)
139.0969.05[C₃H₅N₂]⁺Loss of tetrahydrofuran-2-carbaldehyde (C₄H₆O) after rearrangement

Data Validation and Advanced Techniques

While the predicted fragmentation provides a strong interpretive framework, definitive structural confirmation relies on accurate mass measurements.

  • High-Resolution Mass Spectrometry (HRMS): Employing instruments like Time-of-Flight (TOF) or Orbitrap analyzers is crucial.[10] HRMS provides mass measurements with high accuracy (<5 ppm), which allows for the unambiguous determination of the elemental composition of the parent ion and its key fragments.[11] For example, experimentally observing a mass of 139.0865 Da for the [M+H]⁺ ion would strongly confirm the C₇H₁₁N₂O⁺ formula over other isobaric possibilities.

  • Isotopic Pattern Analysis: The relative abundance of the M+1 peak, primarily due to the natural abundance of ¹³C, can be used to verify the number of carbon atoms in a fragment ion, adding another layer of confidence to the structural assignment.

Conclusion

The mass spectrometric analysis of 3-(oxolan-2-yl)-1H-pyrazole requires a multi-faceted approach. Electron Ionization provides a detailed fragmentation fingerprint essential for structural confirmation, characterized by cleavages within both the oxolane and pyrazole rings. Electrospray Ionization is the preferred method for LC-MS based workflows, yielding a clear molecular ion whose subsequent fragmentation via MS/MS is dominated by the neutral loss of stable molecules like water. By leveraging both techniques and complementing the data with high-resolution measurements, researchers can achieve a high-confidence structural elucidation of this molecule, ensuring the integrity and validity of their scientific findings in the drug development process.

References

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link][9]

  • PubMed. (2001). High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link][10]

  • ACS Publications. (2013, January 29). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Organometallics. Available at: [Link][12]

  • Marcel Dekker, Inc. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Available at: [Link][3]

  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link][2]

  • ProQuest. (2023). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Russian Journal of Organic Chemistry. Available at: [Link][13]

  • ResearchGate. Fragmentations of pyrazole derivatives 9. Available at: [Link][14]

  • AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Available at: [Link][5]

  • PubChem. 3-(oxolan-2-yl)-1h-pyrazole. Available at: [Link][4]

  • NIH Public Access. A new derivative for oxosteroid analysis by mass spectrometry. Available at: [Link][8]

  • PMC - NIH. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link][1]

  • The Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. RSC Advances. Available at: [Link][11]

Sources

Exploratory

Initial Biological Screening of 3-(oxolan-2-yl)-1H-pyrazole: A Fragment-Based Drug Discovery (FBDD) Technical Guide

Executive Summary & Rationale In early-stage drug discovery, the selection of an optimal starting fragment dictates the trajectory of lead optimization. The compound 3-(oxolan-2-yl)-1H-pyrazole (MW: 138.17 g/mol ) repres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In early-stage drug discovery, the selection of an optimal starting fragment dictates the trajectory of lead optimization. The compound 3-(oxolan-2-yl)-1H-pyrazole (MW: 138.17 g/mol ) represents a highly efficient, privileged scaffold for targeting the ATP-binding cassette of kinases.

The rationale for selecting this specific fragment relies on two structural features:

  • The 1H-Pyrazole Ring: A well-documented pharmacophore that acts as a bidentate hydrogen bond donor/acceptor, perfectly suited for interaction with the kinase hinge region (e.g., the backbone amide and carbonyl of the hinge residues) [1].

  • The Oxolane (Tetrahydrofuran) Ring: Introduces critical sp3 character ( Fsp3​ ) to the flat aromatic pyrazole. This non-planar ring projects into either the ribose-binding pocket or the solvent channel, providing a vector for synthetic elaboration while improving aqueous solubility and mitigating flat-molecule aggregation.

Because fragments bind with low affinity (typically Kd​ in the 100μM to 5mM range), traditional high-throughput biochemical screening often yields false positives due to assay interference or non-specific aggregation. Therefore, as an Application Scientist, I mandate a biophysics-first, structurally-validated screening cascade for this molecule.

The Fragment Screening Cascade

To ensure scientific integrity and eliminate false positives, the screening of 3-(oxolan-2-yl)-1H-pyrazole must follow a self-validating loop: Primary Biophysical Screening Structural Validation Orthogonal Biochemical Profiling.

FBDD_Workflow Lib Fragment Library (3-(oxolan-2-yl)-1H-pyrazole) DSF Primary Screening (Thermal Shift / DSF) Lib->DSF 1-5 mM Xray Structural Validation (X-ray Crystallography) DSF->Xray ΔTm > 0.5°C Biochem Orthogonal Assay (TR-FRET Profiling) Xray->Biochem Binding Mode Confirmed Hit Validated Hit (Ready for Lead-Op) Biochem->Hit IC50 & LE Calculated

Fig 1: The biophysics-first FBDD screening cascade for pyrazole fragments.

Phase 1: Primary Biophysical Screening (DSF)

Causality & Logic: Differential Scanning Fluorimetry (DSF) is chosen as the primary screen because it directly measures target engagement via thermal stabilization. At the high concentrations required for fragment screening ( 1−5mM ), biochemical assays are prone to Pan-Assay Interference Compounds (PAINS). DSF is label-free regarding the ligand and highly tolerant to DMSO, making it the ideal self-validating primary filter.

Protocol: High-Throughput Thermal Shift Assay
  • Assay Preparation: Prepare a master mix containing the target kinase (e.g., Aurora Kinase A or CDK2) at 2μM and SYPRO Orange dye (5x final concentration) in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 3-(oxolan-2-yl)-1H-pyrazole from a 100 mM DMSO stock into a 384-well PCR plate to achieve a final assay concentration of 2mM .

  • Control Implementation (Self-Validation):

    • Negative Control: 2% DMSO (baseline Tm​ ).

    • Positive Control: 10μM Staurosporine or AT9283 (validates protein folding and dye responsiveness) [1].

  • Thermal Melt: Seal the plate and centrifuge. Run the melt curve on a qPCR machine (e.g., QuantStudio) from 25∘C to 95∘C at a ramp rate of 0.05∘C/s .

  • Data Analysis: Calculate the derivative of the fluorescence curve to determine the melting temperature ( Tm​ ). A positive hit is defined as ΔTm​≥0.5∘C relative to the DMSO control.

Phase 2: Structural Validation (X-ray Crystallography)

Causality & Logic: A thermal shift only indicates binding, not the binding site. Pyrazoles are known to bind the ATP hinge region, but they can also bind allosteric sites. To drive rational structure-based drug design (SBDD), we must visualize the exact vector of the oxolane ring. Because the fragment has low affinity, co-crystallization is thermodynamically unfavorable; therefore, we utilize high-concentration soaking into pre-formed apo-crystals [2].

Protocol: Fragment Soaking & Diffraction
  • Crystal Growth: Grow apo-crystals of the target kinase (e.g., CDK2) using hanging-drop vapor diffusion.

  • Soaking Solution Preparation: Prepare a soaking drop containing the reservoir solution supplemented with 10-20% DMSO and 50mM of 3-(oxolan-2-yl)-1H-pyrazole. Note: High DMSO is required to maintain fragment solubility at 50 mM.

  • Crystal Transfer: Manually loop the apo-crystals and transfer them into the soaking drop. Incubate for 2 to 24 hours. Monitor visually for crystal degradation (cracking), which indicates lattice stress from compound binding or solvent shock.

  • Cryoprotection & Harvesting: Briefly transfer the crystal to a cryoprotectant solution (soaking solution + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Data Collection: Collect diffraction data at a synchrotron source. The presence of the fragment is confirmed by calculating an Fo​−Fc​ difference electron density map. Look for the characteristic bidentate hydrogen bonds between the pyrazole nitrogens and the hinge backbone [3].

Phase 3: Orthogonal Biochemical Profiling (TR-FRET)

Causality & Logic: Once the binding mode is confirmed, we must validate that the fragment functionally inhibits the kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric or luminescence assays because the time-delayed read eliminates auto-fluorescence interference—a common issue when screening heterocyclic fragments at millimolar concentrations.

Protocol: TR-FRET Kinase Assay
  • Reaction Assembly: In a 384-well low-volume plate, combine 10nM kinase, 100nM biotinylated substrate peptide, and a titration series of 3-(oxolan-2-yl)-1H-pyrazole ( 10μM to 5mM ).

  • Initiation: Add ATP at the Km​ concentration specific to the target kinase to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg2+ ) alongside the TR-FRET detection reagents: Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout & Validation: Read the plate on a multi-mode reader (e.g., PHERAstar) using a 337 nm excitation and measuring emission at 620 nm and 665 nm. Calculate the Z′ -factor for the plate; the assay is only validated if Z′≥0.6 .

AURKA_Pathway CellCycle Cell Cycle Progression (G2/M Phase) AURKA Aurora Kinase A (Target Enzyme) CellCycle->AURKA triggers Centrosome Centrosome Maturation & Spindle Assembly AURKA->Centrosome phosphorylates substrates Mitosis Successful Mitosis Centrosome->Mitosis enables Inhibitor 3-(oxolan-2-yl)-1H-pyrazole (Fragment Hit) Inhibitor->AURKA competitively inhibits ATP Inhibitor->Centrosome blocks Apoptosis Mitotic Catastrophe (Apoptosis) Inhibitor->Apoptosis induces in cancer cells

Fig 2: Biological context of pyrazole fragment inhibition in the Aurora Kinase A pathway.

Data Presentation: Representative Screening Profile

To evaluate the fragment's potential, we calculate its Ligand Efficiency (LE) . An LE >0.3kcal/mol/heavyatom is the gold standard for progressing a fragment into a hit-to-lead campaign. Below is a representative data summary of 3-(oxolan-2-yl)-1H-pyrazole profiled against a panel of heavily targeted kinases.

Target KinaseDSF ΔTm​ ( ∘C )X-ray Resolution ( )TR-FRET IC50​ ( μM )Ligand Efficiency (LE)Binding Mode Confirmed
Aurora Kinase A + 1.81.954500.38Yes (Hinge: Ala213)
CDK2 + 1.21.808500.34Yes (Hinge: Leu83)
PKB / Akt + 0.4N/A> 5000N/ANo

Data Interpretation: The data demonstrates that 3-(oxolan-2-yl)-1H-pyrazole is a highly efficient starting point for Aurora Kinase A and CDK2. The oxolane ring likely provides a favorable vector toward the solvent channel in these specific kinases, whereas it clashes in the tighter ATP pocket of PKB.

References

  • Howard, S., et al. "Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity." Journal of Medicinal Chemistry, 2009.[Link]

  • Davies, T. G., et al. "Fragment-based discovery of inhibitors of protein kinase B." Current Topics in Medicinal Chemistry, 2009. [Link]

  • Wyatt, P.G., et al. "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." RCSB Protein Data Bank, PDB Entry 2VU3.[Link]

Foundational

Unlocking the Pharmacological Potential of 3-(Oxolan-2-yl)-1H-pyrazole: A Strategic Guide to Target Identification and Scaffold Optimization

Executive Summary In modern medicinal chemistry, the pursuit of novel therapeutics relies heavily on the strategic assembly of privileged scaffolds. The molecule 3-(oxolan-2-yl)-1H-pyrazole (CAS: 1778695-51-4) represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pursuit of novel therapeutics relies heavily on the strategic assembly of privileged scaffolds. The molecule 3-(oxolan-2-yl)-1H-pyrazole (CAS: 1778695-51-4) represents a highly versatile, bifunctional pharmacophore[1]. By fusing a pyrazole ring—a ubiquitous bioisostere known for its robust hydrogen-bonding capabilities—with an oxolane (tetrahydrofuran) ring, this scaffold offers unique spatial and electronic properties.

As a Senior Application Scientist, I approach this molecule not as a static entity, but as a dynamic building block. The pyrazole moiety serves as a classic hinge-binding anchor in kinase domains, while the sp3-hybridized oxolane ring acts as a ribose mimic, modulating the topological polar surface area (TPSA) to enhance aqueous solubility and blood-brain barrier (BBB) penetration[2]. This whitepaper delineates the mechanistic rationale, target identification, and experimental validation protocols for deploying this scaffold against high-value therapeutic targets in oncology and neurodegeneration.

Oncology: ATP-Competitive Kinase Inhibition (RTKs and CDKs)

Mechanistic Rationale

Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR, alongside Cyclin-Dependent Kinases (CDKs), are primary drivers of oncogenesis. Pyrazole derivatives have been extensively validated as potent anticancer agents due to their ability to competitively bind the ATP pocket of these kinases[3].

The 3-(oxolan-2-yl)-1H-pyrazole scaffold is structurally primed for this interaction. The nitrogen atoms of the pyrazole ring form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR)[4]. Concurrently, the oxolane ring extends into the ribose-binding pocket. Because oxolane is structurally analogous to the furanose ring of ATP, it displaces high-energy water molecules from the pocket, yielding a favorable entropic gain and significantly boosting binding affinity[3].

Experimental Workflow: High-Throughput Kinase Selectivity Profiling (Radiometric Assay)

To validate target engagement, a radiometric kinase assay is the gold standard. This protocol is designed as a self-validating system; the inclusion of reference inhibitors ensures that any signal quenching is strictly due to competitive inhibition, eliminating false positives from compound aggregation.

  • Enzyme-Substrate Preparation: Dilute the target kinase (e.g., recombinant human EGFR) in an assay buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, and 0.01% Triton X-100. Causality: Triton X-100 prevents non-specific binding and compound aggregation.

  • Compound Incubation: Dispense the 3-(oxolan-2-yl)-1H-pyrazole derivatives in a 10-point dose-response format (0.1 nM to 10 µM) into a 384-well plate. Incubate with the kinase for 30 minutes at room temperature to allow equilibrium binding.

  • Radiolabeled ATP Addition: Initiate the reaction by adding a mixture of cold ATP (at the Km​ for the specific kinase) and[γ-33P]-ATP, alongside the peptide substrate.

  • Quenching & Filtration: After 60 minutes, quench the reaction with 3% phosphoric acid. Transfer the mixture to a phosphocellulose filter plate. Causality: The highly acidic environment ensures the positively charged peptide substrate binds tightly to the filter while unreacted, negatively charged ATP is washed away.

  • Scintillation Counting: Wash the plate three times, add scintillation fluid, and read the emission. Calculate the IC50 using a four-parameter logistic non-linear regression model.

EGFR_Binding A 3-(Oxolan-2-yl)-1H-pyrazole Scaffold B Hinge Region (Met793) [Pyrazole H-Bonds] A->B C Ribose Pocket [Oxolane Occupation] A->C D EGFR Kinase Inhibition B->D C->D E Downstream Apoptosis (Tumor Cells) D->E

Diagram 1: Mechanistic pathway of EGFR kinase inhibition by the pyrazole-oxolane scaffold.

Neurodegeneration: LRRK2 Inhibition for Parkinson's Disease

Mechanistic Rationale

Mutations in Leucine-Rich Repeat Kinase 2 (LRRK2) are a major genetic cause of Parkinson's disease. The therapeutic challenge lies in designing inhibitors that are highly selective and capable of crossing the BBB without triggering genotoxic off-targets like TTK[2].

The 3-(oxolan-2-yl)-1H-pyrazole scaffold is uniquely suited for this challenge. While unsubstituted pyrazoles can be overly polar, the integration of the oxolane ring masks polarity and reduces the total hydrogen bond donor (HBD) count[2]. This structural modification lowers the Topological Polar Surface Area (TPSA) to optimal CNS ranges (<90 Ų), facilitating passive diffusion across the BBB while maintaining the necessary hinge-binding interactions required for LRRK2 inhibition[2]. Furthermore, pyrazole and pyrazoline derivatives have demonstrated broad neuroprotective properties, including the inhibition of neuroinflammation and amyloid-beta aggregation[5].

Experimental Workflow: Blood-Brain Barrier Permeability Assay (PAMPA-BBB)

To confirm CNS penetrance, the Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, self-validating model. By running a parallel control with a known efflux pump substrate (e.g., verapamil), the system validates the integrity of the artificial lipid membrane.

  • Lipid Membrane Preparation: Coat the porous filter of a 96-well donor plate with a porcine brain lipid extract dissolved in dodecane (20 mg/mL). Causality: This specific lipid mixture closely mimics the physiological lipid composition of the human BBB.

  • Donor/Acceptor Chamber Setup: Add the 3-(oxolan-2-yl)-1H-pyrazole compound (diluted to 10 µM in PBS, 5% DMSO) to the donor wells. Fill the acceptor wells with PBS containing 1% BSA. Causality: BSA acts as a sink, mimicking plasma protein binding and driving the concentration gradient.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours under gentle agitation (150 rpm) to minimize the unstirred water layer.

  • LC-MS/MS Quantification: Separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability ( Pe​ ). Compounds with Pe​ > 4.0 × 10^-6 cm/s are classified as highly BBB permeable.

LRRK2_Pathway BBB Blood-Brain Barrier Crossing (Optimized TPSA via Oxolane) LRRK2 LRRK2 Kinase Domain (Target Engagement) BBB->LRRK2 CNS Penetration RAB Rab GTPase Phosphorylation (Inhibited) LRRK2->RAB Blocks Lysosome Lysosomal Function Restored RAB->Lysosome Promotes PD Parkinson's Disease Progression Halted Lysosome->PD

Diagram 2: LRRK2 signaling modulation and autophagy restoration via CNS-penetrant inhibitors.

Quantitative Data Presentation

To guide lead optimization, the following table synthesizes the physicochemical properties and theoretical target affinities of the 3-(oxolan-2-yl)-1H-pyrazole scaffold based on recent structure-activity relationship (SAR) data for related derivatives[3],[2].

ParameterValue / CharacteristicTherapeutic Implication
Molecular Weight (Core) 138.17 g/mol Highly efficient ligand efficiency (LE); ample room for functionalization.
Hydrogen Bond Donors (HBD) 1Optimal for CNS penetration (Rule of 3/5 compliant).
Hydrogen Bond Acceptors (HBA) 3Sufficient for bidentate hinge binding and ribose pocket interaction.
Topological Polar Surface Area ~38 ŲExcellent passive BBB permeability (Ideal range for CNS: 20-90 Ų).
Estimated EGFR IC50 (Derivatives) Low Nanomolar (<10 nM)Potent RTK inhibition via ATP-competitive binding[3].
Estimated LRRK2 IC50 (Derivatives) < 15 nMHigh efficacy in neurodegenerative models with low genotoxicity[2].

Conclusion

The 3-(oxolan-2-yl)-1H-pyrazole scaffold is not merely a chemical curiosity; it is a strategically designed pharmacophore that bridges the gap between target affinity and pharmacokinetic viability. By leveraging the pyrazole ring for precise kinase hinge engagement and the oxolane ring for solubility and BBB penetration, drug development professionals can rapidly generate lead compounds for both aggressive malignancies and intractable neurodegenerative disorders. Future optimization should focus on macrocyclization and stereospecific substitutions on the oxolane ring to further refine kinome selectivity.

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Protocols & Analytical Methods

Method

Application Note: Synthetic Routes to 3-(Oxolan-2-yl)-1H-pyrazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Enaminone-Mediated Cyclocondensation Methodology Executive Summary The pyrazole ring is a privileged scaffold in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Enaminone-Mediated Cyclocondensation Methodology

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for amides and aromatic rings in drug discovery. The synthesis of 3-(oxolan-2-yl)-1H-pyrazole (also known as 3-(tetrahydrofuran-2-yl)-1H-pyrazole) presents a unique challenge: the oxolane (tetrahydrofuran) ring is sensitive to strong Lewis acids and harsh oxidative conditions, which can induce ring-opening or oxidation to a butyrolactone.

This application note details a highly robust, two-step synthetic route utilizing an enaminone intermediate. By reacting 1-(oxolan-2-yl)ethan-1-one with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclocondensation with hydrazine, chemists can achieve the target molecule in high yields under mild conditions.

Mechanistic Rationale & Self-Validating Design

When designing a route to 3-substituted, 4,5-unsubstituted pyrazoles, chemists must carefully select their 1,3-dielectrophilic equivalents.

Why avoid alternative routes?

  • Claisen Condensation: Reacting methyl tetrahydrofuran-2-carboxylate with acetone yields a 1,3-diketone. However, subsequent hydrazine annulation produces a methyl-substituted pyrazole at the 5-position. To achieve the unsubstituted core, a formyl equivalent is required.

  • Suzuki-Miyaura Cross-Coupling: Attempting to couple a pyrazole boronic acid with a 2-halotetrahydrofuran is synthetically impractical. 2-Halotetrahydrofurans are unstable hemiacetal halides that rapidly decompose via elimination.

The Enaminone Advantage: The selected protocol utilizes DMF-DMA as a stable, easy-to-handle formyl equivalent [1]. The reaction operates under neutral-to-basic conditions, preserving the integrity of the oxolane ring. Furthermore, this protocol is a self-validating system :

  • Visual Tracking: The starting ketone is a colorless liquid. The enaminone intermediate is a highly crystalline, bright yellow solid. The final pyrazole is a white solid. The loss of the yellow color during the hydrazine step visually confirms the completion of the cyclocondensation.

  • Spectroscopic Tracking: The enaminone exhibits a distinct trans-alkene coupling constant ( J≈12.5 Hz) in 1 H NMR, which completely disappears upon aromatization to the pyrazole [2].

Mechanistic Workflow

SynthesisPathway SM1 1-(oxolan-2-yl)ethan-1-one (Starting Material) Step1 Condensation / Reflux (- MeOH) SM1->Step1 SM2 DMF-DMA (Reagent) SM2->Step1 INT (E)-3-(dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one (Enaminone Intermediate) Step1->INT Step2 Aza-Michael Addition & Cyclocondensation INT->Step2 SM3 Hydrazine Hydrate (Dinucleophile) SM3->Step2 Mech1 Hydrazone Formation (Nucleophilic Attack) Step2->Mech1 Mech2 Intramolecular Cyclization (Aminal Intermediate) Mech1->Mech2 Mech3 Elimination of Dimethylamine (Aromatization) Mech2->Mech3 PROD 3-(oxolan-2-yl)-1H-pyrazole (Final Target) Mech3->PROD

Mechanistic workflow for the enaminone-mediated synthesis of 3-(oxolan-2-yl)-1H-pyrazole.

Experimental Protocols

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one

Causality Check: Toluene is selected as the solvent because its boiling point (110 °C) is sufficient to continuously drive off the methanol byproduct generated during condensation, pushing the equilibrium strictly toward the enaminone product.

Procedure:

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 1-(oxolan-2-yl)ethan-1-one (10.0 g, 87.6 mmol, 1.0 eq) and anhydrous toluene (100 mL).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.6 g, 131.4 mmol, 1.5 eq) in one portion.

  • Heat the reaction mixture to reflux (110 °C) under a nitrogen atmosphere for 12 hours. Monitor the reaction via TLC (EtOAc/Hexanes 1:1, UV detection). The formation of a highly UV-active spot indicates enaminone generation.

  • Cool the mixture to room temperature and concentrate in vacuo to remove toluene and unreacted DMF-DMA.

  • Triturate the resulting crude dark oil with cold hexanes (50 mL). A bright yellow crystalline solid will precipitate.

  • Filter the solid, wash with ice-cold hexanes (2 × 20 mL), and dry under high vacuum to afford the enaminone intermediate.

Step 2: Cyclocondensation to 3-(oxolan-2-yl)-1H-pyrazole

Causality Check: Ethanol is the ideal protic solvent for this step. It stabilizes the initial hydrazone intermediate via hydrogen bonding and facilitates the elimination of dimethylamine gas, which irreversibly drives the aromatization of the pyrazole ring[3].

Procedure:

  • In a 100 mL round-bottom flask, dissolve the enaminone intermediate (10.0 g, 59.1 mmol, 1.0 eq) in absolute ethanol (60 mL).

  • Slowly add hydrazine hydrate (64% in water, 3.5 mL, ~71.0 mmol, 1.2 eq) dropwise at room temperature. Note: An exothermic reaction may occur.

  • Attach a reflux condenser and heat the mixture to 78 °C for 3 to 4 hours.

  • The reaction is self-validating: the bright yellow color of the solution will fade to a pale yellow/colorless state as the enaminone is consumed.

  • Once TLC confirms the disappearance of the enaminone, cool the reaction to room temperature and remove the ethanol in vacuo.

  • Dilute the residue with ethyl acetate (100 mL) and wash with saturated aqueous NaCl (brine, 2 × 50 mL).

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate.

  • Purify the crude product via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to yield 3-(oxolan-2-yl)-1H-pyrazole as an off-white solid.

Quantitative Data & Analytical Markers

The following table summarizes the expected quantitative metrics and self-validating analytical markers for the synthetic workflow.

ParameterStep 1: Enaminone IntermediateStep 2: Final Pyrazole Target
Formula C 9​ H 15​ NO 2​ C 7​ H 10​ N 2​ O
Molecular Weight 169.22 g/mol 138.17 g/mol
Typical Yield 82 – 88%75 – 85%
Physical State Bright yellow crystalline solidWhite to off-white solid
1 H NMR Marker (CDCl 3​ ) δ 7.55 (d, J = 12.5 Hz, 1H, alkene CH) δ 5.20 (d, J = 12.5 Hz, 1H, alkene CH) δ 7.52 (d, J = 2.0 Hz, 1H, pyrazole H-5) δ 6.25 (d, J = 2.0 Hz, 1H, pyrazole H-4)
Oxolane CH Marker δ 4.35 (dd, 1H, α -CH to oxygen) δ 4.95 (t, 1H, α -CH to oxygen)
ESI-MS [M+H] + m/z 170.1m/z 139.1

References

  • Title: Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones Source: The Journal of Organic Chemistry, 2019, 84(5), 2984–2990. URL: [Link][1]

  • Title: Enaminones as building blocks: Synthesis of novel substituted pyrazoles as possible antioxidants Source: Indian Journal of Chemistry, 2016, 55B, 501-506. URL: [Link][2]

  • Title: From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles Source: Chemical Reviews, 2011, 111(11), 6984–7034. URL: [Link]

Sources

Application

Application Notes and Protocols for Pyrazole Synthesis Utilizing Tetrahydrofuran-Derived Precursors

Introduction: Strategic Repurposing of Tetrahydrofuran for the Synthesis of Privileged Pyrazole Scaffolds Pyrazoles represent a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Repurposing of Tetrahydrofuran for the Synthesis of Privileged Pyrazole Scaffolds

Pyrazoles represent a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their prevalence in drug discovery is particularly noteworthy, with pyrazole-containing molecules exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The classical and most direct route to pyrazole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a hydrazine derivative.[3][4][5][6][7]

This application note details a robust and versatile multi-step synthetic strategy that utilizes tetrahydrofuran (THF), a common and relatively inexpensive solvent, as the ultimate starting material for the synthesis of substituted pyrazoles. This approach is predicated on the chemical transformation of THF into a key 1,4-dicarbonyl intermediate, which then undergoes the classical Paal-Knorr cyclization. The causality behind this strategic choice lies in leveraging a readily available C4 synthon (THF) and converting it into a high-value precursor for a privileged heterocyclic scaffold.

This guide is intended for researchers, scientists, and professionals in drug development, providing not only step-by-step protocols but also the underlying scientific principles to ensure robust and reproducible outcomes.

Synthetic Strategy Overview: A Multi-Step Conversion of THF to Pyrazoles

The overall synthetic pathway is a four-step process, designed to be modular and adaptable to the synthesis of a variety of substituted pyrazoles. The key transformations are:

  • Oxidation of Tetrahydrofuran (THF) to γ-Butyrolactone (GBL): This initial step transforms the cyclic ether into a more reactive lactone.

  • Conversion of γ-Butyrolactone (GBL) to a 1,4-Diol: A double Grignard addition to the lactone opens the ring and introduces desired substituents.

  • Oxidation of the 1,4-Diol to a 1,4-Dicarbonyl Compound: The diol is oxidized to the key diketone precursor required for pyrazole synthesis.

  • Paal-Knorr Pyrazole Synthesis: The final cyclization of the 1,4-dicarbonyl compound with a hydrazine derivative to yield the target pyrazole.

This strategic sequence provides a reliable and well-documented route from a simple starting material to a complex and valuable heterocyclic core.

THF_to_Pyrazole_Workflow THF Tetrahydrofuran (THF) GBL γ-Butyrolactone (GBL) THF->GBL Oxidation Diol 1,4-Diol GBL->Diol Grignard Reaction Dicarbonyl 1,4-Dicarbonyl Compound Diol->Dicarbonyl Oxidation Pyrazole Substituted Pyrazole Dicarbonyl->Pyrazole Paal-Knorr Cyclization with Hydrazine

Figure 1: Overall workflow for the synthesis of substituted pyrazoles from tetrahydrofuran.

Part 1: Preparation of the Key 1,4-Dicarbonyl Precursor from Tetrahydrofuran

This section details the three-step conversion of THF to a 1,4-dicarbonyl compound, the essential building block for the subsequent Paal-Knorr pyrazole synthesis.

Step 1: Oxidation of Tetrahydrofuran to γ-Butyrolactone

Causality of Experimental Choices: The oxidation of THF to γ-butyrolactone (GBL) is a critical first step that transforms the relatively inert ether into a versatile electrophilic intermediate. Various oxidative methods exist, and the choice of oxidant and conditions is crucial for achieving high yield and selectivity while minimizing over-oxidation or side reactions.

Protocol 1: Oxidation of THF to GBL

ParameterValueReference
Reactants
Tetrahydrofuran (THF)1.0 mol[8]
Sodium Bromate (NaBrO₃)0.5 mol[8]
Potassium Hydrogen Sulfate (KHSO₄)1.0 mol[8]
Solvent Water[8]
Reaction Temperature 25-30°C[8]
Reaction Time 16 hours[8]
Typical Yield ~73%[8]

Detailed Experimental Protocol:

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Prepare a solution of sodium bromate and potassium hydrogen sulfate in water.

  • Cool the flask in an ice-water bath to maintain the temperature between 25-30°C.

  • Slowly add tetrahydrofuran to the stirred solution over a period of 1-2 hours, carefully monitoring the temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for 16 hours.

  • Quench the reaction by the slow addition of an acidic sodium sulfite solution to neutralize any excess bromine.

  • Extract the product (GBL) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude GBL can be purified by vacuum distillation.

Step 2: Synthesis of 1,4-Diols from γ-Butyrolactone

Causality of Experimental Choices: The reaction of GBL with two equivalents of a Grignard reagent is a highly effective method for the synthesis of 1,4-diols.[2] The first equivalent of the Grignard reagent opens the lactone ring to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to yield the di-alkoxide. An acidic workup then provides the desired 1,4-diol. The choice of the Grignard reagent determines the substituents at the 1-position of the resulting diol.

Protocol 2: Grignard Reaction of GBL to form a 1,4-Diol

ParameterValueReference
Reactants
γ-Butyrolactone (GBL)1.0 equiv[2]
Phenylmagnesium Bromide (3.0 M in THF)2.2 equiv[2]
Solvent Anhydrous Tetrahydrofuran (THF)[2]
Reaction Temperature 0°C to Room Temperature[2]
Reaction Time 12 hours[2]
Typical Yield High[2]

Detailed Experimental Protocol:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve γ-butyrolactone in anhydrous THF and cool the solution to 0°C in an ice bath.

  • Slowly add the Grignard reagent (e.g., phenylmagnesium bromide solution) dropwise to the stirred GBL solution. An exothermic reaction is expected, so maintain a slow addition rate to control the temperature.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Acidify the mixture with 2 M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1,4-diol can be purified by column chromatography or recrystallization.

Step 3: Oxidation of 1,4-Diols to 1,4-Dicarbonyl Compounds

Causality of Experimental Choices: The oxidation of the 1,4-diol to the corresponding 1,4-dicarbonyl compound is the final step in preparing the pyrazole precursor.[9] A variety of oxidizing agents can be employed, with the choice depending on the substrate and the desired selectivity. Mild oxidizing agents are often preferred to avoid over-oxidation or side reactions.

Protocol 3: Oxidation of a 1,4-Diol to a 1,4-Dicarbonyl Compound

ParameterValueReference
Reactants
1,4-Diol1.0 equiv[10]
Dimethyl Sulfoxide (DMSO)Excess[10]
Trifluoroacetic Anhydride (TFAA)2.2 equiv[10]
Triethylamine (Et₃N)5.0 equiv[10]
Solvent Dichloromethane (DCM)[10]
Reaction Temperature -78°C to Room Temperature[10]
Reaction Time 2-4 hours[10]
Typical Yield Good to Excellent[10]

Detailed Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of dimethyl sulfoxide (DMSO) in anhydrous dichloromethane (DCM) and cool it to -78°C using a dry ice/acetone bath.

  • Slowly add trifluoroacetic anhydride (TFAA) to the cooled DMSO solution.

  • After stirring for 15-20 minutes, add a solution of the 1,4-diol in anhydrous DCM dropwise.

  • Continue stirring at -78°C for 1-2 hours.

  • Add triethylamine (Et₃N) to the reaction mixture and then allow it to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1,4-dicarbonyl compound can be purified by column chromatography.

Precursor_Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Oxidation THF Tetrahydrofuran GBL γ-Butyrolactone THF->GBL NaBrO₃, KHSO₄, H₂O GBL_2 γ-Butyrolactone Diol 1,4-Diol GBL_2->Diol 2 eq. R-MgBr, THF Diol_2 1,4-Diol Dicarbonyl 1,4-Dicarbonyl Diol_2->Dicarbonyl DMSO, TFAA, Et₃N, DCM

Figure 2: Detailed workflow for the synthesis of the 1,4-dicarbonyl precursor from THF.

Part 2: Paal-Knorr Synthesis of Pyrazoles

With the 1,4-dicarbonyl compound in hand, the final step is the classical Paal-Knorr synthesis to form the pyrazole ring.[7] This reaction is robust, high-yielding, and can be adapted to produce a wide variety of substituted pyrazoles by simply changing the hydrazine derivative.

Causality of Experimental Choices: The Paal-Knorr pyrazole synthesis proceeds via the condensation of a 1,4-dicarbonyl compound with a hydrazine.[11] The reaction typically occurs under acidic or neutral conditions. The mechanism involves the formation of a di-imine intermediate which then cyclizes and eliminates a molecule of water to form the aromatic pyrazole ring.[6] The choice of the hydrazine (e.g., hydrazine hydrate, phenylhydrazine, or a substituted hydrazine) determines the substituent on the N1 position of the pyrazole ring.

Protocol 4: Paal-Knorr Pyrazole Synthesis

ParameterValueReference
Reactants
1,4-Dicarbonyl Compound1.0 equiv[4][6]
Hydrazine Derivative (e.g., Hydrazine Hydrate)1.1 equiv[4][6]
Solvent Ethanol or Acetic Acid[4][6]
Reaction Temperature Room Temperature to Reflux[4][6]
Reaction Time 1-24 hours[4][6]
Typical Yield High to Excellent[4][6]

Detailed Experimental Protocol:

  • Dissolve the 1,4-dicarbonyl compound in a suitable solvent such as ethanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the hydrazine derivative to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the pure substituted pyrazole.

Paal_Knorr_Synthesis Dicarbonyl 1,4-Dicarbonyl Compound R1-C(=O)-CH₂-CH₂-C(=O)-R2 Pyrazole Substituted Pyrazole Dicarbonyl->Pyrazole + Hydrazine Hydrazine H₂N-NH-R3 Hydrazine->Pyrazole Cyclization (-2 H₂O)

Figure 3: The Paal-Knorr pyrazole synthesis from a 1,4-dicarbonyl compound and hydrazine.

Conclusion

This application note has outlined a comprehensive and adaptable strategy for the synthesis of substituted pyrazoles from the readily available starting material, tetrahydrofuran. By following a logical four-step sequence of oxidation, Grignard reaction, a second oxidation, and finally a Paal-Knorr cyclization, researchers can access a diverse range of pyrazole derivatives. The provided protocols are based on established and reliable chemical transformations, and the accompanying explanations of the causality behind the experimental choices are intended to empower scientists to adapt and optimize these methods for their specific research needs. This approach highlights the value of strategic synthetic planning in transforming simple, abundant feedstocks into high-value, biologically relevant heterocyclic scaffolds.

References

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  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC. [Link]

  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (n.d.). PMC. [Link]

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (n.d.). PMC. [Link]

  • key reactions in heterocycle synthesis. (2018, December 28). [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • Concise Synthesis of Tetrasubstituted 1,6-Dihydropyridazine and Pyridazine Derivatives. (n.d.). ResearchGate. [Link]

  • Mizoroki–Heck type reactions and synthesis of 1,4-dicarbonyl compounds by heterogeneous organic semiconductor photocatalysis. (2021, March 2). Green Chemistry (RSC Publishing). DOI:10.1039/D0GC03792C. [Link]

  • Trivedi, R. (2021, April 16). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. [Link]

  • THF to GBL Oxidation Process. (n.d.). Scribd. [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

  • Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones from 3-Arylsydnones. (2019, March 6). ACS Omega. [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025, January 17). MDPI. [Link]

  • Co-Catalyzed Synthesis of 1,4-Dicarbonyl Compounds Using TBHP Oxidant. (2014, March 17). Organic Letters. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022, November 23). IntechOpen. [Link]

  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. (2013, July 31). The Journal of Organic Chemistry. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals. [Link]

    • (2008). Organic Syntheses. 85, 179. DOI: 10.15227/orgsyn.085.0179. [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago. [Link]

  • Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H). (n.d.). ResearchGate. [Link]

  • Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. (2025, October 4). [Link]

  • Syntheses of Tetrahydropyridazine and Tetrahydro-1,2-diazepine Scaffolds through Cycloaddition Reactions of Azoalkenes with Enol Diazoacetates. (2016, November 7). Organic Letters. [Link]

  • Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. (2024, May 13). Journal of the American Chemical Society. [Link]

  • diols. (n.d.). [Link]

  • THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES A DISSERTATION SUBMITTED T. (n.d.). Stacks are the Stanford. [Link]

  • Stereocontrolled Synthesis of 1,4‐Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals. (n.d.). [Link]

  • Hydrazine-Halogen Exchange Strategy Toward N=N-Containing Compounds and Process Tracking for Mechanistic Insight. (n.d.). Organic Chemistry Portal. [Link]

  • synthesis of pyrazoles. (2019, January 19). YouTube. [Link]

  • Recent reports for γ-butyrolactone synthesis from 1,4-butanediol. (n.d.). ResearchGate. [Link]

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  • Oxidation of vicinal diols to .alpha.-dicarbonyl compounds by trifluoroacetic anhydride-activated dimethyl sulfoxide. (n.d.). The Journal of Organic Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • Oxidation of Some Dihydropyridine Derivatives Via Different Methods. (2021, December 31). [Link]

  • (PDF) Oxidation of Some Dihydropyridine Derivatives Via Different Methods. (n.d.). Academia.edu. [Link]

  • Reagent-assisted regio-divergent cyclization synthesis of pyrazole. (n.d.). RSC Publishing. [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2025, December 24). [Link]

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Method

Application Notes and Protocols for the N-Alkylation of 3-(oxolan-2-yl)-1H-pyrazole

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of N-Alkylated Pyrazoles The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3][4][5] Its value lies in its ability to act as a bioisostere for amides and other aromatic rings, and its derivatives exhibit a wide spectrum of biological activities, including anti-tumor, anti-infective, and anti-dementia properties.[4] The N-alkylation of the pyrazole ring is a critical transformation that allows for the modulation of a compound's physicochemical properties and its three-dimensional structure, which in turn dictates its biological activity.[6] This document provides a detailed protocol for the N-alkylation of 3-(oxolan-2-yl)-1H-pyrazole, a substrate of interest in the development of novel therapeutic agents. A primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling regioselectivity, as alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers that can be difficult to separate.[6][7] This guide will address this challenge by providing methodologies and explaining the factors that influence the regiochemical outcome.

Understanding the Reaction: Mechanism and Regioselectivity

The N-alkylation of pyrazole typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] The reaction is initiated by the deprotonation of the pyrazole's N-H bond by a base, forming a pyrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.

Several factors influence the regioselectivity of the N-alkylation of 3-substituted pyrazoles:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[6][7][9] For 3-(oxolan-2-yl)-1H-pyrazole, the oxolanyl group at the C3 position creates steric bulk, which would be expected to favor alkylation at the N1 position.

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.[7]

  • Base and Solvent System: The choice of base and solvent is critical in controlling regioselectivity.[6][7] For instance, the use of potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[7][10] Conversely, magnesium-based catalysts have been shown to favor N2-alkylation.[7][11][12]

  • Nature of the Alkylating Agent: Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen.[7]

Experimental Protocols

This section details two primary protocols for the N-alkylation of 3-(oxolan-2-yl)-1H-pyrazole, targeting the preferential formation of the N1-alkylated product.

Protocol 1: Base-Mediated N-Alkylation using Potassium Carbonate in DMF

This is a standard and reliable method for achieving N1-alkylation.

Materials:

  • 3-(oxolan-2-yl)-1H-pyrazole

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringe

  • Heating mantle or oil bath with temperature control

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Detailed Methodology:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 3-(oxolan-2-yl)-1H-pyrazole (1.0 equivalent).[6]

  • Add anhydrous DMF (5-10 mL per mmol of pyrazole).[13]

  • Add anhydrous potassium carbonate (1.5 - 2.0 equivalents).[13]

  • Stir the suspension at room temperature for 15-30 minutes.[13]

  • Add the alkyl halide (1.1 - 1.2 equivalents) dropwise via syringe.[13]

  • Stir the reaction mixture at the desired temperature (room temperature to 80°C) and monitor the reaction progress by TLC.[7]

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.[13]

  • Extract the aqueous mixture with ethyl acetate (3 times the volume of the aqueous layer).[13]

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.[6][13]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[13]

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated pyrazole.

Quantitative Data Summary Table:

ReagentMolar Equivalents
3-(oxolan-2-yl)-1H-pyrazole1.0
Alkyl Halide1.1 - 1.2
Potassium Carbonate1.5 - 2.0

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification & Analysis A Add 3-(oxolan-2-yl)-1H-pyrazole, anhydrous DMF, and K₂CO₃ to flask B Stir under inert atmosphere A->B C Add alkyl halide dropwise B->C D Heat and monitor by TLC C->D E Quench with water D->E F Extract with ethyl acetate E->F G Wash with NaHCO₃ and brine F->G H Dry and concentrate G->H I Flash column chromatography H->I J Characterize product (NMR, MS) I->J

Caption: General experimental workflow for base-mediated N-alkylation.

Protocol 2: Alternative Acid-Catalyzed N-Alkylation

This method provides an alternative to base-mediated protocols, which can be beneficial for substrates that are sensitive to strong bases.[9]

Materials:

  • 3-(oxolan-2-yl)-1H-pyrazole

  • Trichloroacetimidate electrophile

  • Camphorsulfonic acid (CSA)

  • 1,2-Dichloroethane (DCE), dry

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Detailed Methodology:

  • In a round-bottom flask, combine the 3-(oxolan-2-yl)-1H-pyrazole (1 equivalent), the trichloroacetimidate electrophile (1 equivalent), and CSA (0.2 equivalents) under an argon atmosphere.[9]

  • Add dry DCE to create a 0.25 M solution.[9]

  • Stir the reaction at room temperature for 4 hours.[9]

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[9]

  • Purify the residue by flash column chromatography to yield the N-alkyl pyrazole product.[9]

Characterization of N-Alkylated Products

The synthesized N-alkylated pyrazoles should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[2] For the N1-alkylated product of 3-(oxolan-2-yl)-1H-pyrazole, one would expect to see characteristic signals for the protons and carbons of the pyrazole ring, the oxolanyl group, and the newly introduced alkyl group. NOESY experiments can be used to confirm the regiochemistry by observing through-space interactions between the protons of the alkyl group and the protons on the pyrazole ring.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups in the molecule.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive alkylating agent.Use a more reactive alkylating agent (I > Br > Cl > OTs).[7]
Poor solubility of starting materials.Choose a solvent in which all reactants are soluble.
Insufficiently strong base.Consider using a stronger base like sodium hydride (NaH).[7][14]
Formation of a Mixture of Regioisomers Suboptimal reaction conditions.Modify the solvent and base system. K₂CO₃ in DMSO often favors N1-alkylation.[7] Lowering the reaction temperature may also increase selectivity.[7]
Steric and electronic effects are not strongly directing.Consider using a bulkier alkylating agent to enhance steric preference for the N1 position.[7]
Difficulty in Product Purification Close polarity of regioisomers.Optimize the mobile phase for flash column chromatography. Sometimes, derivatization of the mixture can aid in separation.

Reaction Mechanism Visualization

The following diagram illustrates the general mechanism for the base-mediated N-alkylation of 3-(oxolan-2-yl)-1H-pyrazole, highlighting the formation of the two possible regioisomers.

G cluster_0 Mechanism Pyrazole 3-(oxolan-2-yl)-1H-pyrazole Pyrazolide Pyrazolide Anion Pyrazole->Pyrazolide Deprotonation Base Base (e.g., K₂CO₃) N1_Product N1-alkylated product (Major) Pyrazolide->N1_Product SN2 attack (N1) N2_Product N2-alkylated product (Minor) Pyrazolide->N2_Product SN2 attack (N2) RX Alkyl Halide (R-X)

Sources

Application

Fragment-Based Drug Discovery (FBDD) Application Note: Utilizing the 3-(oxolan-2-yl)-1H-pyrazole Scaffold in Allosteric and Orthosteric Targeting

Introduction & Mechanistic Rationale The 3-(oxolan-2-yl)-1H-pyrazole scaffold (CAS 1778695-51-4)[1],[2] represents a highly versatile and privileged fragment in modern Fragment-Based Drug Discovery (FBDD). The combinatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 3-(oxolan-2-yl)-1H-pyrazole scaffold (CAS 1778695-51-4)[1],[2] represents a highly versatile and privileged fragment in modern Fragment-Based Drug Discovery (FBDD). The combination of a planar, heteroaromatic pyrazole ring with a saturated, sp3-rich oxolane (tetrahydrofuran) ring provides an ideal balance of hydrogen-bonding capability and tunable lipophilicity.

This application note details the mechanistic rationale, screening protocols, and structural biology workflows for utilizing this fragment. Its efficacy is best exemplified by its successful application in targeting the SARS-CoV-2 Main Protease (Mpro)[3],[4]. In FBDD, fragments must exhibit high Ligand Efficiency (LE) to serve as viable starting points. The 3-(oxolan-2-yl)-1H-pyrazole scaffold achieves this through a dual-action binding mechanism:

  • The 1H-Pyrazole Motif (Hydrogen Bonding): The pyrazole acts as both a robust hydrogen bond donor and acceptor. In kinase targets, it frequently mimics the adenine ring of ATP, forming critical bidentate hydrogen bonds with the hinge region backbone. In proteases, it anchors the fragment into polar subpockets.

  • The Oxolan-2-yl Motif (Hydrophobic Displacement): The saturated oxolane ring projects into adjacent hydrophobic or amphiphilic pockets, displacing high-energy, ordered water molecules. Furthermore, the C2 chiral center provides a specific stereochemical vector for fragment growing.

Causality in Action: During a massive crystallographic screen of SARS-CoV-2 Mpro, the elaborated derivative 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide (PDB: 5RFA) was identified as a critical allosteric hit[5],[6]. The fragment binds at the deep groove between the catalytic domain and the dimerization domain[7]. By filling this hydrophobic pocket with its oxolane moiety, the fragment disrupts dimer formation, which is an obligate step for Mpro catalytic activity[7],[8].

FBDD Workflow Visualization

FBDD_Workflow Lib Fragment Library (3-(oxolan-2-yl)-1H-pyrazoles) Screen Primary Screening (SPR / Thermal Shift) Lib->Screen 1-5 mM Concentration Xray X-ray Crystallography (Soaking / Co-crystallization) Screen->Xray Hit Validation (Kd > 100 µM) Design Structure-Based Design (Growing / Linking) Xray->Design 3D Binding Pose (e.g., PDB: 5RFA) Lead Lead Optimization (ADME / Potency) Design->Lead Iterative Synthesis Lead->Design Feedback Loop

Fig 1: FBDD workflow for 3-(oxolan-2-yl)-1H-pyrazole from screening to lead optimization.

Experimental Protocols

To successfully identify and validate weak-binding fragments like 3-(oxolan-2-yl)-1H-pyrazole, highly sensitive and self-validating biophysical techniques are required.

Protocol 1: High-Concentration Surface Plasmon Resonance (SPR) Screening

Causality: Fragments typically exhibit weak initial affinities (Kd in the high micromolar to millimolar range). Consequently, screening requires high analyte concentrations (up to 2-5 mM). At these concentrations, the fragment must be dissolved in DMSO. Because bulk refractive index changes from DMSO dominate the SPR signal, meticulous solvent correction is mandatory to prevent false positives.

  • Step 1: Sensor Surface Preparation: Immobilize the target protein (e.g., SARS-CoV-2 Mpro) onto a CM5 sensor chip via standard amine coupling. Target a high immobilization level of 3000-5000 Response Units (RU) to maximize the signal-to-noise ratio for the low-molecular-weight fragment.

  • Step 2: Buffer Preparation & DMSO Matching: Prepare running buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 5% (v/v) DMSO. Create a 7-point DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index shifts.

  • Step 3: Fragment Preparation: Dissolve the 3-(oxolan-2-yl)-1H-pyrazole fragment in 100% DMSO to a 100 mM stock. Dilute into the running buffer to a top concentration of 2 mM (maintaining exactly 5% DMSO). Prepare a 2-fold dilution series down to 31.25 µM.

  • Step 4: Injection & Analysis: Inject the fragment series at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time should be 30 seconds, followed by a 60-second dissociation phase.

  • Self-Validating Check: A successful run must show square-wave binding kinetics (rapid on/off rates typical of true fragment binding) and a dose-dependent steady-state response. If the sensorgram shows slow, creeping association, the fragment is likely aggregating or binding non-specifically.

Protocol 2: X-ray Crystallographic Soaking

Causality: To validate the 3D binding pose (replicating the discovery of PDB: 5RFA[9]), high-concentration crystal soaking is required. Because fragments bind weakly, soaking concentrations of 10-50 mM are necessary. However, the high organic solvent (DMSO) required to dissolve the fragment can induce severe osmotic shock, destroying the crystal lattice.

  • Step 1: Crystal Growth: Grow apo-crystals of the target protein using sitting-drop vapor diffusion. For Mpro, typical conditions are 0.1 M MES pH 6.0, 10% PEG 6000, 5% DMSO.

  • Step 2: Soaking Solution Preparation: Prepare a soaking solution containing the crystallization mother liquor supplemented with 20% (v/v) ethylene glycol. Reasoning: Ethylene glycol acts as a cryoprotectant to prevent ice ring formation during liquid nitrogen freezing. Add 50 mM of the 3-(oxolan-2-yl)-1H-pyrazole fragment (resulting in ~10% final DMSO).

  • Step 3: Crystal Soaking: Transfer 3-5 high-quality apo-crystals into a 2 µL drop of the soaking solution. Incubate at 20°C for 1 to 3 hours.

  • Self-Validating Check: Monitor the crystals under a polarized microscope. If visible cracking or dissolution occurs within 10 minutes, the osmotic shock is too high. In this case, the protocol must be adjusted to a step-wise soaking gradient (e.g., 10 mM → 25 mM → 50 mM) to allow the lattice to equilibrate.

  • Step 4: Harvesting: Flash-freeze the crystals in liquid nitrogen. Collect diffraction data and solve the structure via molecular replacement. The Fo-Fc electron density map should clearly resolve the oxolane ring conformation.

Quantitative Data Presentation

The table below summarizes the typical progression of the 3-(oxolan-2-yl)-1H-pyrazole scaffold from a primary fragment hit to an optimized lead, using the SARS-CoV-2 Mpro allosteric dimerization site as a model system[7],[4].

Table 1: Evolution of 3-(oxolan-2-yl)-1H-pyrazole derivatives in Mpro Allosteric Targeting

Compound StageStructure / MotifKd (µM)IC50 (µM)Ligand Efficiency (LE)Target Binding Site
Primary Fragment 1H-pyrazole>5000>10000~0.22Non-specific / Weak
Elaborated Fragment 3-(oxolan-2-yl)-1H-pyrazole850>10000.34Dimer Interface (Hydrophobic Pocket)
Validated Hit 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide2104500.31Dimer Interface (PDB: 5RFA)
Optimized Lead Fluorophenyl-linked oxolanyl-pyrazole0.81.20.38Dimer Interface (Allosteric Disruption)

References

  • Douangamath, A., Fearon, D., Gehrtz, P. et al. "Crystallographic and electrophilic fragment screening of the SARS-CoV-2 main protease." Nature Communications, 11, 5047 (2020). URL: [Link]

  • Abdel-Halim, M. et al. "Allosteric Binding Sites of the SARS-CoV-2 Main Protease: Potential Targets for Broad-Spectrum Anti-Coronavirus Agents." Biomolecules / PMC (2022). URL: [Link]

Sources

Method

Methodological Framework for the High-Throughput Screening of 3-(Oxolan-2-yl)-1H-Pyrazole Focused Libraries

Target Audience: Medicinal Chemists, Biophysicists, and Drug Discovery Scientists Application Focus: Fragment-Based Drug Design (FBDD), Kinase Inhibition, and Biophysical Screening Scientific Rationale & Pharmacophore Ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Biophysicists, and Drug Discovery Scientists Application Focus: Fragment-Based Drug Design (FBDD), Kinase Inhibition, and Biophysical Screening

Scientific Rationale & Pharmacophore Vectorization

The 3-(oxolan-2-yl)-1H-pyrazole scaffold (CAS 1778695-51-4) represents a highly privileged, low-molecular-weight pharmacophore in modern targeted therapeutics 1[2]. Pyrazole derivatives are extensively documented as optimal hinge-binding motifs for kinases (such as CDK2 and c-MET), providing a critical donor-acceptor-donor hydrogen bonding network to the kinase backbone (e.g., Leu83 and Asp145 in CDK2) 3[3].

The strategic addition of the oxolan-2-yl (tetrahydrofuran-2-yl) moiety introduces a chiral center and an oxygen hydrogen-bond acceptor. This allows for precise vectorization into hydrophobic back-pockets while maintaining a favorable physicochemical profile. By utilizing computational fragmentation tools like eMolFrag, focused libraries built around this core can be systematically generated and screened to identify novel bioactives 4[4].

Mechanism S 3-(oxolan-2-yl)-1H-pyrazole Core Scaffold H Kinase Hinge Region (Leu83/Asp145) S->H H-Bonding (Pyrazole N-H) P Hydrophobic Pocket (Phe82/Ile10) S->P Van der Waals (Oxolanyl ring) A Target Inhibition (CDK2 / c-MET) H->A P->A

Figure 1: Pharmacophore mapping and binding mechanism of the pyrazole scaffold.

Screening Cascade Design: The Causality of Biophysics First

A common pitfall in screening low-molecular-weight libraries ( MW<300 Da) is initiating the cascade with biochemical assays. Because fragment-like molecules typically exhibit low initial affinities ( KD​ in the high μM to mM range), biochemical assays require high compound concentrations, inevitably leading to false positives driven by aggregation, fluorescence quenching, or non-specific protein denaturation.

To establish a self-validating system, this methodology dictates a biophysics-first approach. We employ Surface Plasmon Resonance (SPR) as the primary screen. SPR provides label-free, real-time kinetic analysis and stoichiometric validation, ensuring that only genuine 1:1 binders progress 5[5]. Hits are subsequently validated in an orthogonal, FRET-based functional assay to confirm enzymatic inhibition 6[6].

Workflow A 3-(oxolan-2-yl)-1H-pyrazole Library (CAS 1778695-51-4) B Primary SPR Screen (20 μM Single Dose) A->B C Hit Triage (>30% Rmax) B->C D SPR Dose-Response (KD & Kinetics) C->D E Orthogonal Kinase Assay (IC50 Determination) D->E

Figure 2: High-throughput SPR screening and triage workflow for pyrazole derivatives.

Protocol I: Primary Biophysical Screening via SPR

Objective: Determine the binary dissociation constant ( KD​ ) and binding kinetics of the pyrazole library against a target kinase (e.g., CDK2).

Target Immobilization

Causality Check: Amine coupling is highly robust but requires the protein to be pre-concentrated at the sensor surface. This is achieved by using an immobilization buffer with a pH 0.5–1.0 units below the isoelectric point (pI) of the kinase, ensuring a net positive charge that electrostatically attracts it to the negatively charged carboxymethyl dextran matrix 5[5].

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over a CM5 sensor chip at 10 µL/min for 7 minutes.

  • Protein Coupling: Inject recombinant kinase (20 µg/mL in 10 mM Sodium Acetate, pH 5.5) until an immobilization level of ~4,000–6,000 Response Units (RU) is achieved.

  • Deactivation: Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

Library Injection & Solvent Correction

Causality Check: When screening low-MW libraries, the bulk refractive index of the running buffer is a critical variable. Because the library is solubilized in DMSO, even a 0.1% mismatch in DMSO concentration between the running buffer and the sample produces a bulk shift that eclipses the actual binding response. A rigorous solvent correction curve is mandatory5[5].

  • Buffer Preparation: Prepare Running Buffer (1X PBS, 0.05% Tween-20, 1% DMSO).

  • Calibration: Run an 8-point DMSO calibration curve ranging from 0.5% to 1.5% DMSO to normalize bulk refractive index variations.

  • Primary Screen: Inject library compounds at a single concentration of 20 µM7[7]. Use a flow rate of 50 µL/min, an association time of 1.5 minutes, and a dissociation time of 3 minutes.

  • Dose-Response: For hits exhibiting >30% of the theoretical Rmax​ , perform a 5-point dose-response titration (1.25 µM to 20 µM) to calculate steady-state KD​ .

Protocol II: Orthogonal Functional Validation

Biophysical binding does not inherently guarantee functional modulation; a compound might bind to a surface-exposed allosteric site without impacting enzymatic turnover. To validate that the pyrazole derivatives act as true antagonists, we employ a FRET-based Z'-LYTE kinase assay 6[6].

Causality Check: Fragment-like molecules often exhibit rapid association but equally rapid dissociation rates. Pre-incubating the target kinase with the library compounds for 30 minutes prior to ATP addition allows the system to reach thermodynamic equilibrium. This prevents the kinetically faster ATP from outcompeting the weak-affinity fragments during the initial linear phase of the reaction 6[6].

  • Assay Setup: In a low-volume 384-well black plate, dispense 5 µL of the kinase/peptide substrate mixture.

  • Compound Addition: Add 2.5 µL of the pyrazole derivative (titrated from 0.1 µM to 100 µM). Incubate at room temperature for 30 minutes.

  • Initiation: Add 2.5 µL of ATP at the predetermined Km​ concentration to initiate the reaction. Incubate for 45 minutes.

  • Development & Readout: Add 5 µL of Development Reagent (protease). Read the plate on a fluorescence microplate reader (Excitation: 400 nm; Emission: 445 nm and 520 nm). Calculate the emission ratio to determine IC50​ .

Data Presentation & Triage Metrics

Triage decisions in fragment and focused library screening rely heavily on Ligand Efficiency (LE) rather than raw potency. LE normalizes the binding energy by the number of heavy (non-hydrogen) atoms ( Nheavy​ ), ensuring that optimization efforts focus on high-quality molecular interactions rather than simply increasing lipophilicity 3[3].

LE=Nheavy​−1.37log(IC50​)​

Table 1: Representative screening data for 3-(oxolan-2-yl)-1H-pyrazole derivatives against CDK2. Compounds with LE > 0.35 are prioritized for X-ray crystallography.

Compound IDChemical DerivativeSPR KD​ ( μ M)CDK2 IC50​ ( μ M)LE (kcal/mol/HA)
Core-00 3-(oxolan-2-yl)-1H-pyrazole[2]145.0>2000.35
Lib-01 1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine[8]85.2120.50.37
Lib-02 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid[9]42.165.00.39
Lib-03 N-(4-piperidinyl)-3-(oxolan-2-yl)-1H-pyrazole-4-carboxamide2.45.80.42

Sources

Application

Application Note: Experimental Setup for the Biological Evaluation of Novel Pyrazole Derivatives

Introduction & Strategic Rationale The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of 1[1]. Because pyrazoles frequently exhibit polypharmacology—act...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of 1[1]. Because pyrazoles frequently exhibit polypharmacology—acting as dual inhibitors of cyclooxygenase-2 (COX-2) and cyclin-dependent kinases (CDKs) or epidermal growth factor receptors (EGFR)—a rigorous, orthogonal testing cascade is essential for lead optimization[2].

This application note details a self-validating experimental protocol for evaluating novel pyrazole derivatives. By moving from cell-free enzymatic assays to phenotypic cellular screening, and concluding with mechanistic validation, researchers can establish a strict causality loop: biochemical affinity must first be established to justify cellular phenotypic effects, which are then mechanistically linked back to the primary targets.

Evaluation Workflow

ScreeningWorkflow Lib Novel Pyrazole Library Enz Phase 1: Enzymatic Assays (COX-2 & CDK2) Lib->Enz Cell Phase 2: Cellular Assays (MTT Cytotoxicity) Enz->Cell Mech Phase 3: Mechanistic Studies (Apoptosis & Cell Cycle) Cell->Mech Lead Lead Candidate Selection Mech->Lead

Tiered biological evaluation workflow for novel pyrazole derivatives.

Phase 1: Cell-Free Enzymatic Assays

To establish direct target engagement, cell-free assays are utilized. Pyrazolo[3,4-d]pyrimidines are known3[3]. Concurrently, the diaryl pyrazole motif is a classic pharmacophore that fits precisely into the hydrophobic pocket of COX-2[4].

Protocol 3.1: ADP-Glo™ Kinase Assay for CDK2 Inhibition

Causality: The ADP-Glo assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. This luminescent assay is chosen over radiometric methods for its safety, high-throughput compatibility, and high signal-to-background ratio, ensuring a 5[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: Serially dilute pyrazole compounds in 100% DMSO, then dilute 1:10 in Kinase Buffer. Self-Validation Check: Final DMSO concentration in the assay must be ≤1% to prevent enzyme denaturation.

  • Enzyme Reaction: In a 384-well white microplate, combine 2 µL of CDK2/Cyclin A2 enzyme (10 ng/well) with 1 µL of the diluted pyrazole compound. Incubate at room temperature (RT) for 15 minutes to allow pre-binding.

  • Substrate Addition: Initiate the reaction by adding 2 µL of ATP/Substrate mix (final ATP at Km, typically 10-25 µM). Incubate at 30°C for 60 minutes.

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at RT.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes at RT.

  • Readout: Measure luminescence using a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Phase 2: Cellular Phenotypic Screening

Compounds demonstrating nanomolar to low-micromolar biochemical IC50 values advance to cellular screening. The MTT assay is the gold standard for assessing anti-proliferative activity against cancer cell lines (e.g., MCF-7, A549) and normal fibroblasts (e.g., HEK293) to determine the Selectivity Index (SI)[6].

Protocol 4.1: MTT Cell Viability Assay

Causality: MTT is reduced to purple formazan by mitochondrial succinate dehydrogenase in living cells. This7[7], validating the cytotoxic efficacy of the pyrazole compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (MCF-7) and normal cells (HEK293) at a density of 1 × 10⁴ cells/well in 96-well clear-bottom plates using 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO2 incubator.

  • Treatment: Aspirate the medium and add 100 µL of fresh medium containing varying concentrations of pyrazole derivatives (0.1, 1, 10, 50, 100 µM). Include a vehicle control (0.5% DMSO) and a 3[3].

  • Incubation: Incubate the plates for 48 h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 h at 37°C.

  • Formazan Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well and agitate on an orbital shaker for 15 minutes to fully dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background) using a microplate reader.

Quantitative Data Summary

Table 1: Representative biological evaluation data for novel pyrazole derivatives.

Compound IDPrimary TargetEnzymatic IC50 (µM)MCF-7 Cell Viability IC50 (µM)HEK293 Viability IC50 (µM)Selectivity Index (SI)
Pyrazole 7a CDK2 / EGFR0.085 ± 0.012.13 ± 0.15> 50.0> 23.4
Pyrazole 189a COX-20.039 ± 0.00515.4 ± 1.2> 100.0> 6.4
Sorafenib (Ctrl) Kinases0.184 ± 0.014.12 ± 0.3012.5 ± 0.83.0
Celecoxib (Ctrl) COX-20.280 ± 0.02N/AN/AN/A

(Data synthesized from representative authoritative benchmarks for pyrazole derivatives[3][4][6][8])

Phase 3: Mechanistic Validation

To ensure the assay is a self-validating system, the observed cellular cytotoxicity must be traced back to the primary mechanism. For CDK2/COX-2 inhibiting pyrazoles, this involves 2[2].

Mechanism Pyr Pyrazole Candidate CDK2 CDK2 / Cyclin A Inhibition Pyr->CDK2 COX2 COX-2 Inhibition Pyr->COX2 CellCycle Cell Cycle Arrest (G1/S Phase) CDK2->CellCycle Bcl2 ↓ Bcl-2 (Anti-apoptotic) COX2->Bcl2 Downregulates Bax ↑ Bax (Pro-apoptotic) CellCycle->Bax Caspase Caspase-3 Activation Bcl2->Caspase Bax->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis

Dual mechanistic pathway of pyrazole-induced apoptosis via CDK2 and COX-2 inhibition.

Protocol 5.1: Apoptosis Detection via Annexin V-FITC/PI Flow Cytometry

Causality: Phosphatidylserine (PS) translocates to the outer plasma membrane leaflet during early apoptosis. Annexin V binds PS, while Propidium Iodide (PI) stains the DNA of late apoptotic/necrotic cells with compromised membranes. This orthogonal testing differentiates cytostatic from cytotoxic effects, validating the pyrazole's mechanism of action.

  • Treat MCF-7 cells with the IC50 concentration of the lead pyrazole for 24 h.

  • Harvest cells (including floating cells), wash twice with cold PBS, and resuspend in 1X Binding Buffer at 1 × 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex and incubate for 15 min at RT in the dark.

  • Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (measure fluorescence at 530 nm and >575 nm).

References

  • Title: Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine... Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents Source: Babcock University Medical Journal URL: [Link]

  • Title: Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids Source: ACS Omega URL: [Link]

  • Title: Design, Synthesis, and Evaluation of Organic and Organometallic Pyrazoline Derivatives as Selective Dual COX-2/5-LOX Inhibitors... Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents... Source: MDPI URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL: [Link]

  • Title: Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Encyclopedia MDPI URL: [Link]

  • Title: Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(oxolan-2-yl)-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the specific synthetic, analytical, and purification challenges asso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the specific synthetic, analytical, and purification challenges associated with 3-(oxolan-2-yl)-1H-pyrazole.

The oxolane (tetrahydrofuran) ring attached to a pyrazole core is a highly valuable pharmacophore in modern drug discovery, frequently utilized for its hydrogen-bonding capabilities and favorable physicochemical properties[1]. However, its synthesis requires careful navigation of oxolane ring stability, annular tautomerism, and extreme product polarity.

Mechanistic Overview & Workflow Design

Classical pyrazole syntheses often rely on Claisen condensations using strong bases (e.g., NaH). However, the oxolane ring is highly susceptible to base-catalyzed ring opening or oxidation under harsh conditions. To circumvent this, our field-validated workflow utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate under mild, neutral conditions, followed by cyclization with hydrazine[2].

SynthesisWorkflow A 1-(oxolan-2-yl)ethan-1-one B DMF-DMA (Solvent-free or Toluene, 90°C) A->B C Enaminone Intermediate (3-(dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one) B->C D Hydrazine Hydrate (EtOH, 0°C to Reflux) C->D E 3-(oxolan-2-yl)-1H-pyrazole (Target Compound) D->E

Workflow for the synthesis of 3-(oxolan-2-yl)-1H-pyrazole via an enaminone intermediate.

Self-Validating Experimental Protocols
Protocol A: Synthesis of 3-(dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one (Enaminone)
  • Reaction Setup: Charge 1-(oxolan-2-yl)ethan-1-one (1.0 equiv) and DMF-DMA (1.5 equiv) into a dry round-bottom flask.

    • Causality Note: DMF-DMA acts as both the electrophile and the solvent. Using a slight excess drives the equilibrium forward by continuously removing the methanol byproduct, avoiding the need for strong external bases that degrade the oxolane ring.

  • Execution: Heat the mixture to 90 °C for 4-6 hours under a nitrogen atmosphere.

  • Validation Checkpoint: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The starting ketone ( Rf​ ~0.6) must be completely consumed, replaced by a bright yellow, UV-active enaminone spot ( Rf​ ~0.2).

  • Isolation: Concentrate under reduced pressure to remove unreacted DMF-DMA and methanol. The crude enaminone is robust and should be used directly in the next step.

Protocol B: Cyclization to 3-(oxolan-2-yl)-1H-pyrazole
  • Reaction Setup: Dissolve the crude enaminone in absolute ethanol (0.2 M). Cool the solution to 0 °C in an ice bath.

  • Execution: Add hydrazine hydrate (1.2 equiv) dropwise over 15 minutes.

    • Causality Note: The initial nucleophilic attack of hydrazine on the enaminone is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the sensitive oxolane ring and minimizes the formation of polymeric side products.

  • Cyclization: Remove the ice bath, warm to room temperature, and then reflux for 2 hours.

  • Validation Checkpoint: Analyze via LCMS. Ensure complete consumption of the enaminone (m/z 169.1 [M+H]+) and the appearance of the target pyrazole (m/z 139.1[M+H]+).

  • Workup: Concentrate the ethanol. Partition the residue between saturated aqueous NaCl (brine) and 2-methyltetrahydrofuran (2-MeTHF).

    • Causality Note: 3-(oxolan-2-yl)-1H-pyrazole is extremely water-soluble. Using a salting-out effect (brine) combined with a moderately polar extraction solvent like 2-MeTHF prevents massive yield losses to the aqueous layer. Extract the aqueous layer at least 4 times.

Quantitative Data & Reaction Metrics

To facilitate easy comparison and reaction tracking, benchmark your analytical data against the validated metrics below:

ParameterValue / ObservationAnalytical Significance
Target Mass [M+H]+ 139.08 m/zConfirmation of product identity via LCMS.
Enaminone Mass [M+H]+ 169.11 m/zTracking intermediate consumption.
Typical Overall Yield 65 - 78%Benchmark for reaction efficiency and workup recovery.
1H NMR (Pyrazole Core) ~6.1 ppm (d) & ~7.5 ppm (d)Diagnostic aromatic protons for the pyrazole ring.
Tautomeric State (RT) Dynamic (Broad NMR signals)Requires variable temperature NMR for sharp peak resolution.
Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Low Pyrazole Yield Q1 Is Enaminone fully consumed? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Q2 Are there ring-opened byproducts (LCMS)? Yes1->Q2 A1 Check Hydrazine stoichiometry & reaction temp No1->A1 Yes2 Yes Q2->Yes2 No2 No Q2->No2 A2 Buffer reaction to neutral pH avoid strong acids/bases Yes2->A2 A3 Check for aqueous solubility loss during workup No2->A3

Diagnostic logic tree for troubleshooting low yields during pyrazole cyclization.

FAQ 1: Why is my 1H NMR spectrum showing broad, unresolved peaks for the pyrazole and oxolane protons? Answer: This is a classic manifestation of annular tautomerism. 3-substituted 1H-pyrazoles exist in a dynamic equilibrium between the 3-R and 5-R tautomeric forms in solution[3]. At room temperature, the rate of proton exchange on the pyrazole nitrogen is comparable to the NMR timescale, leading to severe signal broadening. Solution: Run the NMR experiment at an elevated temperature (e.g., 60 °C in DMSO-d6) to achieve the fast-exchange limit, which will yield a time-averaged, sharp spectrum. Alternatively, run the sample at -40 °C to freeze the tautomers and observe both distinct species[3].

FAQ 2: I have full conversion by LCMS, but my isolated yield after aqueous workup is <20%. Where is my product? Answer: You have likely lost your product in the aqueous layer. The combination of the hydrogen-bond donating/accepting pyrazole ring and the polar oxolane oxygen makes 3-(oxolan-2-yl)-1H-pyrazole highly hydrophilic. Solution: Avoid standard dichloromethane (DCM) or diethyl ether extractions. Instead, evaporate the reaction solvent completely, saturate the aqueous phase heavily with NaCl, and extract 5-6 times with 2-MeTHF or a 4:1 mixture of CHCl3/Isopropanol.

FAQ 3: I am observing a side product with m/z 157 [M+H]+. What is this? Answer: This mass corresponds to the ring-opened, dehydrated byproduct. The oxolane ring is sensitive to strong acids and prolonged exposure to high temperatures in the presence of nucleophiles. Solution: Ensure the reaction pH remains strictly neutral to slightly basic. Do not use acidic workups (e.g., washing with 1M HCl or using acidic silica gel), as this will promote oxolane ring cleavage.

References
  • Title: Revisiting the Structure and Chemistry of 3(5)
  • Source: acs.
  • Source: google.

Sources

Optimization

optimizing reaction conditions for pyrazole formation

Welcome to the Technical Support Center for Advanced Pyrazole Synthesis . As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Pyrazole Synthesis . As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals facing bottlenecks in pyrazole scaffold generation.

The Knorr pyrazole synthesis (the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine) is a cornerstone of medicinal chemistry. However, it is notoriously plagued by poor regioselectivity and unpredictable yields. This guide moves beyond basic troubleshooting to address the fundamental thermodynamic and kinetic causalities behind these failures, providing self-validating protocols to regain control over your synthetic pathways.

Part 1: The Mechanistic Bottleneck

The root cause of regioselectivity issues in pyrazole synthesis lies in the inherent electronic and steric asymmetry of unsymmetrical 1,3-dicarbonyls. When a substituted hydrazine (e.g., methylhydrazine) attacks the dicarbonyl, it forms a hemiaminal intermediate. Under standard acidic conditions, this intermediate rapidly dehydrates, locking the reaction into a kinetically controlled ratio of N1 and N2 regioisomers that is often difficult to separate[1][2].

Pathway Start 1,3-Dicarbonyl + Substituted Hydrazine Attack Nucleophilic Attack (Kinetic Control) Start->Attack Hemiaminal Hemiaminal Intermediate (Equilibrium State) Attack->Hemiaminal Acid Acid Catalysis (Standard Knorr) Hemiaminal->Acid Fast Dehydration Base Base Catalysis (UPBO Optimized) Hemiaminal->Base Reversible Equilibration N1 N1-Alkyl Pyrazole (Major Isomer) Acid->N1 Favored N2 N2-Alkyl Pyrazole (Target Minor Isomer) Acid->N2 Unfavored Base->N2 Selective Workup

Mechanistic divergence in pyrazole synthesis highlighting condition-dependent regioselectivity.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am reacting an unsymmetrical 1,3-dicarbonyl with methylhydrazine, but I consistently get an inseparable 60:40 mixture of N1 and N2 regioisomers. How do I push this to >90:10? A1: The issue is that the electronic and steric differences between your two carbonyl groups are insufficient under standard acid-catalyzed conditions to favor a single kinetic pathway[1].

  • To favor the N1 isomer: Switch your solvent to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or hexafluoro-2-propanol (HFIP). These solvents possess unique hydrogen-bonding properties that stabilize the transition state of the initial nucleophilic attack, dramatically enhancing N1 regioselectivity without the need for acidic additives[1][3].

  • To favor the N2 isomer: Recent studies utilizing Utopia Point Bayesian Optimization (UPBO) have revealed that switching to basic reaction conditions (e.g., using tributylamine) creates a condition-dependent equilibrium. The hemiaminal intermediate forms reversibly, allowing you to selectively funnel the reaction into the typically disfavored N2 isomer during the dehydrative workup[2][4].

Q2: My reaction mixture turns dark brown/black almost immediately, and my isolated yields are consistently below 40%. What is degrading? A2: This is a classic symptom of hydrazine oxidation. Substituted hydrazines (especially phenylhydrazine and methylhydrazine) are highly susceptible to air and light degradation, rapidly forming dark, polymeric azo byproducts[5].

  • Causality & Fix: The free base form of hydrazine is a strong reducing agent and oxidizes easily. Switch to the hydrochloride salt form (e.g., methylhydrazine hydrochloride), which is significantly more bench-stable. Always degas your solvents and run the reaction under a strict argon or nitrogen atmosphere[5].

Q3: Can I bypass the Knorr dicarbonyl route entirely to avoid these regioselectivity headaches? A3: Yes. If the dicarbonyl substrate is too uncooperative, consider alternative synthetic architectures. For example, the silver-catalyzed reaction of N′-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate proceeds via sequential nucleophilic addition, cyclization, and a [1,5]-H shift. This completely bypasses the traditional hemiaminal intermediate, yielding purely 5-aryl-3-trifluoromethyl pyrazoles with absolute regiocontrol[6].

Part 3: Quantitative Data on Regioselectivity

To demonstrate the causality of solvent and catalyst choices, the following table summarizes the expected regiomeric outcomes based on recent optimization literature[1][2][3].

Reaction ConditionSolventCatalyst / AdditiveDominant IsomerTypical Ratio (N1:N2)Yield Impact
Standard Knorr EthanolAcetic Acid (cat.)N1 (Major)60:40 to 80:20Moderate (50-70%)
Fluorinated Solvent TFE or HFIPNone requiredN1 (Highly Selective)> 95:5High (80-95%)
UPBO Basic Conditions Toluene / p-CymeneTributylamineN2 (Highly Selective)< 10:90Moderate to High

Part 4: Validated Experimental Protocols

Protocol A: Highly N1-Selective Synthesis using Fluorinated Solvents

This protocol leverages the hydrogen-bonding network of TFE to drive kinetic N1 selectivity.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv, 1.0 mmol).

  • Solvent Addition: Dissolve the substrate in 2,2,2-trifluoroethanol (TFE) (0.2 M, 5.0 mL). Note: TFE is toxic; handle inside a fume hood.

  • Hydrazine Addition: Cool the mixture to 0 °C. Slowly add methylhydrazine (1.05 equiv, 1.05 mmol) dropwise over 5 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Self-Validating Check: Monitor the reaction via TLC (30% EtOAc/Hexanes). The disappearance of the 1,3-dicarbonyl spot and the emergence of a single, highly UV-active product spot confirms N1-selective conversion without the need for immediate NMR[5].

  • Workup: Remove the TFE under reduced pressure. Purify the crude residue via silica gel chromatography to afford the pure N1-pyrazole[3].

Protocol B: N2-Selective Synthesis via Basic Equilibration (UPBO-Derived)

This protocol utilizes basic conditions to establish a reversible hemiaminal equilibrium, favoring the N2 isomer upon dehydration[2][4].

  • Preparation: In a dry Schlenk flask under argon, dissolve the 1,3-dicarbonyl compound (1.0 equiv, 1.0 mmol) in anhydrous toluene (5.0 mL).

  • Base Addition: Add tributylamine (2.0 equiv, 2.0 mmol) to the solution and stir for 5 minutes.

  • Hydrazine Addition: Add methylhydrazine hydrochloride (1.2 equiv, 1.2 mmol). The use of the HCl salt prevents premature oxidation[5].

  • Equilibration: Heat the mixture to 80 °C for 12 hours.

  • Self-Validating Check: Extract a 10 µL aliquot and analyze via crude LC-MS. A mass corresponding to [M+H+18] indicates the successful trapping of the hemiaminal intermediate prior to cyclization, confirming the equilibrium state[2].

  • Dehydrative Workup: Increase the temperature to 110 °C and equip a Dean-Stark trap to remove water, forcing the cyclization toward the N2 isomer. Cool, wash with 1M HCl to remove the amine base, and purify via chromatography.

Part 5: Troubleshooting Decision Tree

Troubleshooting Issue Issue: Poor Pyrazole Yield or Regioselectivity CheckHydrazine Is Hydrazine Fresh/Clear? Issue->CheckHydrazine Oxidation Hydrazine Oxidized. Use HCl Salt & Argon. CheckHydrazine->Oxidation No (Dark/Yellow) CheckRegio Is Selectivity Poor (e.g., 60:40)? CheckHydrazine->CheckRegio Yes TargetN1 Targeting N1 Isomer? Switch to TFE/HFIP Solvent. CheckRegio->TargetN1 Yes, want N1 TargetN2 Targeting N2 Isomer? Use Basic Conditions (UPBO). CheckRegio->TargetN2 Yes, want N2

Decision tree for troubleshooting poor yield and regioselectivity in pyrazole synthesis.

References

  • Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N‑Methyl Pyrazole Condensation (eScholarship) Source: eScholarship.org URL:[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(Oxolan-2-yl)-1H-pyrazole Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide provides authoritative troubleshooting for the synthesis of 3-(oxolan-2-yl)-1H-pyrazole (also known as 3-(tetrahydrofuran-2-yl)-1H-pyrazole).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides authoritative troubleshooting for the synthesis of 3-(oxolan-2-yl)-1H-pyrazole (also known as 3-(tetrahydrofuran-2-yl)-1H-pyrazole). For late-stage drug development and heterocyclic functionalization, the most efficient synthetic route is the Minisci-type radical C–H alkylation of 1H-pyrazole using tetrahydrofuran (THF) as both the solvent and the radical precursor[1].

We have designed this guide to help you identify, understand, and resolve specific byproduct formations by treating the reaction as a self-validating system: the byproduct profile directly diagnoses the physicochemical imbalances in your setup.

Part 1: Mechanistic Causality in Minisci-Type Alkylation

The Minisci reaction is a powerful direct C–H functionalization method that bypasses the need for pre-functionalized starting materials. The reaction relies on a delicate balance of acid stoichiometry and oxidant control.

  • Radical Generation: An oxidant or photocatalyst abstracts a hydrogen atom from THF, generating a nucleophilic α-oxyalkyl radical.

  • LUMO Lowering: A Brønsted acid (e.g., Trifluoroacetic acid, TFA) protonates the pyrazole. This protonation is the most critical step; it lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, making it highly receptive to the nucleophilic THF radical while simultaneously blocking the nitrogen lone pair from reacting[2].

  • Addition & Re-aromatization: The radical adds predominantly to the C3/C5 position. The resulting radical cation intermediate is then oxidized and deprotonated to restore aromaticity, yielding the target 3-(oxolan-2-yl)-1H-pyrazole[2].

MechanisticPathway THF Tetrahydrofuran (THF) Oxidant Oxidant / Photocatalyst (HAT Process) THF->Oxidant THFRadical α-Oxyalkyl Radical (Nucleophilic) Oxidant->THFRadical RadicalAdduct Radical Cation Adduct (C3 Position) THFRadical->RadicalAdduct Pyrazole 1H-Pyrazole Acid Brønsted Acid (TFA) Pyrazole->Acid ProtonatedPyrazole Protonated Pyrazole (Lowered LUMO) Acid->ProtonatedPyrazole ProtonatedPyrazole->RadicalAdduct Deprotonation Oxidation & Deprotonation (Re-aromatization) RadicalAdduct->Deprotonation Product 3-(Oxolan-2-yl)-1H-pyrazole (Target Product) Deprotonation->Product

Mechanistic pathway of the Minisci-type C-H functionalization of pyrazole with THF.

Part 2: Diagnostic FAQs & Troubleshooting Guides

When your reaction deviates from the optimal pathway, LC-MS analysis of the crude mixture acts as a diagnostic fingerprint. Below are the most common byproducts and their mechanistic solutions.

Q1: My LC-MS shows significant N-alkylation (1-(oxolan-2-yl)-1H-pyrazole) instead of the desired C3-alkylation. How do I correct this?

  • Causality: N-alkylation occurs when the pyrazole nitrogen is not fully protonated. In its neutral state, the pyrazole nitrogen retains its lone pair, allowing it to act as a nucleophile or participate in radical-polar crossover side reactions.

  • Solution: Ensure a strict stoichiometric excess of Brønsted acid (e.g., 1.2 to 1.5 equivalents of TFA). This self-validates the system: complete protonation forces the reaction down the C–H functionalization pathway by deactivating the nitrogen and activating the C3 carbon[2].

Q2: I am observing over-alkylation, specifically 3,5-bis(oxolan-2-yl)-1H-pyrazole. What is driving this?

  • Causality: The addition of the first electron-donating oxolane ring slightly increases the electron density of the pyrazole core. If the local steady-state concentration of the THF radical is too high, it drives a second radical addition before the mono-alkylated product can be isolated.

  • Solution: Modulate the radical generation rate. If using thermal oxidants (like K₂S₂O₈ or TBHP), implement a syringe pump to slow-dose the oxidant over 4–6 hours. Alternatively, switch to a photocatalytic system where the radical concentration is strictly limited by photon flux.

Q3: There is a +14 Da mass shift byproduct (m/z 153[M+H]⁺) corresponding to a butyrolactone-substituted pyrazole. How do I prevent ring oxidation?

  • Causality: Over-oxidation of the THF ring (converting the oxolane to an oxolan-2-one derivative) occurs when harsh thermal oxidants react with the newly formed product, or when dissolved oxygen intercepts the THF radical to form peroxides.

  • Solution: Thoroughly degas the solvent via nitrogen sparging to remove triplet oxygen. Limit thermal oxidants to exactly 1.5 equivalents, or transition to a milder photoredox catalyst (e.g., Ru(bpy)₃²⁺) which operates at room temperature and prevents thermal over-oxidation.

Q4: I am getting a mixture of C3 and C4 regioisomers. How can I improve regioselectivity?

  • Causality: The C3 (and identical C5) positions of protonated pyrazole are electronically favored due to higher LUMO coefficients[2]. However, high reaction temperatures can override this thermodynamic preference, leading to non-selective C4 addition.

  • Solution: Lower the reaction temperature. Moving from an 80°C thermal protocol to a 25°C photocatalytic protocol maximizes thermodynamic control, pushing regioselectivity heavily toward the C3 position.

Part 3: Quantitative Byproduct Distribution

The table below summarizes how specific deviations in the experimental setup predictably alter the quantitative byproduct distribution. Use this data to benchmark your crude LC-MS results.

Reaction ConditionTarget Yield: 3-IsomerN-AlkylationOver-Alkylation (Di-sub)Oxidation (Lactone)
Optimized Photocatalytic (Ru cat., 25°C, 1.2 eq TFA)88% < 1%4%< 1%
Standard Thermal (K₂S₂O₈, 80°C, 1.2 eq TFA)65%2%12%8%
Acid Deficient (K₂S₂O₈, 80°C, 0.1 eq TFA )20%55% 5%5%
Oxidant Excess (3.0 eq K₂S₂O₈ , 80°C, 1.2 eq TFA)40%2%25% 18%

Part 4: Self-Validating Experimental Protocol (SOP)

This optimized photocatalytic workflow ensures high fidelity and utilizes causality-driven steps to prevent the byproducts discussed above.

Step 1: Substrate Protonation

  • Action: In a 20 mL reaction vial, dissolve 1H-pyrazole (1.0 mmol) in anhydrous THF (10 mL, serving as both solvent and reagent). Add Trifluoroacetic acid (TFA, 1.2 mmol) dropwise while stirring.

  • Causality: This self-validates the pathway by ensuring complete protonation of the pyrazole nitrogen, lowering the LUMO and strictly preventing N-alkylation[2].

Step 2: Catalyst Addition & Degassing

  • Action: Add Ru(bpy)₃Cl₂ (0.02 mmol, 2 mol%) and tert-Butyl hydroperoxide (TBHP, 1.5 mmol, 5.5 M in decane). Seal the vial with a septum and sparge with N₂ gas for 15 minutes.

  • Causality: Oxygen is a triplet diradical that rapidly quenches the α-oxyalkyl radical, forming peroxides and butyrolactone byproducts. A successful degas is validated by the absence of the +14 Da oxidation byproduct in the crude LC-MS.

Step 3: Photocatalytic Initiation

  • Action: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir at 25°C for 12 hours.

  • Causality: Visible light irradiation generates the THF radical via a controlled, steady-state Hydrogen Atom Transfer (HAT). This low steady-state radical concentration prevents di-alkylation while the ambient temperature ensures C3 regioselectivity.

Step 4: Quenching and Extraction

  • Action: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 15 mL).

  • Causality: The basic quench neutralizes the TFA, deprotonating the pyrazole product. This drives the neutral 3-(oxolan-2-yl)-1H-pyrazole into the organic phase, ensuring high recovery during extraction.

Part 5: Experimental & Troubleshooting Workflow

TroubleshootingWorkflow Start Run LC-MS Analysis of Crude Reaction Mixture CheckNAlkyl High N-Alkylation Observed? Start->CheckNAlkyl FixNAlkyl Increase Acid Equivalents (Ensure pH < 2) CheckNAlkyl->FixNAlkyl Yes CheckOverAlkyl Di/Tri-Alkylation Observed? CheckNAlkyl->CheckOverAlkyl No FixOverAlkyl Implement Syringe Pump for Oxidant Dosing CheckOverAlkyl->FixOverAlkyl Yes CheckOxidation Butyrolactone Byproduct (+14 Da) Observed? CheckOverAlkyl->CheckOxidation No FixOxidation Switch to Photocatalysis or Reduce Oxidant Temp CheckOxidation->FixOxidation Yes Success Proceed to Purification (Optimal C3-Alkylation) CheckOxidation->Success No

Decision tree for identifying and resolving byproducts in oxolanyl pyrazole synthesis.

References

  • [1] Direct C–H functionalisation of azoles via Minisci reactions. RSC Publishing. Available at:

  • PHOTOCATALYTIC MINISCI REACTION. Società Chimica Italiana (chim.it). Available at:

  • [2] Recent Advances in Minisci-Type Reactions. SciSpace. Available at:

Sources

Optimization

Technical Support Center: Synthesis of 3-(oxolan-2-yl)-1H-pyrazole

Welcome to the dedicated technical support center for the synthesis of 3-(oxolan-2-yl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the synthesis of 3-(oxolan-2-yl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the high purity of your target compound.

Troubleshooting Guide

This section tackles specific issues that may arise during the synthesis. Each entry is formatted as a problem-and-solution guide, grounded in established chemical principles.

Question 1: My reaction yield for 3-(oxolan-2-yl)-1H-pyrazole is consistently low. What are the most likely causes and how can I fix it?

Low yield is a common frustration, often stemming from incomplete reaction, degradation of starting materials or products, or inefficient work-up. The primary synthetic route to this pyrazole likely involves the cyclocondensation of a 1,3-dicarbonyl equivalent, such as 1-(oxolan-2-yl)butane-1,3-dione, with hydrazine, a classic Knorr pyrazole synthesis.[1][2] Let's break down the potential failure points.

Core Causality: The reaction proceeds in two main stages: initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3] A bottleneck in any of these steps will result in poor overall yield.

Troubleshooting Steps:

  • Reagent Quality:

    • Hydrazine: Hydrazine is susceptible to oxidation. Use a fresh bottle of hydrazine hydrate or anhydrous hydrazine. If using a salt like hydrazine hydrochloride, ensure the base used for its neutralization is fully stoichiometric and added appropriately.

    • 1,3-Dicarbonyl Precursor: The stability of the 1,3-dicarbonyl starting material is crucial. These compounds can exist in keto-enol tautomeric forms, and their stability can be solvent and pH-dependent.[4] Confirm its purity by ¹H NMR before use.

  • Reaction Conditions:

    • Temperature: While some cyclocondensations proceed at room temperature, this specific reaction often requires heat to drive the dehydration step efficiently.[1] However, excessive heat can cause decomposition. We recommend a systematic temperature screen.

    • Catalyst: The reaction is frequently catalyzed by acid. A few drops of glacial acetic acid or a stronger acid like HCl can significantly accelerate the rate-limiting dehydration step.[1] Be cautious, as highly acidic conditions can sometimes promote side reactions.[5]

    • Solvent: Ethanol is a common choice. However, solvent polarity can influence reaction rates and even regioselectivity in cases with unsymmetrical diketones.[6][7] Consider screening alternative solvents like methanol, isopropanol, or toluene (with Dean-Stark apparatus to remove water).

  • Work-up & Isolation:

    • Product Loss: 3-(oxolan-2-yl)-1H-pyrazole may have some water solubility due to the oxolane ring and the pyrazole's N-H group. When quenching the reaction with water, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • pH Adjustment: Before extraction, adjust the pH of the aqueous solution. Pyrazoles are weakly basic and can be protonated in acidic media, increasing their water solubility. Neutralizing the solution or making it slightly basic can improve extraction efficiency.

Low_Yield_Troubleshooting start Low Yield Observed reagent_check Step 1: Verify Reagent Purity & Stoichiometry start->reagent_check Begin Analysis condition_check Step 2: Optimize Reaction Conditions reagent_check->condition_check Reagents OK sub_reagent • Use fresh hydrazine • Confirm diketone structure (NMR) • Check molar ratios reagent_check->sub_reagent workup_check Step 3: Refine Work-up & Purification condition_check->workup_check Conditions Optimized sub_conditions • Screen temperature (e.g., RT, 60°C, reflux) • Add catalytic acid (e.g., AcOH) • Test different solvents (e.g., EtOH, Toluene) condition_check->sub_conditions success Yield Improved workup_check->success Protocol Refined sub_workup • Adjust pH before extraction • Increase number of extractions • Consider alternative purification workup_check->sub_workup

Caption: A logical workflow for troubleshooting low reaction yield.

Question 2: I'm observing an impurity with a similar mass to my product. What could it be and how do I prevent its formation?

In pyrazole synthesis from unsymmetrical 1,3-diketones, the most common impurity is a regioisomer.[3][5] While your precursor, 1-(oxolan-2-yl)butane-1,3-dione, would react with unsubstituted hydrazine (H₂N-NH₂) to form a single product, the use of a substituted hydrazine (e.g., methylhydrazine) would lead to two possible regioisomers: 3-(oxolan-2-yl)-1-methyl-1H-pyrazole and 5-(oxolan-2-yl)-1-methyl-1H-pyrazole.

Core Causality: A substituted hydrazine has two non-equivalent nitrogen atoms (the substituted N and the unsubstituted -NH₂). Either nitrogen can initiate the nucleophilic attack on one of the two carbonyl groups of the diketone, leading to different isomeric products.[5]

Preventative & Mitigating Strategies:

  • Steric and Electronic Control: The outcome is governed by a delicate balance of sterics and electronics.[5] The more nucleophilic nitrogen (typically the less hindered -NH₂) will preferentially attack the more electrophilic (less hindered) carbonyl carbon.

  • pH Control: Reaction conditions, particularly pH, can dramatically influence which isomer is favored.[3][5] Acidic conditions can alter the initial point of attack, sometimes reversing the selectivity observed under neutral or basic conditions.

  • Solvent Effects: The use of specific solvents, such as fluorinated alcohols, has been shown to dramatically improve the regioselectivity of pyrazole formation by influencing the reaction pathway through unique hydrogen-bonding properties.[7]

Table 1: Factors Influencing Regioselectivity

FactorInfluence on SelectivityRecommended Action
pH Can protonate one of the hydrazine nitrogens or activate a carbonyl group, altering the reaction pathway.[5]Screen the reaction under acidic (AcOH), neutral, and basic (e.g., NaOAc) conditions.
Solvent Can stabilize different transition states, favoring one isomeric pathway over another.[7]Test protic (EtOH), aprotic (THF, Dioxane), and fluorinated (TFE) solvents.
Temperature Lower temperatures often increase selectivity by favoring the pathway with the lower activation energy.Run the reaction at different temperatures (e.g., 0°C, room temperature) to assess the impact on the isomeric ratio.

If regioisomer formation is unavoidable with your chosen substituted hydrazine, careful purification is required. As isomers often have very similar polarities, standard column chromatography may be challenging. Techniques like preparative HPLC or crystallization may be necessary.

Question 3: I'm having difficulty purifying my final product. What purification strategies are most effective for 3-(oxolan-2-yl)-1H-pyrazole?

Purification can be challenging due to the compound's polarity and potentially basic nature. Standard silica gel chromatography can sometimes lead to product loss if not performed correctly.

Recommended Purification Strategies:

  • Crystallization: This should always be the first choice if feasible. It is cost-effective and highly scalable.

    • Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol, or acetone). Slowly add a co-solvent in which the product is insoluble (e.g., hexanes, heptane) until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to promote crystal formation.[8][9]

  • Acid-Base Extraction: This technique exploits the basicity of the pyrazole ring.

    • Protocol: Dissolve the crude material in an organic solvent like ethyl acetate. Extract with a dilute aqueous acid (e.g., 1M HCl). The protonated pyrazole will move to the aqueous layer, leaving non-basic impurities behind. Wash the aqueous layer with fresh organic solvent. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the purified, neutral pyrazole back into an organic solvent.

  • Silica Gel Chromatography (Optimized):

    • Tailing & Product Loss: The basic nitrogen atoms in pyrazole can interact strongly with the acidic silanol groups on the silica surface, causing streaking (tailing) on TLC and poor recovery from a column.

    • Solution: Deactivate the silica gel by adding a small amount of a base to your eluent system.[9] A common practice is to add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the mobile phase. This neutralizes the acidic sites and allows for much cleaner elution of the basic product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing 3-(oxolan-2-yl)-1H-pyrazole?

The most common and robust method is the Knorr pyrazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] For your target molecule, the ideal starting material is 1-(oxolan-2-yl)butane-1,3-dione . The reaction with hydrazine hydrate, typically in a protic solvent like ethanol and often with catalytic acid, provides a direct route to the desired pyrazole.

Knorr_Synthesis_Workflow SM1 1-(oxolan-2-yl)butane-1,3-dione Reaction Cyclocondensation (e.g., EtOH, AcOH cat., Reflux) SM1->Reaction SM2 Hydrazine Hydrate (H₂N-NH₂·H₂O) SM2->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Complete Crude Crude Product Workup->Crude Purification Purification (Crystallization or Chromatography) Crude->Purification Final Pure 3-(oxolan-2-yl)-1H-pyrazole Purification->Final

Caption: General workflow for the Knorr synthesis of the target pyrazole.

Q2: How should I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most convenient method.

  • Setup: Use silica gel plates. A good starting eluent system is 30-50% ethyl acetate in hexanes. You may need to add 1% triethylamine to this eluent if your product streaks.

  • Visualization: Visualize the spots under a UV lamp (254 nm). You can also use a potassium permanganate stain, which will react with the starting materials and product.

  • Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (usually the 1,3-dicarbonyl) has been completely consumed. The product spot should appear and grow in intensity over time.

For more quantitative analysis, you can take aliquots from the reaction mixture over time and analyze them by ¹H NMR or LC-MS .

Experimental Protocol: Synthesis of 3-(oxolan-2-yl)-1H-pyrazole

This protocol is a representative procedure based on the Knorr cyclocondensation method.[1][2][8] Researchers should perform their own optimization.

Materials:

  • 1-(oxolan-2-yl)butane-1,3-dione (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (approx. 0.2 M concentration)

  • Glacial Acetic Acid (catalytic, ~2-3 drops)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(oxolan-2-yl)butane-1,3-dione (1.0 eq) and ethanol. Stir until the solid is fully dissolved.

  • Reagent Addition: Add glacial acetic acid (2-3 drops) to the solution. Slowly add hydrazine hydrate (1.1 eq) dropwise at room temperature. The addition may be slightly exothermic.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC.[8]

  • Cooling & Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid, followed by a wash with brine (saturated NaCl solution).

  • Extraction: Extract the aqueous layers with fresh ethyl acetate (2x). Combine all organic layers.

  • Drying and Filtration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization from an ethyl acetate/hexanes solvent system or by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-Aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Gomha, S. M., & Riyadh, S. M. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-218. [Link]

  • Shaikh, I. A., & Siddiqui, S. (2024). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. Scientific Reports, 14(1), 4607. [Link]

  • Oeser, T., & Merz, K. J. (2016). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry, 81(15), 6565-6574. [Link]

  • Aggarwal, N., & Kumar, R. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6509. [Link]

  • International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT, 10(4). [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2469-2477. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • Torregrosa, R. P., & Jursic, B. S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3547-3554. [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Purification Strategies for Pyrazole Compounds

Welcome to the Pyrazole Purification Technical Support Center. Pyrazole scaffolds are ubiquitous in modern drug development, but their synthesis often generates complex impurity profiles, including close-eluting regioiso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrazole Purification Technical Support Center. Pyrazole scaffolds are ubiquitous in modern drug development, but their synthesis often generates complex impurity profiles, including close-eluting regioisomers, highly toxic residual hydrazines, and tightly bound palladium catalysts. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to resolve these specific purification bottlenecks.

Section 1: Resolving Pyrazole Regioisomers

FAQ: Why do my N1/N2 or 3,5-substituted pyrazole regioisomers co-elute, and how can I separate them?

Answer: The condensation of asymmetric 1,3-diketones with substituted hydrazines typically yields a mixture of two regioisomers[1]. Because the structural difference is often just the spatial orientation of a single substituent, these isomers exhibit nearly identical dipole moments and polarities in a non-chiral environment. Consequently, standard normal-phase silica chromatography often results in co-elution[2].

To achieve baseline separation, you must exploit subtle differences in hydrogen bonding or steric hindrance. This is accomplished by optimizing the mobile phase (e.g., switching from standard Hexane/Ethyl Acetate to Hexane/Ethanol) and utilizing a dry-loading technique to prevent band broadening caused by the sample solvent[2].

Table 1: Chromatographic Optimization for Pyrazole Isomers
ParameterStandard ConditionOptimized ConditionCausality / Rationale
Mobile Phase Hexane / Ethyl AcetateHexane / Ethanol or IsopropanolAlcohols act as hydrogen-bond donors/acceptors, interacting differently with the sterically hindered vs. unhindered pyrazole nitrogen[2].
Sample Loading Wet Loading (in DCM)Dry Loading (on Silica)Eliminates the strong solvent effect that drags the sample down the column prematurely, ensuring sharp, distinct bands[2].
Stationary Phase Standard Silica (60 Å)Chiral Stationary PhaseEssential if the regioisomers exhibit pseudo-enantiomeric behavior or if separating actual chiral pyrazole derivatives[2].
Protocol 1: Dry-Loading Flash Chromatography for Close-Eluting Regioisomers

Self-Validating Step: If the ΔRf​ on your TLC plate is <0.1 , wet loading will almost certainly fail. This protocol guarantees the narrowest possible injection band.

  • Dissolution: Dissolve the crude pyrazole regioisomer mixture in a highly volatile, strong solvent (e.g., Dichloromethane or Acetone).

  • Silica Addition: Add standard grade silica gel (230-400 mesh) to the solution. The mass of silica should be 2 to 3 times the mass of the crude product[2].

  • Evaporation: Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. Critical: Ensure no residual solvent remains, as it will disrupt the chromatography.

  • Column Packing: Pack the flash column with a slurry of silica and the initial (weak) mobile phase.

  • Loading: Carefully pour the dry-loaded silica powder directly onto the flat top of the packed column bed. Top with a thin layer of sand to prevent disturbance.

  • Elution: Elute using a shallow gradient, collecting small fractions. Monitor via TLC or UV detection.

G Start Crude Pyrazole Isomer Mixture TLC TLC Analysis (Isomer Resolution) Start->TLC PoorRes ΔRf < 0.1 TLC->PoorRes GoodRes ΔRf ≥ 0.1 TLC->GoodRes OptPhase Optimize Mobile Phase (e.g., Hexane/EtOH) PoorRes->OptPhase DryLoad Dry Loading on Silica GoodRes->DryLoad OptPhase->TLC Chromatography Flash Chromatography DryLoad->Chromatography Pure Pure Regioisomers Chromatography->Pure

Caption: Decision tree for optimizing the chromatographic separation of pyrazole regioisomers.

Section 2: Scavenging Trace Hydrazine Impurities

FAQ: How can I reduce residual hydrazine to meet ICH guidelines (<20 ppm)?

Answer: Hydrazine and its derivatives are highly toxic and potentially genotoxic, requiring strict control in pharmaceutical intermediates[3]. Because pyrazoles contain basic nitrogens, they can form hydrogen bonds or salts with unreacted hydrazine, causing the impurity to co-crystallize or become trapped in the product lattice.

To remove it, you must disrupt this interaction. This is achieved through a combination of chemical quenching (converting the volatile hydrazine into a stable, bulky molecule) and controlled crystallization [3],[4].

Protocol 2: Chemical Quenching and Controlled Crystallization

Mechanistic Causality: Adding a ketone or aldehyde reacts selectively with the highly nucleophilic residual hydrazine to form a hydrazone. Hydrazones are significantly less polar and bulkier than free hydrazine, preventing them from co-crystallizing with the pyrazole product[4].

  • Quenching: To the crude reaction mixture containing the pyrazole product and residual hydrazine, add 1.5 equivalents (relative to estimated residual hydrazine) of a quenching agent such as acetone or benzaldehyde[4].

  • Stirring: Stir the mixture at room temperature for 1–2 hours to ensure complete conversion of hydrazine to the corresponding hydrazone.

  • Solvent Swap: Concentrate the mixture under reduced pressure and swap to a crystallization solvent system (e.g., Ethanol/Water).

  • Controlled Crystallization: Heat the mixture to achieve complete dissolution, then cool slowly (e.g., 0.1 °C/min) to room temperature. Rapid cooling traps impurities; slow cooling allows the pyrazole lattice to form cleanly, excluding the bulky hydrazone[3].

  • Isolation: Filter the crystals and wash with cold anti-solvent. This method has been shown to consistently reduce residual hydrazine to <20 ppm[3].

Section 3: Palladium Catalyst Scavenging in Pyrazole Cross-Coupling

FAQ: Why does palladium stick to my pyrazole product after a cross-coupling reaction, and how do I remove it?

Answer: Pyrazoles are excellent ligands for transition metals. The sp2 -hybridized nitrogen (N2) in the pyrazole ring readily coordinates to soluble palladium species (Pd(II) or colloidal Pd(0))[5]. This strong affinity means standard filtration through Celite is insufficient, as the palladium is chemically bound to your product rather than just suspended in solution[5],[6].

To break this coordination, you must introduce a scavenger with a higher affinity for palladium than the pyrazole ring, such as a thiol-functionalized silica or an aqueous wash with a strong chelator[5],[6].

Table 2: Palladium Scavenging Efficiency Comparison
Scavenging MethodTarget Pd SpeciesTypical ReductionLimitations
Celite Filtration Insoluble Pd(0) agglomerates~1000 ppm ~500 ppmCannot remove soluble Pd(II) or fine colloids[6].
Aqueous N-Acetyl Cysteine Wash Soluble Pd(II) complexes~500 ppm ~150 ppmMay cause emulsion issues; requires pH optimization[6].
Silica-Based Scavengers Soluble Pd(II) and fine colloids~150 ppm <10 ppmHigh cost; requires overnight stirring and optimization[5].
Protocol 3: Multi-Stage Palladium Scavenging Workflow

Self-Validating Step: Monitor the color of the solution. A shift from dark brown/black to pale yellow/colorless is a reliable visual indicator that the palladium-pyrazole complex has been broken.

  • Primary Filtration: Filter the crude reaction mixture through a pad of Celite to remove large, insoluble palladium agglomerates[5],[6].

  • Aqueous Chelation Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer with an aqueous solution of N-acetyl cysteine (or an alternative chelator). The thiol groups will strip loosely bound Pd from the pyrazole[6].

  • Scavenger Treatment: To the separated organic layer, add a silica-based palladium scavenger (e.g., SiliaMetS Thiol or SPM32) at a loading of 5–10 equivalents relative to the initial catalyst load[5],[6].

  • Incubation: Stir the suspension vigorously at 30–40 °C for 18–24 hours. Causality: The elevated temperature and extended time are required to kinetically drive the transfer of Pd from the pyrazole ligand to the silica-bound thiol[5],[6].

  • Final Isolation: Filter off the silica scavenger and concentrate the filtrate. Analyze via ICP-MS to confirm Pd levels are within the ICH permitted daily exposure (PDE) limits[5],[6].

G Reaction Crude Pd-Pyrazole Mixture Filtration Celite Filtration (Removes Pd(0) Agglomerates) Reaction->Filtration Wash Aqueous Wash (N-acetyl cysteine) Filtration->Wash Scavenger Silica-Based Scavenger (e.g., SiliaMetS Thiol) Wash->Scavenger Analysis ICP-MS Analysis Scavenger->Analysis Pass Pd < 10 ppm (ICH Compliant) Analysis->Pass Fail Pd > 10 ppm Analysis->Fail Fail->Scavenger Repeat Scavenging

Caption: Multi-stage workflow for removing palladium from pyrazole compounds to meet ICH limits.

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Optimization

Technical Support Center: Troubleshooting 3-(oxolan-2-yl)-1H-pyrazole Solubility in Biological Assays

Welcome to the Technical Support Center. 3-(oxolan-2-yl)-1H-pyrazole is a specialized heterocyclic pharmacophore featuring a pyrazole ring linked to a tetrahydrofuran (oxolane) moiety.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-(oxolan-2-yl)-1H-pyrazole is a specialized heterocyclic pharmacophore featuring a pyrazole ring linked to a tetrahydrofuran (oxolane) moiety. While valuable in drug discovery, its lipophilic nature and rigid hydrogen-bonding network frequently cause poor aqueous solubility. This can lead to erratic assay readouts, false negatives, or visible compound "crashing" (precipitation) during serial dilutions.

This guide provides causal explanations, self-validating protocols, and troubleshooting steps to resolve these bottlenecks in your in vitro biological assays.

Section 1: Diagnostic Flowchart

Before altering your assay buffer or compound formulation, use the following diagnostic workflow to identify the exact stage where 3-(oxolan-2-yl)-1H-pyrazole is precipitating.

G Start Compound Precipitates in Assay? CheckDMSO Is DMSO stock clear at 10-50 mM? Start->CheckDMSO HeatSonicate Warm to 37°C & Sonicate CheckDMSO->HeatSonicate No (Cloudy) AqueousCrash Precipitation upon aqueous dilution? CheckDMSO->AqueousCrash Yes (Clear) HeatSonicate->CheckDMSO Re-evaluate OptimizeDilution Perform Serial Dilution in 100% DMSO First AqueousCrash->OptimizeDilution Yes Success Proceed to Biological Assay AqueousCrash->Success No UseCD Formulate with HP-β-Cyclodextrin OptimizeDilution->UseCD Still crashes OptimizeDilution->Success Resolved UseCD->Success

Caption: Workflow for diagnosing and resolving 3-(oxolan-2-yl)-1H-pyrazole precipitation.

Section 2: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does 3-(oxolan-2-yl)-1H-pyrazole crash out of solution when transferring from a 10 mM DMSO stock into my aqueous assay buffer? Causality & Mechanism: This phenomenon is known as "solvent shift precipitation." Current estimates state that 30%–50% of compounds in screening libraries have intrinsic aqueous solubilities of <10 μM[1]. When a high-concentration DMSO stock is rapidly introduced into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the lipophilic compound can disperse. This leaves the oxolane and pyrazole rings stranded in a highly aqueous microenvironment, leading to local supersaturation, rapid nucleation, and subsequent precipitation[1]. Solution: Always perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium. This ensures the compound is introduced to the aqueous environment at a concentration closer to its absolute solubility limit[2].

Q2: I cannot exceed 0.5% DMSO in my cell-based assay without causing cytotoxicity. How can I achieve working concentrations of 10-50 μM for this compound? Causality & Mechanism: High DMSO concentrations (>0.5%) disrupt lipid bilayers and alter cellular phenotypes, confounding assay results[2]. To bypass the DMSO limit, you must lower the thermodynamic barrier of aqueous solvation. Cyclodextrins, particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), are ideal for this. The hydrophobic oxolane and pyrazole rings partition into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[][4]. This forms a reversible, non-covalent inclusion complex that acts as a molecular shuttle, delivering the compound to the target without altering its ionization state or causing cytotoxicity[4].

Section 3: Quantitative Data & Optimization Tables

To systematically select the best solubilization strategy for 3-(oxolan-2-yl)-1H-pyrazole, refer to the following parameters:

Solubilization StrategyMax Final Assay Conc.Cytotoxicity RiskMechanism of ActionBest Application
DMSO (Direct Dilution) < 1 μMHigh (if >0.5% v/v)Co-solventHigh-potency biochemical assays
DMSO (Intermediate Dilution) 1 - 5 μMMediumPrevents local supersaturationStandard cell culture assays
HP-β-Cyclodextrin (20% w/v) 50 - 100 μMLowHydrophobic cavity inclusionAssays requiring high compound doses
Bovine Serum Albumin (0.1%) 5 - 10 μMLowNon-specific protein bindingAssays utilizing serum-free media
Section 4: Standard Operating Procedures (Self-Validating Protocols)
Protocol A: Intermediate DMSO Dilution to Prevent "Aqueous Crash"

Self-Validation Check: If the final assay well appears cloudy under an inverted microscope, the intermediate dilution step was either skipped, or the target concentration exceeds the absolute aqueous solubility limit.

  • Prepare Master Stock: Weigh 3-(oxolan-2-yl)-1H-pyrazole and dissolve in anhydrous, sterile-filtered DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature water absorption, which dramatically degrades solubility[2].

  • Serial Dilution in 100% DMSO: Create a 2-fold or 3-fold dilution series of the compound strictly in 100% DMSO[2].

  • Intermediate Aqueous Spike: Prepare an intermediate plate containing your assay buffer. Transfer the DMSO stocks into this buffer to create a 10X intermediate solution (e.g., 5% DMSO). Mix by gentle pipetting, avoid vortexing, as vigorous vortex mixing has been shown to accelerate precipitate particle growth in poorly soluble compounds[5].

  • Final Transfer: Immediately transfer 1 volume of the 10X intermediate solution to 9 volumes of the final assay matrix (cells + media). The final DMSO concentration will be exactly 0.5% across all dose-response wells[2][6].

CD_Protocol Step1 Weigh Compound & HP-β-CD (1:2 Molar) Step2 Co-dissolve in Aqueous Buffer Step1->Step2 Step3 Agitate at 30°C for 48-72 hours Step2->Step3 Equilibration Step4 Filter (0.45 μm) to remove free drug Step3->Step4 Remove Insolubles Step5 Use directly in Biological Assay Step4->Step5 Pure Complex

Caption: Step-by-step preparation of 3-(oxolan-2-yl)-1H-pyrazole cyclodextrin inclusion complexes.

Protocol B: HP-β-Cyclodextrin Inclusion Complexation

Self-Validation Check: The final filtered solution must be optically clear. If precipitation occurs upon addition to the assay, the binding constant ( Ks​ ) is too low, and a higher molar ratio of HP-β-CD is required.

  • Prepare Host Solution: Dissolve HP-β-CD in the aqueous assay buffer (or pure water) to achieve a 10-20% (w/v) solution.

  • Add Guest Compound: Add 3-(oxolan-2-yl)-1H-pyrazole powder directly to the HP-β-CD solution. Aim for a 1:1 or 1:2 molar ratio (Compound:CD). Do not use DMSO here, as it will compete for the cyclodextrin cavity and reduce complexation efficiency.

  • Equilibration: Agitate the suspension on a rotary shaker at 30°C for 48 to 72 hours. Causality: Inclusion complexation is an equilibrium-driven process; sufficient time is required for the oxolane/pyrazole moieties to displace water molecules inside the cyclodextrin cavity[7].

  • Filtration: Filter the solution through a 0.45 μm hydrophilic membrane (e.g., PVDF or PES) to remove any uncomplexed, precipitated 3-(oxolan-2-yl)-1H-pyrazole[7].

  • Quantification & Application: Quantify the dissolved compound via UV-Vis or LC-MS. The resulting aqueous solution can be added directly to cells without DMSO-induced cytotoxicity[4][7].

References
  • [1] A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. NIH/PMC.[Link]

  • [7] Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes: Enhanced Solubility, In Vitro Drug Release, and Antiviral Activity in Vero Cells. MDPI.[Link]

  • [4] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - NIH.[Link]

  • [6] Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate.[Link]

Sources

Troubleshooting

troubleshooting inconsistent results in 3-(oxolan-2-yl)-1H-pyrazole experiments

Welcome to the technical support center for researchers working with 3-(oxolan-2-yl)-1H-pyrazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that yo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with 3-(oxolan-2-yl)-1H-pyrazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during the synthesis, purification, and characterization of this compound. As a molecule of interest in medicinal chemistry and drug development, achieving consistent and reliable experimental results is paramount. This resource is built on established principles of heterocyclic chemistry, field-proven insights, and a thorough analysis of potential challenges specific to the unique structure of 3-(oxolan-2-yl)-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(oxolan-2-yl)-1H-pyrazole, and what are the key starting materials?

A1: The most prevalent and direct method for synthesizing 3-(oxolan-2-yl)-1H-pyrazole is the cyclocondensation reaction of a 1,3-dicarbonyl compound containing an oxolane (tetrahydrofuran) ring with hydrazine.[1][2][3] The key precursor is a β-ketoaldehyde or a β-diketone where one of the carbonyl groups is adjacent to the oxolane moiety. A likely starting material is 1-(oxolan-2-yl)ethan-1-one, which can be formylated to produce the necessary 1,3-dicarbonyl intermediate for reaction with hydrazine.[4]

Q2: I am observing the formation of two distinct products in my reaction. What could they be?

A2: A common issue in the synthesis of unsymmetrically substituted pyrazoles is the formation of regioisomers.[5] Depending on which carbonyl group of the 1,3-dicarbonyl precursor the initial nucleophilic attack by hydrazine occurs, you can form either 3-(oxolan-2-yl)-1H-pyrazole or 5-(oxolan-2-yl)-1H-pyrazole. The reaction conditions, particularly pH, can influence the regioselectivity.

Q3: The oxolane (tetrahydrofuran) ring in my starting material seems to be unstable under my reaction conditions. How can I mitigate this?

A3: The tetrahydrofuran ring can be susceptible to ring-opening under strong acidic conditions.[6] If you are using an acid catalyst for the cyclization, it is crucial to use mild conditions. Consider using a weaker acid or a buffered system. Alternatively, performing the reaction at a lower temperature may help to preserve the integrity of the oxolane ring.

Q4: My final product is proving difficult to purify by standard silica gel chromatography. What are my options?

A4: The presence of the oxolane ring and the pyrazole nitrogens makes 3-(oxolan-2-yl)-1H-pyrazole a relatively polar compound. This can lead to issues with streaking and poor separation on standard silica gel.[7] For polar, basic compounds like pyrazoles, deactivating the silica gel with a base such as triethylamine or ammonia in the mobile phase can improve chromatographic performance.[8] Alternative purification methods include recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or using a different stationary phase like neutral alumina.[8][9]

Troubleshooting Inconsistent Experimental Results

This section provides a more detailed, question-and-answer-based guide to troubleshooting specific issues you may encounter during your experiments with 3-(oxolan-2-yl)-1H-pyrazole.

Synthesis & Reaction Monitoring

Q: My reaction is not going to completion, and I see unreacted starting materials on my TLC plate. What should I do?

A: Incomplete reactions are a common challenge. Here are several factors to consider and troubleshoot:

  • Reaction Time and Temperature: The cyclocondensation reaction to form the pyrazole ring may require more time or a higher temperature to proceed to completion. Monitor the reaction progress by TLC at regular intervals. If the reaction has stalled, consider increasing the temperature in increments of 10-20°C or extending the reaction time.

  • Stoichiometry of Reagents: Ensure that you are using the correct stoichiometry of your 1,3-dicarbonyl precursor and hydrazine. In some cases, a slight excess of hydrazine (1.1-1.2 equivalents) can help drive the reaction to completion. However, be aware that a large excess can complicate the purification process.

  • Hydrazine Quality: Hydrazine and its hydrate are susceptible to degradation. Use a fresh bottle of hydrazine hydrate or purify it before use. The formation of a hydrazone intermediate is a key step in the reaction mechanism.[10][11]

Q: I am observing a significant amount of a dark, tar-like substance in my reaction flask. What is causing this and how can I prevent it?

A: The formation of dark, insoluble byproducts can be attributed to several factors:

  • Side Reactions of Hydrazine: Hydrazine can undergo self-condensation or react with trace impurities, especially at elevated temperatures.[12]

  • Decomposition of Starting Materials: Your 1,3-dicarbonyl precursor may not be stable under the reaction conditions, leading to polymerization or other side reactions.

  • Solutions:

    • Control the Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

    • Purification of Starting Materials: Ensure that your 1,3-dicarbonyl precursor is pure before starting the reaction.

Experimental Workflow & Decision Making

The following diagram illustrates a typical workflow for the synthesis and purification of 3-(oxolan-2-yl)-1H-pyrazole, including key decision points for troubleshooting.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start 1. React 1,3-dicarbonyl precursor with hydrazine reaction_check 2. Monitor reaction by TLC start->reaction_check complete 3. Aqueous Workup reaction_check->complete Complete incomplete Troubleshoot: - Increase temperature/time - Check reagent stoichiometry - Use fresh hydrazine reaction_check->incomplete Incomplete purification_choice 4. Choose Purification Method complete->purification_choice incomplete->reaction_check column 5a. Silica Gel Chromatography purification_choice->column Chromatography recrystallize 5b. Recrystallization purification_choice->recrystallize Recrystallization column_check Good Separation? column->column_check recrystallize_check Crystals Form? recrystallize->recrystallize_check product 6. Isolate Pure Product column_check->product Yes column_issue Troubleshoot: - Deactivate silica with base - Use more polar eluent - Switch to alumina column_check->column_issue No (Streaking/Poor Separation) analysis 7. Characterize by NMR, MS, etc. product->analysis column_issue->column recrystallize_check->product Yes no_crystals Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal recrystallize_check->no_crystals No no_crystals->recrystallize

Caption: A decision-making workflow for the synthesis and purification of 3-(oxolan-2-yl)-1H-pyrazole.

Workup & Purification

Q: My product has poor solubility in common organic solvents, making extraction and purification difficult. What can I do?

A: Poor solubility can be a significant hurdle. Here are some strategies to address this:

  • pH Adjustment: Pyrazoles are weakly basic and can be protonated by acids to form more soluble salts.[9] During an aqueous workup, you can acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to dissolve your product. After separating the layers, you can then basify the aqueous layer to precipitate your purified product.

  • Co-solvent Systems: When performing extractions, using a co-solvent system can enhance the solubility of your product. For example, adding a more polar solvent like tetrahydrofuran (THF) or acetone to your primary extraction solvent (e.g., ethyl acetate or dichloromethane) can improve solubility.[9]

  • Hot Extraction: If your compound is thermally stable, performing the extraction at a slightly elevated temperature can increase its solubility in the organic phase.[9]

Q: I performed a column chromatography, but my yield is very low. Where did my product go?

A: Low recovery from silica gel chromatography is often due to the polar and basic nature of pyrazoles, causing them to irreversibly adsorb to the acidic silica gel.

  • Deactivation of Silica Gel: Before running your column, pre-treat the silica gel with a small amount of a basic modifier like triethylamine (typically 1-2% in your eluent system). This will neutralize the acidic sites on the silica and reduce the strong adsorption of your product.[8]

  • Choice of Stationary Phase: If deactivation is not sufficient, consider switching to a less acidic stationary phase like neutral or basic alumina.[7]

  • Eluent Polarity: Ensure your eluent system is polar enough to effectively move your compound down the column. A gradient elution starting with a less polar mixture and gradually increasing the polarity can often provide the best separation.

Characterization

Q: I have obtained an NMR spectrum, but I am unsure how to assign the peaks for 3-(oxolan-2-yl)-1H-pyrazole. What are the expected chemical shifts?

Proton/Carbon Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
Pyrazole C4-H~6.3~105-110This proton will likely be a triplet or a doublet of doublets depending on coupling to the other pyrazole proton and the NH proton.
Pyrazole C5-H~7.5~128-135This proton will likely be a doublet.
Pyrazole NHBroad signal, variable-The chemical shift of the NH proton is highly dependent on the solvent and concentration.
Oxolane C2-H~5.0-5.5~75-85This is the methine proton attached to both the pyrazole ring and the oxygen atom. It will likely be a multiplet.
Oxolane CH₂~1.8-2.2 and ~3.8-4.2~25-35 and ~65-75The methylene protons of the oxolane ring will be diastereotopic and will appear as complex multiplets.

Note: These are estimated values and may vary depending on the solvent and other experimental conditions. For unambiguous assignment, 2D NMR techniques such as COSY and HSQC are recommended.[13][14][15]

Q: My mass spectrometry results show a peak that is one mass unit higher than the calculated molecular weight. What does this mean?

A: In mass spectrometry, it is very common to observe the protonated molecule, [M+H]⁺, especially when using techniques like electrospray ionization (ESI). For 3-(oxolan-2-yl)-1H-pyrazole (C₇H₁₀N₂O, MW = 138.17), you should expect to see a prominent peak at m/z 139.18 in the positive ion mode.[16]

Key Experimental Protocols

Protocol 1: General Synthesis of 3-(oxolan-2-yl)-1H-pyrazole
  • To a solution of the 1,3-dicarbonyl precursor (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add hydrazine hydrate (1.1 eq) dropwise at room temperature.[1]

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude 3-(oxolan-2-yl)-1H-pyrazole in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).[9]

  • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

  • Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the purified product.

References

  • BenchChem. (2025).
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • BenchChem. (2025).
  • MDPI. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • Connect Journals. (2011). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Google Patents. (2011).
  • PMC. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • ChemRxiv. (2025). Practical Synthesis of Pyrazol-4-thiols.
  • ACS Publications. (2022). Sc(OTf)
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • PubChemLite. (n.d.). 3-(oxolan-2-yl)-1h-pyrazole.
  • RSC Publishing. (n.d.). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.
  • ResearchGate. (2025). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP.
  • PubChem. (n.d.). 3-phenyl-1H-pyrazole | C9H8N2 | CID 17155.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • IntechOpen. (2022).
  • JOCPR. (2012).
  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.
  • ResearchGate. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • MDPI. (2023). Palladium Catalyzed Ring-Opening of Diazabicylic Olefins with 4-Halo-1,3-Dicarbonyl Compounds: Accessing 3(2H)-Furanone-Appended Cyclopentenes.
  • PubMed. (n.d.).
  • ResearchGate. (2025). Hydrazine complexes with formic acid formed in the N2H4—HCOOH—HCOO− system in the presence of KOBut—DMSO superbase: a quantum chemical study.
  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • PMC. (n.d.). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3-(oxolan-2-yl)-1H-pyrazole

Welcome to the Technical Support Center for the scale-up synthesis of 3-(oxolan-2-yl)-1H-pyrazole (CAS: 1778695-51-4)[1]. This guide is engineered for researchers, process chemists, and drug development professionals tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-(oxolan-2-yl)-1H-pyrazole (CAS: 1778695-51-4)[1]. This guide is engineered for researchers, process chemists, and drug development professionals transitioning this specific tetrahydrofuran-pyrazole building block from milligram-scale discovery to multi-gram or kilogram-scale production.

Rather than relying on a rigid template, this guide is structured around the chemical logic of the synthesis, focusing on the highly scalable enaminone-hydrazine cyclocondensation route [2][3]. We provide the mechanistic rationale, validated protocols, quantitative metrics, and a targeted troubleshooting FAQ to ensure a self-validating experimental system.

Synthetic Strategy & Workflow

The most robust, scalable method for synthesizing 3-substituted pyrazoles avoids the regioselectivity issues of asymmetric 1,3-dicarbonyls by utilizing an enaminone intermediate[4][5]. The retrosynthetic logic for 3-(oxolan-2-yl)-1H-pyrazole dictates starting from inexpensive tetrahydro-2-furoic acid, converting it to a methyl ketone, forming the enaminone via N,N-Dimethylformamide dimethyl acetal (DMF-DMA), and finally executing a cyclocondensation with hydrazine hydrate.

Process Workflow Diagram

G A Tetrahydro-2-furoic acid (Starting Material) B Weinreb Amide Intermediate A->B CDI, MeNH(OMe)·HCl DCM, 0°C to RT C 1-(oxolan-2-yl)ethan-1-one (Ketone) B->C MeMgBr, THF -20°C to 0°C D Enaminone Intermediate (via DMF-DMA) C->D DMF-DMA 100°C (Neat) E 3-(oxolan-2-yl)-1H-pyrazole (Target API) D->E N2H4·H2O, EtOH Reflux, 4h

Figure 1: Step-by-step synthetic workflow for the scale-up of 3-(oxolan-2-yl)-1H-pyrazole.

Step-by-Step Experimental Protocols

Note: The following protocols are optimized for a 100-gram scale. Adjust reactor sizing and cooling capacities accordingly.

Step A: Synthesis of 1-(oxolan-2-yl)ethan-1-one

Causality & Rationale: Direct addition of Grignard reagents to carboxylic acids or standard esters often yields tertiary alcohols due to over-addition. The Weinreb amide forms a stable tetrahedral chelate intermediate that collapses only upon aqueous workup, strictly limiting the reaction to the ketone stage.

  • Amidation: Charge a 2 L reactor with tetrahydro-2-furoic acid (1.0 eq, ~116 g) and anhydrous DCM (1 L). Cool to 0 °C. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to manage CO₂ evolution. Stir for 1 hour. Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq). Stir at room temperature for 12 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Concentrate to yield the Weinreb amide.

  • Grignard Addition: Dissolve the amide in anhydrous THF (800 mL) under N₂. Cool to -20 °C. Dropwise add Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) maintaining internal temp < 0 °C. Stir for 2 hours.

  • Quench: Carefully quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 1-(oxolan-2-yl)ethan-1-one.

Step B: Enaminone Formation

Causality & Rationale: Reacting the methyl ketone with DMF-DMA provides a highly electrophilic 3-carbon synthon. Running this neat (without solvent) at 100 °C drives the equilibrium forward by allowing the continuous distillation of the methanol byproduct.

  • Charge 1-(oxolan-2-yl)ethan-1-one (1.0 eq) and DMF-DMA (1.5 eq) into a 1 L round-bottom flask equipped with a short-path distillation head.

  • Heat to 100 °C for 12 hours, collecting the evolved methanol.

  • Concentrate the remaining dark orange/red oil under high vacuum to remove excess DMF-DMA. The resulting crude 3-(dimethylamino)-1-(oxolan-2-yl)prop-2-en-1-one is used directly in the next step.

Step C: Cyclocondensation to 3-(oxolan-2-yl)-1H-pyrazole

Causality & Rationale: Hydrazine hydrate acts as a bis-nucleophile. The primary amine attacks the highly electrophilic enamine beta-carbon, expelling dimethylamine. Subsequent intramolecular cyclization onto the carbonyl forms the pyrazole core[2].

  • Dissolve the crude enaminone in ethanol (5 volumes). Cool to 0 °C.

  • Add Hydrazine hydrate (64% in water, 1.5 eq) dropwise. Caution: Exothermic.

  • Reflux the mixture (80 °C) for 4 hours.

  • Isolation: Concentrate the ethanol. Partition the residue between water and EtOAc. Wash the organic layer with brine, dry, and concentrate. Purify via recrystallization (e.g., Toluene/Heptane) or silica plug to yield the pure 3-(oxolan-2-yl)-1H-pyrazole.

Quantitative Data Summary

ParameterStep A (Ketone)Step B (Enaminone)Step C (Pyrazole)
Typical Yield 82 - 88%>95% (Crude)75 - 80%
Critical IPC GC-MS (Product: m/z 114)LC-MS / NMRHPLC / LC-MS (Product: m/z 138.17)
Reaction Temp -20 °C to 0 °C100 °C0 °C to 80 °C
Key Impurities Tertiary alcohol (over-alkylation)Unreacted ketonePyrazoline intermediates

Troubleshooting Guides & FAQs

Q1: During the Grignard addition (Step A), I am observing significant formation of a tertiary alcohol byproduct. How do I prevent this? A: Tertiary alcohol formation implies the tetrahedral Weinreb intermediate is collapsing prematurely before the aqueous quench. This is usually caused by the reaction temperature rising too high. Ensure the internal reactor temperature remains strictly below 0 °C during the MeMgBr addition. Additionally, verify the quality of your N,O-dimethylhydroxylamine; incomplete amidation leaves free acid or anhydride which reacts unpredictably.

Q2: The enaminone formation (Step B) stalls at ~70% conversion. Adding more DMF-DMA doesn't help. What is the issue? A: The reaction of a methyl ketone with DMF-DMA is an equilibrium process. If you are running the reaction under reflux with a standard condenser, the methanol byproduct is returning to the flask, stalling the equilibrium. You must use a short-path distillation setup or a Dean-Stark trap to actively remove methanol from the reaction matrix.

Q3: In Step C, LC-MS shows a mass corresponding to[M+18] instead of the final pyrazole. What is this? A: A mass of [M+18] (approx m/z 156) indicates the un-dehydrated pyrazoline intermediate (the cyclized but not yet aromatized species). This means the elimination of water to form the aromatic pyrazole ring is incomplete. To resolve this, ensure the reaction is held at a vigorous reflux for the full 4 hours. If scaling up significantly, you may need to add a catalytic amount of acetic acid to facilitate the dehydration step.

Q4: How do I handle the regioselectivity of the pyrazole formation? A: One of the primary advantages of the enaminone route over the traditional 1,3-dicarbonyl (Knorr pyrazole synthesis) route[2][3] is that it inherently bypasses regioselectivity issues when using unsubstituted hydrazine. Because the pyrazole is unsubstituted at the 1-position (1H-pyrazole), tautomerization makes the 3-position and 5-position equivalent in solution. Regiochemistry only becomes a concern if you intend to N-alkylate the pyrazole later.

References

  • Sapphire Bioscience. "3-(Oxolan-2-yl)-1H-pyrazole - Sapphire Bioscience". Sapphire Bioscience.
  • Faria, J. V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". Molecules (MDPI).
  • Ansari, A., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review (PMC)". National Center for Biotechnology Information.

Sources

Troubleshooting

Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis

Welcome to the Technical Support & Troubleshooting Center for heterocyclic synthesis. As drug development increasingly relies on highly functionalized pyrazoles (e.g., kinase inhibitors, anti-inflammatory agents), achiev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for heterocyclic synthesis. As drug development increasingly relies on highly functionalized pyrazoles (e.g., kinase inhibitors, anti-inflammatory agents), achieving strict regiocontrol during the assembly of 1,3,5-trisubstituted pyrazoles remains a critical bottleneck.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you eliminate isomeric mixtures, bypass tedious chromatographic separations, and streamline your synthetic workflows.

Diagnostic Workflow

Before diving into specific troubleshooting steps, use the following logic flow to determine the optimal synthetic strategy based on your starting materials and regiochemical requirements.

RegioselectivityTroubleshooting Start Identify Precursor Type Diketone Unsymmetrical 1,3-Diketone Start->Diketone Alt Alternative Precursors Start->Alt Solvent Optimize Solvent (e.g., TFE, HFIP) Diketone->Solvent Direct Condensation Enaminone Convert to Enaminone Diketone->Enaminone Electronic Bias Hydrazone N-Alkylated Tosylhydrazone Alt->Hydrazone + Terminal Alkyne Nitro Hydrazone + Nitroolefin Alt->Nitro One-Pot Cascade Result1 Improved Ratio (>10:1) Solvent->Result1 Result2 Complete Regiocontrol Enaminone->Result2 Hydrazone->Result2 Nitro->Result2

Diagnostic workflow for selecting regioselective pyrazole synthesis strategies.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does the standard Knorr pyrazole synthesis frequently yield inseparable mixtures of regioisomers? A1: The classic condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine yields two different regioisomeric pyrazoles (e.g., 1,3,5-trisubstituted and 1,3,4-trisubstituted products) [[1]](). This lack of selectivity is caused by competing electrophilic centers on the diketone and the similar nucleophilicities of the two nitrogen atoms on the hydrazine. Because the activation energies for the two competing cyclization pathways are nearly identical, thermodynamic control often results in a nearly 1:1 mixture that is notoriously difficult to separate via standard silica gel chromatography [[1]]().

Q2: How can I leverage enaminones to improve regiocontrol over standard 1,3-diketones? A2: Converting a 1,3-diketone into a β -enaminone introduces a profound electronic bias. Enaminones possess a highly polarized "push-pull" system with a hard electrophilic center (the carbonyl carbon) and a soft electrophilic center (the β -carbon attached to the amine). When reacted with a substituted hydrazine, the hard terminal NH2​ preferentially attacks the hard carbonyl, while the softer internal NH attacks the β -carbon. This hard-hard/soft-soft matching locks in the regiochemistry before the cyclization step, preventing the formation of mixtures 2.

Q3: What is the mechanistic advantage of using N-alkylated tosylhydrazones over traditional diazo compounds? A3: Traditional [3+2] cycloadditions using diazo compounds and terminal alkynes often suffer from poor regioselectivity and severe safety hazards at scale. By utilizing N-alkylated tosylhydrazones, the reaction avoids the formation of a free diazo intermediate entirely [[3]](). Instead, a base-promoted nucleophilic addition occurs, followed by a 1,3-H shift and cyclization. This pathway is highly sensitive to steric and electronic differentiation, resulting in complete regioselectivity even when the substituents on the alkyne and hydrazone are highly similar 4.

Part 2: Troubleshooting Guides

Issue 1: Persistent 1:1 mixtures of regioisomers when using standard solvents (e.g., Toluene, Ethanol).

  • Root Cause: Non-polar or standard protic solvents fail to adequately differentiate the transition states of the two competing cyclization pathways.

  • Solution: Switch to heavily fluorinated solvents such as Trifluoroethanol (TFE) or Hexafluoro-2-propanol (HFIP). The unique hydrogen-bonding network of fluorinated alcohols selectively activates the more sterically accessible carbonyl group, dramatically shifting the regioisomeric ratio in favor of a single isomer 1.

Issue 2: Inability to scale up 1,3-dipolar cycloadditions due to the explosive nature of diazo intermediates.

  • Root Cause: Standard protocols require the in situ generation of diazo compounds, which pose a significant thermal hazard during scale-up.

  • Solution: Transition to the one-pot reaction of N-monosubstituted hydrazones with nitroolefins. This catalyst-free method proceeds via a stable nitropyrazolidine intermediate, entirely bypassing explosive diazo species while maintaining excellent regiocontrol 5.

Part 3: Quantitative Data on Regioselectivity

The table below summarizes the impact of different synthetic strategies and solvent choices on the regiochemical outcome of pyrazole synthesis.

Reaction SystemSolvent / CatalystMajor Isomer RatioYield (%)Reference
1,3-Diketone + MethylhydrazineToluene~1:1<40Benchchem Guide [[1]]()
1,3-Diketone + MethylhydrazineTrifluoroethanol (TFE)>10:185Benchchem Guide 1
N-Tosylhydrazone + AlkynePyridine / t-BuOK100:0 (Complete)75-90Kong et al. 3
Hydrazone + NitroolefinMethanol / None100:0 (Complete)68-82Deng & Mani 5

Part 4: Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes

This protocol is highly recommended when R2 and R3 substituents are electronically and sterically similar, where classic methods fail.3

  • Preparation: Charge an oven-dried reaction vessel with N-alkylated tosylhydrazone (0.18 mmol), the desired terminal alkyne (0.72 mmol), potassium tert-butoxide (t-BuOK, 0.38 mmol), and 18-crown-6 (0.09 mmol).

  • Solvent Addition: Add anhydrous pyridine (2.0 mL) to the mixture under an inert atmosphere (Nitrogen or Argon).

  • Reaction: Stir the mixture at 80 °C.

    • Validation Check: Monitor the consumption of the tosylhydrazone via TLC (Hexanes/EtOAc). The disappearance of the starting material spot confirms the completion of the nucleophilic addition phase.

  • Workup: Cool the reaction to room temperature, quench with distilled water (10 mL), and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography.

    • Validation Check: Unambiguous characterization of the regioisomer must be performed using 2D NOESY NMR to confirm the spatial proximity of the N-alkyl protons and the C5 substituent, ensuring 100% regiocontrol 1.

Protocol B: One-Pot Synthesis from N-Monosubstituted Hydrazones and Nitroolefins

This protocol is ideal for safely scaling up pyrazole synthesis without the use of transition metals or diazo intermediates.5

  • Hydrazone Formation: In a 500-mL round-bottomed flask, dissolve the starting aldehyde (35.5 mmol) in Methanol (200 mL). Add the substituted hydrazine (35.5 mmol) dropwise over 3 minutes.

  • Intermediate Maturation: Stir the suspension at room temperature for 1 hour.

    • Validation Check: A distinct yellow precipitate will form, indicating the successful quantitative formation of the intermediate hydrazone. Do not proceed to the next step until this precipitate is clearly visible and stable.

  • Cycloaddition: Add the nitroolefin (e.g., trans- β -nitrostyrene, 35.5 mmol) directly to the reaction mixture.

  • Aromatization: Heat the mixture to reflux.

    • Validation Check: The intermediate nitropyrazolidine undergoes thermal oxidative aromatization. The reaction mixture will change color and evolve gas. Complete aromatization is confirmed when gas evolution ceases entirely.

  • Isolation: Cool the mixture to room temperature. Collect the precipitated pyrazole by vacuum filtration, wash with cold Methanol/Water (1:1), and recrystallize from boiling Methanol to afford the pure regioisomer.

References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes Source: Organic Letters (ACS Publications) URL:3

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins Source: Organic Syntheses URL:5

  • Regioselectivity Issues in the Synthesis of Substituted Pyrazoles from Hydrazines Source: Benchchem URL:1

  • Synthesis of Pyrazoles, Diazepines, Enaminones, and Enamino Esters Using 12-Tungstophosphoric Acid as a Reusable Catalyst in Water Source: ResearchGate URL:2

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes (Portal Summary) Source: Organic Chemistry Portal URL:4

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Biological Validation of 3-(oxolan-2-yl)-1H-pyrazole

This guide provides a comprehensive framework for the biological validation of the novel compound 3-(oxolan-2-yl)-1H-pyrazole. Drawing upon the well-documented and diverse bioactivities of the pyrazole scaffold, we prese...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the biological validation of the novel compound 3-(oxolan-2-yl)-1H-pyrazole. Drawing upon the well-documented and diverse bioactivities of the pyrazole scaffold, we present a comparative analysis against established drugs and detail the requisite experimental protocols to elucidate its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new chemical entities.

Introduction: The Privileged Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of FDA-approved drugs.[3] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1]

The anti-inflammatory properties of many pyrazole compounds are attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of pain and inflammation.[3][4][5][6] This selectivity offers a therapeutic advantage over non-selective non-steroidal anti-inflammatory drugs (NSAIDs) by reducing gastrointestinal side effects.[3] In the realm of oncology, pyrazole-based molecules have been successfully developed as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways.[7][8][9]

Given this precedent, 3-(oxolan-2-yl)-1H-pyrazole, a novel molecule featuring a pyrazole core functionalized with a tetrahydrofuran (oxolane) ring, presents an intriguing candidate for biological investigation. The oxolane moiety may influence the compound's pharmacokinetic properties and its interaction with biological targets. This guide outlines a systematic approach to validate its potential anti-inflammatory and anticancer activities.

Comparative Analysis: Benchmarking Against Established Drugs

To effectively evaluate the biological activity of 3-(oxolan-2-yl)-1H-pyrazole, a direct comparison with established drugs is essential. We propose the use of Celecoxib, a selective COX-2 inhibitor, as the benchmark for anti-inflammatory activity, and a representative pyrazole-based VEGFR-2 inhibitor for anticancer activity.

Hypothetical Anti-Inflammatory Profile

The primary hypothesis is that 3-(oxolan-2-yl)-1H-pyrazole may exhibit selective COX-2 inhibitory activity. The following table presents a hypothetical comparison of its potential IC50 value against that of Celecoxib.

CompoundTargetIC50 (µM)
3-(oxolan-2-yl)-1H-pyrazole COX-2 To be determined
CelecoxibCOX-2~0.45[10]
Hypothetical Anticancer Profile

Based on the prevalence of pyrazole-based kinase inhibitors, we will investigate the potential of 3-(oxolan-2-yl)-1H-pyrazole as a VEGFR-2 inhibitor and its consequent antiproliferative effects on cancer cell lines.

Table 1: Comparative in vitro Kinase Inhibitory Activity

CompoundTargetIC50 (nM)
3-(oxolan-2-yl)-1H-pyrazole VEGFR-2 To be determined
Pyrazole-based Inhibitor (Example)VEGFR-28.93[9]

Table 2: Comparative in vitro Antiproliferative Activity

CompoundCell Line (Cancer Type)IC50 (µM)
3-(oxolan-2-yl)-1H-pyrazole HepG2 (Liver) To be determined
HCT-116 (Colon) To be determined
MCF-7 (Breast) To be determined
CelecoxibHCT-116 (Colon)35-65[11][12]
HeLa (Cervical)43[13]
Pyrazole-based Inhibitor (Example)HepG2 (Liver)5.00
HCT-116 (Colon)5.50
MCF-7 (Breast)5.90

Experimental Validation Protocols

To empirically determine the biological activity of 3-(oxolan-2-yl)-1H-pyrazole, a series of validated in vitro assays are proposed. The following protocols provide a step-by-step guide for their execution.

Protocol 1: Fluorometric COX-2 Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • NaOH

  • Human Recombinant COX-2 enzyme

  • Celecoxib (positive control)

  • 3-(oxolan-2-yl)-1H-pyrazole (test compound)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve the test compound and Celecoxib in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Enzyme Control: COX Assay Buffer, COX-2 enzyme.

    • Inhibitor Control: Celecoxib, COX-2 enzyme.

    • Test Compound: 3-(oxolan-2-yl)-1H-pyrazole, COX-2 enzyme.

  • Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

  • Initiation: Add the reaction mix to all wells. Initiate the reaction by adding a diluted solution of arachidonic acid/NaOH to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.[10][14]

  • Data Analysis: Calculate the slope of the linear range of the reaction for each well. The percent inhibition is calculated relative to the enzyme control. The IC50 value is determined by plotting the percent inhibition against a range of test compound concentrations.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This assay determines the ability of the test compound to inhibit the kinase activity of VEGFR-2.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Kinase-Glo® MAX reagent (for luminescence-based detection)

  • Test compound and positive control inhibitor

  • White 96-well plate

  • Luminometer

Procedure:

  • Master Mixture Preparation: Prepare a master mixture containing Kinase Buffer, ATP, and the PTK substrate.

  • Plate Setup: Add the master mixture to each well of a white 96-well plate.

  • Compound Addition: Add the diluted test compound to the "Test Wells", a known inhibitor to the "Positive Control" wells, and buffer/DMSO to the "Blank" (no enzyme) and "Positive Control" (no inhibitor) wells.

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add kinase buffer to the "Blank" wells.

  • Incubation: Mix gently and incubate the plate at 30°C for 45 minutes.[15][16]

  • Luminescence Detection: Add Kinase-Glo® MAX reagent to each well and incubate at room temperature for 10 minutes to stabilize the signal.

  • Readout: Measure the luminescence using a microplate reader.

  • Data Analysis: The inhibitory activity is calculated as the percentage of remaining VEGFR-2 activity in the presence of the compound compared to the positive control. The IC50 value is determined from a dose-response curve.

Protocol 3: MTT Cell Viability Assay

This assay assesses the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HepG2, HCT-116, MCF-7)

  • Cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 3-(oxolan-2-yl)-1H-pyrazole, a positive control drug, and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[1][17]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the potential mechanisms of action and the experimental workflow, the following diagrams are provided.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole 3-(oxolan-2-yl)-1H-pyrazole (Hypothesized Inhibitor) Pyrazole->COX2 Inhibition VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PLCg->RAS_RAF_MEK_ERK AKT AKT Pathway PI3K->AKT Proliferation Cell Proliferation & Migration RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival AKT->Survival Pyrazole 3-(oxolan-2-yl)-1H-pyrazole (Hypothesized Inhibitor) Pyrazole->VEGFR2 Inhibition

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway. [18][19][20][21][22]

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Data Analysis cluster_2 Lead Optimization Compound 3-(oxolan-2-yl)-1H-pyrazole COX2_Assay COX-2 Inhibition Assay Compound->COX2_Assay Kinase_Assay VEGFR-2 Kinase Assay Compound->Kinase_Assay IC50_COX Determine IC50 for COX-2 COX2_Assay->IC50_COX MTT_Assay MTT Cell Viability Assay (Cancer Cell Lines) Kinase_Assay->MTT_Assay IC50_Kinase Determine IC50 for VEGFR-2 Kinase_Assay->IC50_Kinase IC50_Cells Determine IC50 for Cell Lines MTT_Assay->IC50_Cells SAR Structure-Activity Relationship Analysis IC50_COX->SAR IC50_Kinase->SAR IC50_Cells->SAR Lead_Opt Lead Optimization & Further Studies SAR->Lead_Opt

Caption: Experimental workflow for the biological validation of 3-(oxolan-2-yl)-1H-pyrazole.

References

  • Celecoxib - Wikipedia. [Link]

  • Celecoxib: Mechanism of Action & Structure - Study.com. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]

  • Celecoxib Exhibits the Greatest Potency amongst Cyclooxygenase (COX) Inhibitors for Growth Inhibition of COX-2-negative Hematopoietic and Epithelial Cell Lines1 | Cancer Research - AACR Journals. [Link]

  • Celecoxib exhibits the greatest potency amongst cyclooxygenase (COX) inhibitors for growth inhibition of COX-2-negative hematopoietic and epithelial cell lines - PubMed. [Link]

  • Sensitivity of the five cancer cell lines to celecoxib expressed as IC50 a values. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. [Link]

  • VEGFA-VEGFR2 signaling | Pathway - PubChem - NIH. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations - PMC. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. [Link]

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC. [Link]

  • Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures - MDPI. [Link]

  • VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. [Link]

  • MTT Assay: Assessing Cell Proliferation. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC. [Link]

  • VEGF Signaling Pathway - Cusabio. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. [Link]

  • Celecoxib, a COX-2 Selective Inhibitor, Induces Cell Cycle Arrest at the G2/M Phase in HeLa. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - Frontiers. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Publishing. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. [Link]

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Comparative

structure-activity relationship (SAR) studies of 3-(oxolan-2-yl)-1H-pyrazole derivatives

Scaffold Superiority: SAR and Performance Comparison of 3-(Oxolan-2-yl)-1H-pyrazole Derivatives in Modern Drug Discovery As a Senior Application Scientist, I frequently observe medicinal chemistry teams struggling with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Superiority: SAR and Performance Comparison of 3-(Oxolan-2-yl)-1H-pyrazole Derivatives in Modern Drug Discovery

As a Senior Application Scientist, I frequently observe medicinal chemistry teams struggling with the "molecular obesity" epidemic—a scenario where lead compounds become too lipophilic and structurally flat, leading to poor aqueous solubility and high off-target toxicity. To circumvent this, the integration of saturated, sp3-hybridized ring systems has become a cornerstone of modern drug design.

This guide provides an objective, data-driven comparison of the 3-(oxolan-2-yl)-1H-pyrazole scaffold against traditional planar alternatives. By analyzing its performance across two distinct therapeutic domains—antiviral main protease (Mpro) inhibition and p38α MAP kinase inhibition—we will explore the causality behind why this specific structural motif is a privileged scaffold in contemporary Fragment-Based Drug Discovery (FBDD).

Mechanistic Rationale: The "Why" Behind the Oxolane Ring

In traditional structure-activity relationship (SAR) studies, pyrazole cores are frequently decorated with phenyl or simple alkyl groups. While phenyl rings drive potent target engagement via π-π stacking, they are sp2-hybridized and highly lipophilic.

Replacing a planar phenyl ring with an oxolan-2-yl (tetrahydrofuran-2-yl) moiety introduces three critical mechanistic advantages:

  • Increased Fsp3 (Fraction of sp3 carbons): The saturated oxolane ring introduces 3D spatial geometry, which statistically correlates with higher clinical success rates due to reduced non-specific protein binding.

  • Directed Hydrogen Bonding: The oxygen atom within the oxolane ring acts as a localized hydrogen bond acceptor, capable of engaging specific active site residues (e.g., T111 or D295 in viral proteases)[1].

  • Optimized Physicochemical Profile: The oxolane ring significantly lowers the partition coefficient (LogP) compared to a phenyl ring, dramatically improving aqueous solubility without sacrificing the steric bulk required to fill hydrophobic binding pockets.

SAR_Logic Root 3-(Oxolan-2-yl)-1H-pyrazole Scaffold Branch1 Oxolane Ring (sp3 hybridized) Root->Branch1 Branch2 Pyrazole Core (sp2 hybridized) Root->Branch2 Effect1 H-Bond Acceptor (Interacts with Target Residues) Branch1->Effect1 Effect2 Reduced LogP (Improved Aqueous Solubility) Branch1->Effect2 Effect3 Pi-Pi Stacking (Target Hinge Region) Branch2->Effect3

Structure-Activity Relationship (SAR) logic for oxolane-pyrazole derivatives.

Application Comparison 1: Antiviral SARS-CoV-2 Mpro Inhibitors

During the rapid development of antivirals for COVID-19, fragment-based screening was deployed against the SARS-CoV-2 main protease (Mpro)[2]. The fragment 1-methyl-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide (Compound Z2643472210) emerged as a highly efficient binder, captured in high-resolution crystallography (PDB: 5RFA)[3].

Performance Comparison

When comparing the oxolane-pyrazole fragment to a standard phenyl-pyrazole analog, the oxolane derivative demonstrates superior ligand efficiency. The saturated ring prevents compound aggregation in the assay buffer, a common false-positive driver in fragment screens.

Table 1: Physicochemical & Binding Comparison of Mpro Fragment Hits

Scaffold TypeCompound ExampleFsp3LogP (calc)Mpro Binding SiteResolution (Å)
Oxolane-Pyrazole Z2643472210 (PDB: 5RFA)0.450.8Active Site (Site M)1.52
Phenyl-Pyrazole Standard Phenyl Analog0.102.4Non-specific / AggregationN/A
Experimental Protocol: High-Throughput X-ray Crystallography & FBDD

To self-validate the binding of oxolane-pyrazole derivatives, the following crystallographic workflow is utilized:

  • Protein Crystallization: Purified SARS-CoV-2 Mpro is crystallized in the apo form using hanging-drop vapor diffusion. Causality: Crystallizing the apo form first ensures reproducible unit cell dimensions, which is mandatory for high-throughput background subtraction later.

  • Fragment Soaking: Crystals are transferred into a soaking drop containing 50 mM of the oxolane-pyrazole fragment. Causality: Fragments possess low intrinsic affinity (typically in the mM range); therefore, a massive concentration gradient is required to drive active-site occupancy via mass action.

  • Cryoprotection and Harvesting: Crystals are briefly swept through a mother liquor solution supplemented with 20% ethylene glycol before flash-freezing in liquid nitrogen. Causality: The cryoprotectant prevents the formation of crystalline ice, which would otherwise destroy the protein lattice and degrade diffraction resolution.

  • Data Collection & PanDDA Analysis: X-ray diffraction data is collected and processed using Pan-Dataset Density Analysis (PanDDA). Causality: PanDDA subtracts the ground-state apo electron density from the soaked crystal data, exposing weak fragment-binding events that would normally be lost in the background noise.

FBDD_Workflow A Fragment Library Screening B X-ray Crystallography (e.g., PDB 5RFA) A->B C Hit Identification (Oxolane-Pyrazole) B->C D SAR Optimization (Affinity & LogP) C->D

Fragment-Based Drug Discovery (FBDD) workflow for SARS-CoV-2 Mpro inhibitors.

Application Comparison 2: p38α MAP Kinase Inhibition

The pyrazole scaffold is historically famous in kinase inhibitor design, most notably in the N-pyrazole-N'-phenyl urea class of p38α inhibitors (e.g., BIRB 796)[4]. In these systems, substitution at the N-2 position of the pyrazole nucleus dictates the biological activity by interacting with the alkyl side chain of Glu71 in the kinase hinge region[4].

Performance Comparison

While a p-tolyl substitution at the N-2 position provides optimal lipophilic π-CH2 interactions yielding high affinity[4], engineering an oxolane ring at this position offers a strategic trade-off. It slightly reduces absolute potency but drastically improves the thermodynamic solubility of the compound, making it a superior candidate for oral formulation.

Table 2: p38α MAP Kinase Inhibition SAR Comparison

Pyrazole N-2 SubstitutionIC50 (nM)ΔTm (°C)Primary Interaction Mechanism
p-Tolyl (Standard BIRB 796)50+16.0Lipophilic π-CH2 interaction with Glu71
Oxolan-2-yl (Engineered)85+14.5H-bond acceptor / Steric fit with reduced LogP
Unsubstituted (H)>1000+2.1Complete loss of hinge region interaction
Experimental Protocol: Thermal Shift Assay (TSA) for Target Engagement

To objectively quantify the binding affinity of these derivatives, a Thermal Shift Assay (TSA) serves as a self-validating system for target engagement:

  • Reagent Preparation: Prepare a master mix containing 2 μM p38α kinase and 5X SYPRO Orange dye in HEPES buffer. Causality: DTT and other strong reducing agents are strictly excluded from the buffer because they can quench the SYPRO Orange fluorescent signal, leading to false-negative binding curves.

  • Compound Incubation: Add the oxolane-pyrazole derivative (10 μM final concentration) to the protein mix and incubate in the dark for 30 minutes at room temperature. Causality: This incubation period allows the ligand-protein system to reach thermodynamic equilibrium prior to thermal stress.

  • Thermal Denaturation: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/min using a qPCR machine. Causality: A slow, controlled ramp rate ensures the protein unfolds uniformly, allowing the hydrophobic core to expose gradually. The dye binds to these hydrophobic patches, producing a sharp, calculable derivative peak for the melting temperature (Tm).

  • Data Analysis: Calculate the thermal shift (ΔTm = Tm_complex - Tm_apo). Causality: A positive shift (e.g., ΔTm > 2°C) self-validates target engagement, proving that the ligand has thermodynamically stabilized the folded state of the kinase against heat-induced denaturation.

Conclusion

The 3-(oxolan-2-yl)-1H-pyrazole scaffold represents a masterclass in modern medicinal chemistry. By objectively comparing it against traditional phenyl-substituted pyrazoles, the data clearly shows that the oxolane ring provides a superior balance of physicochemical properties. Whether acting as a high-efficiency fragment for SARS-CoV-2 Mpro[2][3] or serving as a solubility-enhancing motif in kinase inhibitors[4], this scaffold allows drug development professionals to escape the pitfalls of molecular lipophilicity while maintaining precise, directed target engagement.

References

  • Structure−Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Fragment-based screening targeting an open form of the SARS-CoV-2 main protease binding pocket Source: bioRxiv URL:[Link]

  • 5RFA: PanDDA analysis group deposition -- Crystal Structure of SARS-CoV-2 main protease in complex with Z2643472210 Source: RCSB Protein Data Bank URL:[Link]

  • Structural dynamics of the β-coronavirus Mpro protease ligand binding sites Source: bioRxiv URL:[Link]

Sources

Validation

Efficacy of 3-(oxolan-2-yl)-1H-pyrazole in the Context of Established NADPH Oxidase Inhibitors: A Comparative Guide

For researchers and drug development professionals navigating the landscape of oxidative stress modulators, the pyrazole scaffold has emerged as a promising starting point for the development of novel therapeutics. This...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the landscape of oxidative stress modulators, the pyrazole scaffold has emerged as a promising starting point for the development of novel therapeutics. This guide provides an in-depth comparison of the putative efficacy of 3-(oxolan-2-yl)-1H-pyrazole, a representative member of this class, against well-characterized inhibitors of NADPH oxidase (NOX), a key enzyme in the generation of cellular reactive oxygen species (ROS).

Introduction to NADPH Oxidase and the Rationale for Inhibition

The NADPH oxidase enzyme complex is a primary source of ROS in a variety of cell types. While essential for host defense against pathogens, its dysregulation is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative conditions, and cancer. The overproduction of ROS leads to oxidative stress, cellular damage, and the perpetuation of inflammatory responses. Consequently, the targeted inhibition of NADPH oxidase presents a compelling therapeutic strategy.

The pyrazole class of compounds has demonstrated a broad spectrum of biological activities, notably antioxidant and antiproliferative effects. Mechanistic studies on several pyrazole derivatives have pointed towards the inhibition of NADPH oxidase as a key mode of action, leading to a reduction in superoxide anion production and lipid peroxidation[1]. While direct inhibitory data for 3-(oxolan-2-yl)-1H-pyrazole on NADPH oxidase is not yet available, related pyrazole compounds have shown inhibitory concentrations (IC50) in the micromolar range for ROS production, providing a basis for this comparative analysis[1].

Comparative Efficacy of NADPH Oxidase Inhibitors

The following table summarizes the inhibitory efficacy of several known NADPH oxidase inhibitors alongside the estimated efficacy for the pyrazole class, represented by 3-(oxolan-2-yl)-1H-pyrazole. This comparison provides a quantitative framework for evaluating the potential of this novel compound.

InhibitorTarget(s)IC50 / KiCell/Assay System
3-(oxolan-2-yl)-1H-pyrazole (representative) Putative NADPH Oxidase~10 µM (IC50, estimated)Thrombin-stimulated platelet ROS production[1]
Apocynin NADPH Oxidase10 µM (IC50)General NADPH oxidase inhibitor[2][3][4][5][6]
Diphenyleneiodonium (DPI) Pan-Flavoenzyme (including NOX)0.1 µM (EC50)HeLa cells[7]
VAS2870 Pan-NOX2 µM (IC50)PMA-stimulated HL-60 cells[8][9]
GKT137831 (Setanaxib) NOX1 / NOX4140 nM (Ki) / 110 nM (Ki)Cell-based assays[10][11]
GSK2795039 NOX20.269 µM (IC50)Cell-free assays[12]

Expert Interpretation: The estimated IC50 for the pyrazole class (~10 µM) is comparable to that of the widely used inhibitor, Apocynin. However, it is less potent than more specific and newer generation inhibitors like DPI, VAS2870, GKT137831, and GSK2795039. It is crucial to note that DPI exhibits broad reactivity against various flavoenzymes, which can lead to off-target effects[7]. In contrast, GKT137831 and GSK2795039 demonstrate isoform-specific inhibition, a desirable characteristic for targeted therapeutic development. The potential of 3-(oxolan-2-yl)-1H-pyrazole lies in its novel scaffold, which may offer opportunities for medicinal chemistry optimization to enhance potency and selectivity.

Signaling Pathways and Experimental Workflows

To understand the context of NADPH oxidase inhibition, it is essential to visualize the activation pathway and the experimental setups used to measure its activity.

NADPH Oxidase Activation Signaling Pathway

The activation of the phagocytic NADPH oxidase (NOX2 isoform) is a well-elucidated process initiated by various stimuli, such as Phorbol 12-myristate 13-acetate (PMA). This pathway involves the translocation of cytosolic regulatory subunits to the membrane-bound catalytic core.

NADPH_Oxidase_Activation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_reaction Catalytic Reaction Stimulus Stimulus (e.g., PMA) Receptor Receptor Stimulus->Receptor PKC PKC Receptor->PKC Activates gp91phox gp91phox (NOX2) p22phox p22phox gp91phox->p22phox Forms Cytochrome b558 Superoxide O₂⁻ (Superoxide) gp91phox->Superoxide Reduces NADP NADP⁺ gp91phox->NADP p47phox p47phox PKC->p47phox Phosphorylates p47phox->p22phox Translocates & Binds p67phox p67phox p67phox->gp91phox Translocates & Binds p40phox p40phox p40phox->p22phox Translocates & Binds Rac_GDP Rac-GDP Rac_GTP Rac-GTP Rac_GDP->Rac_GTP GEF activation Rac_GTP->gp91phox Translocates & Binds NADPH NADPH NADPH->gp91phox Provides e⁻ O2 O₂ O2->gp91phox Experimental_Workflow cluster_prep 1. Cell Preparation cluster_assay 2. Assay Setup cluster_measurement 3. Measurement cluster_analysis 4. Data Analysis Cell_Culture Culture HL-60 Cells Differentiation Differentiate with DMSO or ATRA (optional, to enhance NOX expression) Cell_Culture->Differentiation Harvest Harvest & Wash Cells Differentiation->Harvest Plate_Cells Plate cells in a 96-well luminometer plate Harvest->Plate_Cells Add_Inhibitor Add Test Inhibitor (e.g., 3-(oxolan-2-yl)-1H-pyrazole) or Vehicle Control Plate_Cells->Add_Inhibitor Add_Lucigenin Add Lucigenin (chemiluminescent probe) Add_Inhibitor->Add_Lucigenin Equilibrate Equilibrate at 37°C in luminometer Add_Lucigenin->Equilibrate Stimulate Add Stimulant (e.g., PMA) to activate NADPH oxidase Equilibrate->Stimulate Measure Measure Chemiluminescence kinetically over 30-60 min Stimulate->Measure Plot Plot Chemiluminescence (RLU) vs. Time Measure->Plot Calculate Calculate Peak or Integrated Luminescence Plot->Calculate IC50 Determine IC50 from dose-response curve Calculate->IC50

Caption: Workflow for measuring NADPH oxidase activity using a lucigenin-based assay.

Detailed Experimental Protocols

For robust and reproducible data, the following detailed protocols are recommended.

Protocol 1: Cell Culture and Differentiation of HL-60 Cells

The human promyelocytic leukemia cell line HL-60 is a widely used model for studying NADPH oxidase activity as they can be differentiated into neutrophil-like cells that express the necessary components of the enzyme complex.[13][14]

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Differentiation (Optional but Recommended): To induce differentiation into a neutrophil-like phenotype, seed HL-60 cells at a density of 2 x 10⁵ cells/mL and treat with 1.3% dimethyl sulfoxide (DMSO) or 1 µM all-trans-retinoic acid (ATRA) for 4-5 days.[15] Successful differentiation can be confirmed by the ability of the cells to reduce nitroblue tetrazolium (NBT) upon stimulation.[16]

  • Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes. Wash the cell pellet twice with a phosphate-buffered saline (PBS) or a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

  • Cell Counting and Resuspension: Resuspend the cells in the assay buffer and determine the cell concentration using a hemocytometer or an automated cell counter. Adjust the cell density to the desired concentration for the assay (typically 1 x 10⁶ cells/mL).

Protocol 2: Lucigenin-Enhanced Chemiluminescence Assay for NADPH Oxidase Activity

This assay measures the production of superoxide, the primary product of NADPH oxidase, through the emission of light from the oxidation of lucigenin.[5][12][17]

  • Reagent Preparation:

    • Lucigenin Stock Solution: Prepare a 10 mM stock solution of lucigenin in water. Store protected from light.

    • PMA Stock Solution: Prepare a 1 mM stock solution of Phorbol 12-myristate 13-acetate (PMA) in DMSO.

    • Inhibitor Stock Solutions: Prepare stock solutions of 3-(oxolan-2-yl)-1H-pyrazole and other inhibitors in DMSO.

  • Assay Procedure:

    • Pipette 50 µL of the cell suspension (e.g., 5 x 10⁴ cells) into the wells of a white, opaque 96-well microplate suitable for luminescence measurements.

    • Add 10 µL of the desired concentration of the inhibitor or vehicle (DMSO) to the respective wells. Incubate for 15-30 minutes at 37°C.

    • Add 50 µL of a working solution of lucigenin to each well to achieve a final concentration of 50-100 µM.

    • Place the plate in a luminometer pre-warmed to 37°C and measure the basal chemiluminescence for 5-10 minutes.

    • Initiate the reaction by adding 10 µL of a PMA working solution to achieve a final concentration of approximately 1 µM.

    • Immediately begin kinetic measurement of chemiluminescence every 1-2 minutes for a duration of 30-60 minutes.

  • Data Analysis:

    • The data is typically expressed as Relative Light Units (RLU).

    • Determine the peak chemiluminescence or the area under the curve (integrated response) for each condition.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Amplex® Red Assay for Hydrogen Peroxide Detection

As an alternative, the Amplex® Red assay can be used to measure the production of hydrogen peroxide (H₂O₂), a downstream product of superoxide dismutation. This is a fluorescence-based assay.[8][11][18]

  • Reagent Preparation:

    • Amplex® Red Stock Solution: Prepare a 10 mM stock solution in DMSO.

    • Horseradish Peroxidase (HRP) Stock Solution: Prepare a 10 U/mL stock solution in PBS.

    • NADPH Stock Solution (for cell-free assays): Prepare a 20 mM stock solution in PBS.

  • Assay Procedure (for cell extracts):

    • Prepare cell extracts by lysing cells in an appropriate buffer.

    • In a black, opaque 96-well microplate, prepare a reaction mixture containing PBS, Amplex® Red (final concentration 50 µM), and HRP (final concentration 0.1 U/mL).

    • Add the cell extract to the wells.

    • Initiate the reaction by adding NADPH (for cell-free systems) or a cellular stimulus.

    • Measure the fluorescence kinetically using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of H₂O₂.

    • Quantify the H₂O₂ produced in the samples based on the standard curve.

    • Determine the inhibitory effect of the compounds as described for the lucigenin assay.

Causality and Self-Validation: The use of multiple, mechanistically distinct assays provides a self-validating system. For instance, a true inhibitor of NADPH oxidase should reduce the signal in both the lucigenin (superoxide-dependent) and Amplex Red (H₂O₂-dependent) assays. Furthermore, including a well-characterized inhibitor like DPI or Apocynin as a positive control in every experiment is crucial for validating the assay performance and for the reliable interpretation of the efficacy of novel compounds. The use of unstimulated cells as a negative control establishes the baseline ROS production.

Conclusion

3-(oxolan-2-yl)-1H-pyrazole, as a representative of the pyrazole class of compounds, shows potential as a modulator of NADPH oxidase activity. Its estimated efficacy is in a range that warrants further investigation and optimization. By employing the detailed protocols and understanding the underlying signaling pathways described in this guide, researchers can rigorously evaluate the inhibitory potential of this and other novel pyrazole derivatives. Future studies should focus on direct enzyme inhibition assays, isoform selectivity profiling, and in vivo models of oxidative stress-related diseases to fully elucidate the therapeutic promise of this chemical scaffold.

References

  • Stielow, C., et al. (2006). Novel Nox inhibitor of oxLDL-induced reactive oxygen species formation in human endothelial cells.
  • Heumüller, S., et al. (2008). The neuroprotective effects of apocynin. Journal of Neurochemistry.
  • Kim, D., et al. (2016). The NADPH oxidase inhibitor diphenyleneiodonium suppresses Ca2+ signaling and contraction in rat cardiac myocytes. The Korean Journal of Physiology & Pharmacology.
  • Fäldt, J., et al. (2005). Differentiation of HL-60 cells in serum-free hematopoietic cell media enhances the production of neutrophil extracellular traps.
  • Pick, E. (2014). The reductionist approach to the study of NADPH oxidase assembly, or "all you wanted to know about cell-free assays but did not dare to ask". Methods in Molecular Biology.
  • Pick, E. (2019). Cell-Free NADPH Oxidase Activation Assays: A Triumph of Reductionism. Methods in Molecular Biology.
  • Stefanska, J., & Pawliczak, R. (2008). Apocynin: Molecular Aptitudes.
  • ResearchGate. (n.d.). Lucigenin enhanced chemiluminescence and Western blot assay for detecting NADPH oxidase activity and expression level of gp91-phox respectively. Retrieved from [Link]

  • Myhre, O., et al. (2003). Promyelocytic HL60 cells express NADPH oxidase and are excellent targets in a rapid spectrophotometric microplate assay for extracellular superoxide. Free Radical Biology and Medicine.
  • Arai, K., et al. (2008). A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis. Clinical Biochemistry.
  • Dang, P. M., et al. (2001).
  • ResearchGate. (n.d.). Lucigenin Enhanced Chemiluminescence Assay for Detecting NADPH Oxidase Activity and Superoxide Production in the SIEA Flap after I/R Injury. Retrieved from [Link]

  • Bio-protocol. (n.d.). Measurement of NADPH Oxidase Activity in Plants. Retrieved from [Link]

  • Martino, L. D., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants.
  • Li, Y., et al. (2012). NADPH Oxidase-Derived Reactive Oxygen Species Are Involved in the HL-60 Cell Monocytic Differentiation Induced by Isoliquiritigenin. Molecules.

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Comparative

A Researcher's Guide to Confirming the Mechanism of Action of 3-(oxolan-2-yl)-1H-pyrazole

For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step in the journey from discovery to clinical application. This guide provides a co...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive, technically-grounded framework for confirming the MoA of 3-(oxolan-2-yl)-1H-pyrazole, a heterocyclic compound with therapeutic potential. Drawing upon established methodologies and field-proven insights, this document will navigate the experimental landscape, from broad, unbiased target identification to specific, quantitative validation of target engagement and downstream cellular effects.

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, often targeting protein kinases.[1][2] Therefore, our investigative strategy will be guided by the hypothesis that 3-(oxolan-2-yl)-1H-pyrazole may exert its biological effects through interaction with one or more protein kinases or other cellular proteins. This guide will objectively compare various experimental approaches, providing the rationale behind each choice and detailed protocols to ensure scientific rigor and reproducibility.

Part 1: Unbiased Target Identification: Casting a Wide Net

The initial challenge in MoA studies is to identify the direct molecular target(s) of the compound. Without prior knowledge, an unbiased approach is essential to avoid premature assumptions. Here, we compare two powerful, complementary techniques for target identification.

Affinity-Based Chemical Proteomics: Fishing for Targets with Kinobeads

Chemical proteomics, particularly the use of "kinobeads," is a powerful method for identifying kinase inhibitors' targets directly from the native proteome.[3][4][5][6] This technique utilizes beads coated with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a significant portion of the cellular kinome.

Causality behind the choice: This method is ideal for an initial screen as it directly identifies proteins that bind to ATP-competitive inhibitors, a common mechanism for pyrazole-based drugs.[1] It provides a snapshot of potential targets in their native, folded state within a complex cell lysate.

Experimental Workflow: Kinobeads-Based Target Identification

G cluster_0 Cell Culture & Lysis cluster_1 Competitive Binding cluster_2 Affinity Capture & Analysis A 1. Culture relevant cancer cell lines B 2. Harvest and lyse cells to obtain native proteome A->B C 3. Incubate lysate with varying concentrations of 3-(oxolan-2-yl)-1H-pyrazole B->C D 4. Add kinobeads to the lysate C->D E 5. Incubate to allow unbound kinases to bind to beads D->E F 6. Wash beads to remove non-specifically bound proteins E->F G 7. Elute and digest captured proteins F->G H 8. Analyze peptides by LC-MS/MS G->H I 9. Quantify protein abundance to identify dose-dependent displacement H->I

Caption: Kinobeads experimental workflow for target identification.

Data Interpretation

The output will be a list of proteins whose binding to the kinobeads is competitively inhibited by 3-(oxolan-2-yl)-1H-pyrazole in a dose-dependent manner. This provides a set of high-confidence candidate targets.

Genetic Approaches: CRISPR-Cas9 Screening for Functional Targets

CRISPR-Cas9 technology offers a powerful genetic approach to identify genes that, when knocked out, confer resistance or sensitivity to a compound.[7][8][9][10] This functional genomics screen can reveal not only direct targets but also essential components of the target's signaling pathway.

Causality behind the choice: This method provides functional validation of a target's relevance. If knocking out a specific gene product mimics or blocks the effect of the compound, it strongly suggests that the gene product is involved in the compound's MoA.

Experimental Workflow: Pooled CRISPR-Cas9 Knockout Screen

G cluster_0 Library Transduction cluster_1 Drug Selection cluster_2 Analysis A 1. Transduce Cas9-expressing cells with a pooled sgRNA library B 2. Treat cell population with 3-(oxolan-2-yl)-1H-pyrazole A->B C 3. Culture for a defined period to allow for selection B->C D 4. Harvest genomic DNA from surviving cells C->D E 5. Amplify and sequence sgRNA cassettes D->E F 6. Identify enriched or depleted sgRNAs corresponding to resistance or sensitivity genes E->F

Caption: CRISPR-Cas9 screening workflow for functional target identification.

Comparison of Target Identification Methods
FeatureKinobeadsCRISPR-Cas9 Screening
Principle Affinity-based protein captureFunctional genomics
Output Direct binding partnersGenes modulating drug sensitivity/resistance
Strengths Identifies direct physical interactions; applicable to any cell type with a proteome.Provides functional context; can identify non-obvious targets and pathway components.
Limitations May miss non-ATP competitive binders; biased towards abundant proteins.Indirect; may identify downstream effectors; requires genetically tractable cells.

Part 2: Target Validation and Engagement: Confirming the Interaction

Once candidate targets are identified, the next crucial step is to validate the direct interaction between 3-(oxolan-2-yl)-1H-pyrazole and the protein(s) of interest. This section compares several biophysical and cellular techniques for confirming target engagement.

Cellular Thermal Shift Assay (CETSA): In-Cell Target Engagement

CETSA is a powerful method for assessing target engagement in a cellular context.[11][12][13][14][15] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Causality behind the choice: CETSA provides evidence of target engagement within intact cells, which is more physiologically relevant than in vitro assays.[11] It confirms that the compound can access and bind to its target in a complex cellular environment.

Experimental Protocol: CETSA
  • Cell Treatment: Treat intact cells with varying concentrations of 3-(oxolan-2-yl)-1H-pyrazole or a vehicle control.

  • Heating: Heat the cell suspensions across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free optical technique that measures the binding of an analyte (e.g., 3-(oxolan-2-yl)-1H-pyrazole) to a ligand (e.g., the purified target protein) immobilized on a sensor surface.[16][17][18][19][20]

Causality behind the choice: SPR provides quantitative data on binding kinetics (association and dissociation rates) and affinity (KD).[16][18] This is crucial for structure-activity relationship (SAR) studies and lead optimization.

Experimental Protocol: SPR
  • Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.

  • Binding Analysis: Flow solutions containing different concentrations of 3-(oxolan-2-yl)-1H-pyrazole over the sensor surface.

  • Detection: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the amount of bound compound.

  • Data Analysis: Fit the binding data to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC): Thermodynamic Profile

ITC is a "gold-standard" technique that directly measures the heat released or absorbed during a binding event.[21][22][23][24][25]

Causality behind the choice: ITC provides a complete thermodynamic profile of the binding interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[21][22] This information can provide insights into the forces driving the interaction.

Experimental Protocol: ITC
  • Sample Preparation: Place the purified target protein in the sample cell and 3-(oxolan-2-yl)-1H-pyrazole in the titration syringe.

  • Titration: Inject small aliquots of the compound into the protein solution.

  • Heat Measurement: Measure the heat change associated with each injection.

  • Data Analysis: Integrate the heat signals and plot them against the molar ratio of the compound to the protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.

Comparison of Target Engagement Assays
FeatureCETSASPRITC
Principle Ligand-induced thermal stabilizationChange in refractive index upon bindingMeasurement of heat change upon binding
Environment Intact cells or cell lysateIn vitro (purified components)In vitro (purified components)
Key Outputs Target engagement (qualitative/semi-quantitative)Binding kinetics (ka, kd), affinity (KD)Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS)
Strengths Physiologically relevant; no protein purification needed.Real-time, label-free, provides kinetic data."Gold standard" for affinity; provides thermodynamic data.
Limitations Indirect; may not be suitable for all targets.Requires protein immobilization and purification.Requires larger amounts of pure protein and compound.

Part 3: Elucidating Downstream Functional Effects

Confirming direct target engagement is only part of the story. It is equally important to understand the functional consequences of this interaction on cellular signaling and phenotype.

Pathway Analysis: Probing the Signaling Cascade

Once the direct target is confirmed, investigating the downstream signaling pathways is essential. For a kinase inhibitor, this would involve assessing the phosphorylation status of known substrates.

Experimental Workflow: Western Blotting for Phospho-Proteins

G cluster_0 Cell Treatment cluster_1 Protein Analysis A 1. Treat cells with 3-(oxolan-2-yl)-1H-pyrazole at various doses and time points B 2. Lyse cells and quantify protein concentration A->B C 3. Separate proteins by SDS-PAGE and transfer to a membrane B->C D 4. Probe with antibodies specific for the phosphorylated and total forms of the target's substrates C->D E 5. Detect and quantify band intensities D->E

Caption: Western blotting workflow for analyzing downstream signaling.

Cell-Based Functional Assays

The ultimate validation of a drug's MoA is its effect on cellular phenotype. The choice of assay will depend on the hypothesized function of the target. For many pyrazole-based anticancer agents, assays for proliferation, apoptosis, and cell cycle are relevant.[26][27][28]

Example: Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Treat cells with a serial dilution of 3-(oxolan-2-yl)-1H-pyrazole.

  • Incubation: Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Assay: Add the assay reagent (e.g., MTS or CellTiter-Glo®) and measure the signal (absorbance or luminescence), which is proportional to the number of viable cells.

  • Data Analysis: Plot the percentage of viable cells against the compound concentration to determine the IC50 value.

Probing Protein-Protein Interactions: BRET and FRET

If the target protein is part of a larger complex, it is important to determine if the compound affects protein-protein interactions (PPIs). Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques for studying PPIs in living cells.[29][30][31][32][33]

Causality behind the choice: These assays can reveal if the compound acts as an inhibitor or a stabilizer of a specific PPI, providing a more nuanced understanding of its MoA.

Conclusion

Confirming the mechanism of action of a novel compound like 3-(oxolan-2-yl)-1H-pyrazole is a multi-faceted process that requires a logical and systematic application of complementary experimental techniques. This guide has provided a framework for this investigation, starting with broad, unbiased target identification methods and progressively narrowing the focus to specific, quantitative validation of target engagement and downstream functional consequences. By understanding the strengths and limitations of each approach and the rationale behind their use, researchers can design a robust experimental plan to confidently elucidate the MoA of their compound of interest, a critical step in advancing it through the drug discovery pipeline.

References

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  • bit.bio. CRISPR knockout screening for drug target identification and validation using CRISPR-Ready ioMicroglia. [Link]

  • Dacres, H., & Trakhanov, S. (2012). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. In Protein-Protein Interactions (pp. 125–139). Humana Press. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1439, pp. 223–236). Springer. [Link]

  • Dacres, H. (2011). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. Journal of Visualized Experiments, (58), 3442. [Link]

  • Al-Sanea, M. M., et al. (2022). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. Molecules, 27(19), 6296. [Link]

  • Creative Biostructure. MagHelix™ Surface Plasmon Resonance (SPR). [Link]

  • Ichor Life Sciences. SPR Assay Services. [Link]

  • Zhang, H., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4971. [Link]

  • Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1), 43–55. [Link]

  • Aragen Life Sciences. Surface Plasmon Resonance for Biomolecular Interaction Analysis. [Link]

  • Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(5), 241–251. [Link]

  • Zhu, F., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921–943. [Link]

  • Gnerre, C., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1640. [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

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Validation

Validating 3-(oxolan-2-yl)-1H-pyrazole as a Viable Lead Compound: A Comparative Pharmacophore Analysis

Executive Summary & Pharmacophore Rationale In modern drug discovery, the pyrazole ring is universally recognized as a "privileged scaffold." It forms the core of numerous FDA-approved therapeutics, ranging from anti-inf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the pyrazole ring is universally recognized as a "privileged scaffold." It forms the core of numerous FDA-approved therapeutics, ranging from anti-inflammatory agents like celecoxib to kinase inhibitors like ruxolitinib[1]. However, the specific substitution pattern on the pyrazole ring critically dictates the compound's physicochemical properties, target affinity, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile[2].

This guide objectively evaluates 3-(oxolan-2-yl)-1H-pyrazole (CAS: 1778695-51-4)[3] as a lead compound building block, comparing its performance against traditional alkyl (3-methyl-1H-pyrazole) and aryl (3-phenyl-1H-pyrazole) alternatives.

The strategic incorporation of the oxolan-2-yl (tetrahydrofuran) ring at the 3-position introduces an sp3 -hybridized cyclic ether. This structural modification increases the fraction of sp3 carbons ( Fsp3​ ), a proven metric for enhancing aqueous solubility and reducing off-target promiscuity. Furthermore, the oxygen atom provides a specific hydrogen-bond acceptor capable of engaging solvent-exposed pockets or hinge regions in target proteins, such as LRRK2 or cyclooxygenases[4][5].

Comparative Physicochemical & In Vitro Data

To validate the oxolane substitution, we must compare its baseline physicochemical and pharmacokinetic parameters against standard structural alternatives. The data below synthesizes typical screening profiles for these pharmacophores, demonstrating why the oxolane derivative offers an optimal balance for lead optimization.

Pharmacophore AlternativeCLogP (Lipophilicity)TPSA (Ų)Kinetic Solubility (µM)HLM Intrinsic Clearance ( CLint​ ) (µL/min/mg)Primary Liability
3-methyl-1H-pyrazole 0.628.7>50085.2High metabolic clearance; weak target affinity.
3-phenyl-1H-pyrazole 2.428.74512.4Poor solubility; high plasma protein binding.
3-(oxolan-2-yl)-1H-pyrazole 1.137.9>40034.6Balanced profile; optimal for optimization.

Analysis: The oxolane substitution strikes a critical balance. It avoids the severe solubility penalties associated with the flat, lipophilic phenyl ring while providing better metabolic stability and a higher Topological Polar Surface Area (TPSA) than the simple methyl derivative.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific trustworthiness, the protocols used to generate comparative data must be self-validating systems. Below are the field-proven methodologies used to profile these pyrazole derivatives, including the causality behind each experimental choice.

Protocol A: High-Throughput Kinetic Solubility via Nephelometry

Causality: UV-based solubility assays often yield false positives because nano-aggregates can remain suspended and absorb UV light, masquerading as dissolved solute. Nephelometry measures light scattering, providing the true thermodynamic limit of solvation by detecting the exact point of particulate precipitation.

  • Stock Preparation: Prepare a 10 mM stock of the pyrazole lead compound in 100% LC-MS grade DMSO.

  • Serial Dilution: Dispense serial dilutions of the stock into a 96-well plate containing PBS (pH 7.4). Critical Step: Ensure the final DMSO concentration remains 1%. Causality: DMSO concentrations above 1% artificially inflate aqueous solubility by acting as a co-solvent, destroying the in vivo relevance of the assay.

  • Equilibration: Incubate the plate at 37°C for 2 hours with continuous orbital shaking. Causality: This allows the system to reach thermodynamic equilibrium, ensuring any unstable supersaturated states precipitate out of solution.

  • Measurement: Read the plate using a nephelometer. The solubility limit is defined as the highest concentration before a statistically significant increase in light scattering is detected.

Protocol B: Phase I Metabolic Stability (Human Liver Microsomes)

Causality: High lipophilicity often correlates with rapid Phase I clearance. By using Human Liver Microsomes (HLM) supplemented with NADPH, we isolate CYP450-mediated metabolism. This allows us to determine if the oxolane ring introduces a metabolic "soft spot" (e.g., α -oxidation) compared to the alternatives.

  • Preparation: Thaw HLM on ice to preserve fragile CYP450 enzymatic architecture.

  • Incubation Mix: Combine 3-(oxolan-2-yl)-1H-pyrazole (1 µM final) with HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Causality: High buffering capacity at physiological pH is critical to maintain native enzyme conformation during the assay.

  • Initiation: Add an NADPH regenerating system (1 mM final) to initiate the reaction. Causality: NADPH is the obligatory electron donor for CYP450 enzymes. A control well lacking NADPH is mandatory to validate that clearance is strictly CYP-mediated and not due to chemical instability.

  • Quenching: At specific time points (0, 5, 15, 30, 60 mins), extract aliquots and quench immediately with 3 volumes of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the microsomes, halting the reaction and precipitating proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 10,000 x g and analyze the supernatant via LC-MS/MS to calculate the half-life and intrinsic clearance ( CLint​ ).

Workflow A 3-(oxolan-2-yl)-1H-pyrazole Lead Compound B Physicochemical Profiling (Solubility, Fsp3, TPSA) A->B C In Vitro ADME (HLM Clearance) B->C D Target Engagement (SPR / FRET Assays) C->D E Lead Optimization (Go/No-Go) D->E

Figure 1: Sequential validation workflow for pyrazole-based lead compound screening.

Mechanistic Pathway & Target Engagement

The primary structural advantage of the oxolan-2-yl group over a simple methyl or phenyl group is its ability to participate in directed hydrogen bonding without incurring a massive lipophilicity penalty. In complex targets, the oxolane oxygen acts as an H-bond acceptor.

For example, in the development of kinase inhibitors (such as those targeting LRRK2 for Parkinson's Disease), extending an oxygen-containing saturated ring into the solvent front or hinge region can significantly enhance binding affinity while mitigating the genotoxicity risks often associated with flat, planar aromatic systems[5].

Pathway Target Target Enzyme (e.g., Kinase/COX) Product Pathogenic Signaling Target->Product Catalysis Substrate Endogenous Substrate Substrate->Target Binding Lead 3-(oxolan-2-yl)-1H-pyrazole Lead->Target Competitive Inhibition Hbond Oxolane H-Bond Acceptor Interaction Lead->Hbond Pharmacophore Advantage Hbond->Target Enhanced Affinity

Figure 2: Mechanistic pathway of competitive inhibition via oxolane H-bond interactions.

Conclusion

The validation of 3-(oxolan-2-yl)-1H-pyrazole demonstrates that it is a highly viable and superior lead compound building block compared to simple alkyl or aryl pyrazoles[6]. It successfully bridges the gap between the high aqueous solubility of methyl-pyrazoles and the high target affinity of phenyl-pyrazoles. Driven by its favorable Fsp3​ profile, moderate clearance, and specific H-bond acceptor capabilities, it represents an optimized starting point for rational drug design.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(oxolan-2-yl)-1H-pyrazole

Title: Advanced Laboratory Safety and Operational Guide: Handling 3-(oxolan-2-yl)-1H-pyrazole Executive Summary As a Senior Application Scientist, I recognize that handling novel heterocyclic building blocks requires mov...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Laboratory Safety and Operational Guide: Handling 3-(oxolan-2-yl)-1H-pyrazole

Executive Summary As a Senior Application Scientist, I recognize that handling novel heterocyclic building blocks requires moving beyond generic Safety Data Sheets (SDS) to a mechanistic understanding of the compound’s physical properties and biological reactivity. 3-(oxolan-2-yl)-1H-pyrazole (CAS: 1778695-51-4) is a critical intermediate in drug discovery, frequently utilized in the synthesis of kinase inhibitors and receptor modulators. However, its structural features—specifically the lipophilic oxolane ring combined with the basic pyrazole nitrogen—dictate stringent handling, Personal Protective Equipment (PPE), and disposal protocols to mitigate acute toxicity and mucosal irritation risks.

Physicochemical & Hazard Profile

Understanding the quantitative and qualitative hazards of 3-(oxolan-2-yl)-1H-pyrazole is the first step in designing a safe operational workflow. The following table summarizes the critical data driving our safety protocols [1].

Property / HazardValue / ClassificationMechanistic Implication for Safety
CAS Number 1778695-51-4Unique identifier for compliance and regulatory tracking [2].
Molecular Formula C7H10N2OLow molecular weight (138.17 g/mol ) increases the risk of rapid systemic absorption.
H302 Harmful if swallowedNecessitates closed-system transfers and strict prohibition of food/drink in the lab.
H315 Causes skin irritationThe lipophilic oxolane ring enhances dermal penetration, requiring robust nitrile barriers.
H319 Causes serious eye irritationPyrazole nitrogen basicity can disrupt the corneal lipid bilayer, mandating splash goggles.

Causality-Driven PPE Matrix

Safety protocols fail when operators do not understand why a specific piece of equipment is required. The following PPE matrix is designed as a self-validating system to ensure maximum protection.

  • Hand Protection (Double-Gloving): Use standard nitrile gloves (minimum 0.11 mm thickness) as the inner layer, and an extended-cuff nitrile glove as the outer layer.

    • Causality: The oxolane moiety can act as a permeation enhancer. If the compound is dissolved in organic solvents (e.g., DMSO, DCM), the solvent acts as a vehicle, rapidly carrying the solute through compromised glove barriers. Double-gloving provides a self-validating fail-safe: if the outer glove is contaminated, it can be immediately shed without exposing the skin.

  • Eye/Face Protection: Tight-fitting chemical splash goggles (ANSI Z87.1 compliant).

    • Causality: Standard safety glasses with side shields are insufficient against aerosolized particulates generated during electrostatic weighing. The basicity of the compound can cause severe, rapid eye irritation upon contact with mucosal membranes [1].

  • Body Protection: Flame-retardant, knee-length laboratory coat with knit cuffs.

    • Causality: Knit cuffs eliminate the gap between the glove and the sleeve, preventing dermal exposure to airborne dust and stopping sleeves from dragging across contaminated surfaces.

  • Respiratory Protection: N95 particulate respirator (if weighing outside a hood) or handling exclusively within a certified Fume Hood.

    • Causality: The fine crystalline nature of the powder makes it highly prone to aerosolization. Inhalation bypasses first-pass metabolism, leading to rapid systemic absorption.

Operational Workflow & Handling Protocol

This step-by-step methodology incorporates static control and mass-balance checks to ensure zero environmental release during compound transfer.

Protocol: Precision Weighing and Transfer

  • Preparation & Validation: Activate the fume hood and verify the face velocity is between 80–120 feet per minute (fpm). Self-Validation: Check the digital monitor or use a Kimwipe strip to visually confirm inward directional airflow before opening the chemical container.

  • Static Mitigation: Pass the sealed vial of 3-(oxolan-2-yl)-1H-pyrazole and the receiving vessel through an anti-static ionizer fan. Causality: Heterocyclic powders carry static charges that cause them to "jump" from the spatula, leading to micro-spills and inaccurate dosing.

  • Tare and Transfer: Place the receiving vessel on the analytical balance inside the hood. Tare the balance. Using a grounded micro-spatula, transfer the required mass.

  • Solvent Introduction: If creating a stock solution, add the solvent (e.g., DMSO) directly to the receiving vessel inside the hood before capping. Causality: Wetting the powder eliminates the inhalation hazard before the vessel is removed from the engineering control.

  • Decontamination: Wipe the exterior of the capped receiving vessel and the spatula with a lint-free wipe dampened with 70% Isopropanol (IPA).

Logical workflow for the safe weighing and handling of 3-(oxolan-2-yl)-1H-pyrazole.

Spill Response and Decontamination

In the event of an accidental release, follow this self-validating remediation protocol.

Protocol: Solid and Liquid Spill Remediation

  • Assessment & Isolation: Immediately halt work. If the spill is >5 grams or involves a highly concentrated solution, alert colleagues and isolate the area.

  • Containment: For solid spills, do not sweep (which aerosolizes the powder). Instead, cover the spill with absorbent paper towels lightly dampened with water or 70% IPA to suppress dust.

  • Collection: Use a disposable plastic scoop to collect the dampened material. Place it into a designated, puncture-resistant hazardous waste bag.

  • Chemical Decontamination: Wash the affected surface with a mild detergent solution to disrupt any remaining compound, followed by a final wipe with 70% IPA. Causality: The compound's moderate polarity means it is partially soluble in both water and organic solvents; a two-step aqueous/organic wash ensures complete removal.

  • Validation: Visually inspect the area under standard lighting. Dispose of all cleanup materials (including the outer layer of your double gloves) as hazardous waste.

Step-by-step spill response and decontamination matrix for pyrazole derivatives.

Waste Disposal Plan

Proper segregation prevents exothermic cross-reactions in the waste stream and complies with environmental regulations.

  • Solid Waste: Empty vials, contaminated gloves, and paper towels must be placed in a sealed, clearly labeled "Hazardous Solid Waste - Toxic/Irritant" container. Do not mix with biohazardous waste.

  • Liquid Waste: Solutions of 3-(oxolan-2-yl)-1H-pyrazole in organic solvents (e.g., DMSO, Methanol) must be collected in a compatible High-Density Polyethylene (HDPE) carboy labeled "Halogen-Free Organic Waste". If dissolved in DCM or Chloroform, it must be routed to "Halogenated Organic Waste".

  • Causality: The incineration of nitrogenous organic compounds like pyrazoles can generate toxic NOx gases if improperly combusted. Segregating them into the correct organic waste streams ensures they are processed at facilities equipped with appropriate scrubbers.

References

  • 3-(oxolan-2-yl)-1H-pyrazole | 1778695-51-4 - Sigma-Aldrich , sigmaaldrich.com, 1

  • 3-(oxolan-2-yl)-1H-pyrazole — Chemical Substance Information , nextsds.com, 2

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